molecular formula C5H4Cl2N2O2 B1589950 4-Chloro-3-nitropyridine hydrochloride CAS No. 54079-68-4

4-Chloro-3-nitropyridine hydrochloride

Cat. No.: B1589950
CAS No.: 54079-68-4
M. Wt: 195 g/mol
InChI Key: YTPDMOPPRVGKEW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine hydrochloride is a useful research compound. Its molecular formula is C5H4Cl2N2O2 and its molecular weight is 195 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPDMOPPRVGKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482118
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
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URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54079-68-4
Record name 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal and agrochemical synthesis, 4-Chloro-3-nitropyridine hydrochloride presents a unique combination of reactivity and stability that makes it an invaluable tool for the synthetic chemist. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior and practical applications. Herein, we explore the synthesis, core reactivity, and diverse applications of this versatile intermediate, grounded in established scientific principles and supported by detailed experimental insights. Our aim is to equip the reader with not only the "what" but also the "why," fostering a more intuitive and effective approach to its use in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is a yellow crystalline powder. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly in industrial settings.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 54079-68-4[1]
Molecular Formula C₅H₄Cl₂N₂O₂
Molecular Weight 195.01 g/mol
Melting Point 135-138 °C
Appearance Yellow crystalline powder[1]
Solubility Insoluble in water. Slightly soluble in chloroform and methanol.[2][3]
Spectroscopic Characterization
  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons. The proton at C2, being adjacent to the nitrogen and deshielded by the nitro group, would appear furthest downfield. The protons at C5 and C6 would be further upfield, with their splitting pattern revealing their coupling relationship.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the chlorine (C4) and the carbon bearing the nitro group (C3) will be significantly affected by these substituents. The carbons adjacent to the nitrogen (C2 and C6) will also show characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1530-1500 cm-1 and 1370-1345 cm-1, respectively). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum of the free base shows a molecular ion peak corresponding to its molecular weight.[4] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would show the molecular ion of the free base.

Synthesis of this compound

The synthesis of 4-chloro-3-nitropyridine typically involves the chlorination of a pyridine precursor. A common and effective method starts from 4-hydroxypyridine, which undergoes nitration followed by chlorination.

Conceptual Workflow for Synthesis

Start 4-Hydroxypyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate1 4-Hydroxy-3-nitropyridine Nitration->Intermediate1 Chlorination Chlorination (e.g., POCl₃ or PCl₅) Intermediate1->Chlorination Product_freebase 4-Chloro-3-nitropyridine Chlorination->Product_freebase HCl_treatment HCl treatment Product_freebase->HCl_treatment Final_Product 4-Chloro-3-nitropyridine Hydrochloride HCl_treatment->Final_Product

Caption: Synthetic pathway from 4-hydroxypyridine.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-nitropyridine

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a fume hood.[3]

Step 1: Nitration of 4-Hydroxypyridine

  • To a stirred mixture of concentrated sulfuric acid, carefully add 4-hydroxypyridine at a temperature maintained below 25 °C.

  • Cool the mixture to 0-5 °C and slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-hydroxy-3-nitropyridine.

Step 2: Chlorination of 4-Hydroxy-3-nitropyridine

  • In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-3-nitropyridine with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine.[4]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-chloro-3-nitropyridine in a suitable solvent such as diethyl ether or isopropanol.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Core Reactivity: A Tale of Two Functional Groups

The chemical utility of this compound is dominated by the interplay between the chloro and nitro substituents on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 4-chloro-3-nitropyridine's reactivity is the facile displacement of the chloride at the C4 position by a variety of nucleophiles. The electron-withdrawing nitro group at the C3 position, along with the inherent electron-deficient nature of the pyridine ring, strongly activates the C4 position towards nucleophilic attack.[5]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism on 4-chloro-3-nitropyridine.

This reactivity allows for the introduction of a wide array of functional groups, including:

  • Amines: Reaction with primary and secondary amines is a common transformation, leading to the synthesis of various substituted aminopyridines.

  • Alcohols/Alkoxides: Alkoxides readily displace the chloride to form ether linkages.

  • Thiols/Thiolates: Thiolates are excellent nucleophiles for this reaction, forming thioethers.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of 4-chloro-3-nitropyridine with an amine.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the desired amine (1.1-2.0 eq) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq) to neutralize the hydrochloride and the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of 4-chloro-3-nitropyridine can be selectively reduced to an amino group, providing access to 3-amino-4-chloropyridine derivatives. This transformation is crucial for many synthetic applications where the amino group is required for further functionalization.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Care must be taken to control the reaction conditions to avoid hydrodechlorination (replacement of the chloro group with hydrogen).

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this reduction.

Conceptual Workflow for Nitro Group Reduction

Start 4-Substituted-3-nitropyridine Reduction Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Product 4-Substituted-3-aminopyridine Reduction->Product

Caption: Reduction of the nitro group.

Applications in Drug Development and Agrochemicals

The dual reactivity of this compound makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules.[6][7]

Pharmaceutical Applications

This building block is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), including:

  • Antiviral Agents: It is a key precursor for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV, such as Nevirapine.[8][9]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. 4-Chloro-3-nitropyridine provides a versatile starting point for the synthesis of these complex molecules.

  • Other Therapeutic Areas: Its derivatives have been explored for a range of other applications, including as antihypertensive, antimicrobial, and anti-inflammatory agents.[6]

Agrochemical Applications

In the agrochemical industry, this compound is used in the synthesis of:

  • Herbicides: The pyridine ring is a common toxophore in many herbicides.

  • Pesticides and Plant Growth Regulators: Its derivatives are used to create novel pesticides and compounds that can influence plant growth.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 2: Hazard Information
Hazard StatementDescription
H301 Toxic if swallowed
H318 Causes serious eye damage

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is dominated by the electronically activated chloro group, which readily undergoes nucleophilic aromatic substitution, and the nitro group, which can be reduced to an amine for further functionalization. This dual functionality has cemented its importance in the synthesis of a diverse array of pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-nitropyridine Hydrochloride: A Cornerstone Intermediate in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic use of highly functionalized intermediates is paramount. This compound (CAS: 54079-68-4) stands out as a pivotal building block, prized for its predictable reactivity and versatility in constructing complex molecular architectures.[1] The pyridine core is a common motif in numerous bioactive compounds, and the specific arrangement of a chloro leaving group and a powerful electron-withdrawing nitro group on this scaffold creates a highly activated system for chemical modification.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, explore the mechanistic underpinnings of its reactivity, detail its synthesis and safe handling, and showcase its application through validated experimental protocols. The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.[3]

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key data for 4-Chloro-3-nitropyridine and its hydrochloride salt are summarized below.

PropertyValueSource(s)
CAS Number 54079-68-4 (Hydrochloride Salt)[4]
13091-23-1 (Free Base)[5][6]
Molecular Formula C₅H₄Cl₂N₂O₂ (Hydrochloride Salt)[3][4]
C₅H₃ClN₂O₂ (Free Base)[5][6]
Molecular Weight 195.00 g/mol (Hydrochloride Salt)[3][7]
158.54 g/mol (Free Base)[5][6]
Appearance Cream to yellow crystalline powder[7][8]
Melting Point 135-138°C (Hydrochloride Salt)[3]
35-50°C (Free Base)[6]
Purity Typically >90%[3][4]
Storage Conditions Room temperature, store under an inert atmosphere, protect from light.[3][7][9]

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of 4-Chloro-3-nitropyridine lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This reactivity is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group.[11]

This electronic pull renders the carbon atom at the C4 position, which is attached to the chlorine leaving group, highly electrophilic and thus an excellent target for nucleophilic attack.[3][11] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[11][12]

  • Addition Step (Rate-Determining): A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][13] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes this intermediate.[11][12]

  • Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted pyridine product.[11]

The efficiency of this reaction is influenced by several factors:

  • Position of the Nitro Group: The activating effect is most potent when the nitro group is ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. In 4-chloro-3-nitropyridine, the nitro group is ortho to the chloro group, providing strong activation.

  • Nature of the Nucleophile: A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed, making this a versatile method for introducing diverse functional groups.[2][10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis and Safe Handling

Synthetic Route

A common laboratory and industrial synthesis of 4-chloro-3-nitropyridine starts from the more readily available 4-hydroxy-3-nitropyridine. The hydroxyl group is converted to the chloro group using a standard chlorinating agent.[14]

A General Synthetic Protocol:

  • Reaction Setup: A suspension of 3-nitro-4-pyridinol is made in a suitable solvent like toluene.[14]

  • Chlorination: A chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is slowly added, often at a reduced temperature (e.g., 0 °C) to control the initial exotherm.[14][15]

  • Reaction Conditions: The mixture is heated to reflux (e.g., 110 °C) and maintained for several hours to ensure complete conversion.[14]

  • Work-up and Isolation: After cooling, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to be basic (e.g., pH 10 with potassium carbonate) to neutralize any remaining acid and free the product base.[14]

  • Extraction and Purification: The aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product, which can be further purified if necessary.[14]

Synthesis_Workflow start Start: 4-Hydroxy-3-nitropyridine suspend Suspend in Toluene start->suspend cool Cool to 0 °C suspend->cool add_reagent Slowly Add POCl₃ cool->add_reagent reflux Heat to Reflux (110 °C) for 16h add_reagent->reflux cool_down Cool to Room Temp reflux->cool_down concentrate Remove Solvent (Rotovap) cool_down->concentrate quench Quench with Ice Water concentrate->quench neutralize Adjust pH to 10 (K₂CO₃) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash & Dry Organic Phase extract->wash_dry final_product Isolate 4-Chloro-3-nitropyridine wash_dry->final_product

Caption: Workflow for the synthesis of 4-chloro-3-nitropyridine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7] The free base is classified as toxic if swallowed and can cause serious eye damage.[9][16]

Hazard StatementDescriptionGHS CodeSource(s)
Harmful/ToxicHarmful or toxic if swallowed.H302/H301[16][17]
Skin IrritationCauses skin irritation.H315[7][17]
Eye DamageCauses serious eye irritation/damage.H319/H318[7][16]
RespiratoryMay cause respiratory irritation.H335[7][17]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[17]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials like strong oxidizing agents, acids, and bases.[7][9][17]

Applications as a Pharmaceutical Intermediate

The true utility of this compound is demonstrated by its widespread use in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2] It serves as a foundational scaffold onto which various functional groups and side chains can be introduced sequentially.[3]

Its applications span multiple therapeutic areas, including the development of:

  • Antiviral agents[18]

  • Enzyme inhibitors[18]

  • Oncology drug intermediates[3]

  • Agrochemicals such as herbicides and pesticides[1][3]

Applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds & Intermediates cluster_end_use Final Applications start 4-Chloro-3-nitropyridine Hydrochloride snar SₙAr with Nucleophiles (R-NH₂, R-OH, R-SH) start->snar reduction Reduction of Nitro Group start->reduction coupling Cross-Coupling Reactions start->coupling amino_pyridines Substituted Amino-nitropyridines snar->amino_pyridines chloro_anilines Substituted Chloro-aminopyridines reduction->chloro_anilines complex_heterocycles Complex Heterocyclic Systems coupling->complex_heterocycles apis APIs (Antivirals, Oncology) amino_pyridines->apis agro Agrochemicals amino_pyridines->agro chloro_anilines->apis materials Specialty Chemicals complex_heterocycles->materials

Caption: Synthetic utility of this compound.

Validated Experimental Protocol: SNAr with an Aliphatic Amine

This protocol describes a representative SNAr reaction, demonstrating the displacement of the chloro group with an amine nucleophile. This type of reaction is fundamental to building more complex molecules from the starting intermediate.

Objective: To synthesize an N-substituted-3-nitro-pyridin-4-amine.

Materials:

  • 4-Chloro-3-nitropyridine (or its hydrochloride salt, with base adjustment) (1.0 equiv)

  • Aliphatic amine (e.g., benzylamine, piperidine, morpholine) (1.1 equiv)

  • Anhydrous Ethanol or DMSO as solvent

  • Triethylamine (Et₃N) or another suitable base (1.2 equiv, more if starting with the HCl salt)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-nitropyridine in anhydrous ethanol.[10][11]

  • Addition of Reagents: Add the aliphatic amine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[10] If using the hydrochloride salt, an additional equivalent of base is required to free the pyridine base.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.[10][11]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[10]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the mixture under reduced pressure.[11]

  • Purification: The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[10]

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-3-nitro-pyridin-4-amine.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from a combination of factors: a stable, easy-to-handle salt form, a highly activated aromatic core, and predictable reactivity centered on the SNAr mechanism. This allows chemists to reliably introduce a wide variety of functionalities, making it an indispensable intermediate in the discovery and development pipelines for new pharmaceuticals and agrochemicals. A firm grasp of its properties, reactivity, and handling is essential for any scientist working to build the complex molecules that address modern challenges in health and agriculture.

References

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, serving as a vital intermediate in the production of pharmaceuticals and agrochemicals.[1] Its structure, characterized by an electron-deficient pyridine ring substituted with both a chloro and a nitro group, allows for versatile reactivity and functionalization.[1][2] The hydrochloride salt is often utilized to improve the compound's stability and handling characteristics during industrial processes.[2]

Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any application, from drug discovery to materials science. It ensures reaction specificity, validates intellectual property, and is a cornerstone of regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of 4-Chloro-3-nitropyridine hydrochloride, grounded in the principles of scientific integrity and self-validating data.

Chapter 1: Foundational Assessment and Physicochemical Properties

Before advanced spectroscopic analysis, a foundational assessment of the material's physical properties and purity is essential.

Expected Properties:

  • Appearance: A solid, often appearing as a light yellow or brown powder.

  • Molecular Formula: C₅H₄Cl₂N₂O₂ (for the hydrochloride salt).[2]

  • Molecular Weight: 195.01 g/mol (for the hydrochloride salt).[2]

  • Melting Point: The free base melts around 35-50°C, while the hydrochloride salt has a reported melting point of 135-138°C.[2]

  • Solubility: The free base is largely insoluble in water.[3] The hydrochloride salt form is expected to have enhanced solubility in polar protic solvents like water, ethanol, and methanol, and is often soluble in polar aprotic solvents like DMSO for analytical purposes.

A preliminary purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a critical first step to ensure that the sample is suitable for detailed structural analysis.

Chapter 2: Mass Spectrometry (MS) – Deciphering the Molecular Blueprint

Mass spectrometry provides the molecular weight and elemental formula, serving as the initial blueprint of the molecule. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice, as it is well-suited for pre-charged analytes.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Mass Range: m/z 50-500

Data Interpretation
  • Molecular Ion Peak: The primary goal is to identify the protonated molecular ion of the free base, [M+H]⁺. For 4-chloro-3-nitropyridine (C₅H₃ClN₂O₂, MW = 158.54 g/mol ), this peak is expected at m/z 159.[3][4]

  • Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum must display an [M+H]⁺ peak at m/z 159 and an [M+2+H]⁺ peak at m/z 161 with a relative intensity of about one-third. This pattern is a definitive indicator of a monochlorinated compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The calculated exact mass for [C₅H₄³⁵ClN₂O₂]⁺ is 158.9965, which should match the experimental value to within 5 ppm.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. The protonated molecular ion is isolated and fragmented to reveal structural components.

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-Chloro-3-nitropyridine.

fragmentation_pathway parent [M+H]⁺ m/z = 159/161 frag1 Loss of NO₂ [M+H - 46]⁺ m/z = 113/115 parent->frag1 - NO₂ frag2 Loss of Cl [M+H - 35]⁺ m/z = 124 parent->frag2 - Cl• frag3 Loss of HCl [M+H - 36]⁺ m/z = 123 parent->frag3 - HCl

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Connectivity Puzzle

NMR spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.

Experimental Protocol: NMR
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not interfere with the aromatic signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Standard pulse program, sufficient scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30).

    • 2D COSY: Standard correlation spectroscopy to identify ¹H-¹H couplings.

    • 2D HSQC: Standard heteronuclear single quantum coherence to identify one-bond ¹H-¹³C correlations.

Data Interpretation

The pyridine ring has three protons. Due to the electron-withdrawing effects of the nitro group, the ring nitrogen, and the chloro group, all proton signals are expected to be significantly downfield in the aromatic region.

  • ¹H NMR Predictions:

    • H6: Expected to be a doublet, coupled to H5. It is adjacent to the nitrogen, predicting a shift around δ 9.0 ppm.

    • H2: Expected to be a singlet or a narrow doublet, adjacent to the nitrogen. Its chemical shift will be the most downfield, likely around δ 9.1-9.2 ppm.

    • H5: Expected to be a doublet, coupled to H6. It is adjacent to the chlorine-bearing carbon, predicting a shift around δ 8.0-8.2 ppm.

  • ¹³C NMR Predictions: The molecule has five distinct carbon atoms. The carbons directly attached to the electronegative substituents (C3-NO₂ and C4-Cl) will have their chemical shifts significantly affected.

  • 2D NMR for Unambiguous Assignment:

    • COSY will show a clear correlation between the signals for H5 and H6, confirming their adjacent relationship.

    • HSQC will directly link each proton signal to its attached carbon (H2 to C2, H5 to C5, H6 to C6). This allows for the direct assignment of three of the five carbon signals. The remaining two quaternary carbons (C3 and C4) can then be assigned based on expected chemical shifts.

Caption: Workflow for unambiguous NMR-based structure confirmation.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assign Assignment & Confirmation H1 ¹H NMR (Proton Environment & Coupling) COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC C13 ¹³C NMR (Carbon Backbone) C13->HSQC Assign Assign H5-H6 Connectivity COSY->Assign Assign_C Assign C2, C5, C6 HSQC->Assign_C Final Final Structure Confirmed Assign->Final Assign_C->Final

¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
Assignment δ (ppm) Multiplicity J (Hz) Integration
H2~9.15d~0.81H
H6~9.00d~5.51H
H5~8.10dd~5.5, 0.81H
¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
Assignment δ (ppm)
C2~155
C6~153
C4~145
C3~135
C5~125

Chapter 4: Vibrational Spectroscopy (FTIR) – Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, providing complementary evidence to the MS and NMR data.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

The key vibrational bands provide a "fingerprint" for the molecule's functional groups. For aromatic nitro compounds, the N-O stretching vibrations are particularly intense and diagnostic.[5][6]

FTIR Data (Predicted)
Wavenumber (cm⁻¹) Assignment
~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C and C=N Stretch
~1550-1475 Asymmetric NO₂ Stretch (Strong) [6]
~1360-1290 Symmetric NO₂ Stretch (Strong) [6]
~1100-1000C-Cl Stretch

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive confirmation of the nitro group.[6]

Chapter 5: Data Synthesis and Final Confirmation

Technique Information Provided Conclusion for 4-Chloro-3-nitropyridine HCl
HRMS Elemental FormulaC₅H₄Cl₂N₂O₂; Confirmed by accurate mass and Cl isotope pattern.
¹H NMR Proton Environment & ConnectivityThree distinct aromatic protons with chemical shifts and coupling patterns consistent with the proposed structure.
¹³C NMR Carbon SkeletonFive distinct carbon signals, consistent with the pyridine ring.
2D NMR (COSY) ¹H-¹H ProximityConfirmed the adjacency of H5 and H6.
FTIR Functional GroupsConfirmed the presence of an aromatic nitro group (strong NO₂ stretches) and C-Cl bond.

This integrated approach, where the molecular formula from MS is confirmed by the detailed connectivity map from NMR and corroborated by the functional group data from FTIR, provides an unassailable confirmation of the structure of this compound.

Caption: Integrated workflow demonstrating the self-validating nature of the structural elucidation process.

logical_flow cluster_data Primary Data Acquisition cluster_info Derived Information MS Mass Spectrometry (HRMS & Isotope Pattern) Info_MS Elemental Formula: C₅H₃ClN₂O₂ MS->Info_MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Info_NMR Atomic Connectivity: C-H Framework Substitution Pattern NMR->Info_NMR FTIR FTIR Spectroscopy (Vibrational Bands) Info_FTIR Functional Groups: -NO₂, Ar-Cl FTIR->Info_FTIR Conclusion Final Structure Confirmed Info_MS->Conclusion Info_NMR->Conclusion Info_FTIR->Conclusion

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of its development and application. This guide focuses on 4-Chloro-3-nitropyridine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough investigation of existing literature reveals a scarcity of specific, quantitative solubility data for the hydrochloride salt form. However, this apparent data gap provides an opportunity to delve into the fundamental principles that govern solubility and to establish a robust framework for its experimental determination.

This whitepaper, therefore, moves beyond a simple recitation of data. It serves as a comprehensive technical guide, empowering researchers to:

  • Understand the physicochemical properties of 4-Chloro-3-nitropyridine and its hydrochloride salt.

  • Predict the solubility behavior based on molecular structure and the principles of ionization.

  • Implement rigorous experimental protocols for accurate and reproducible solubility determination.

  • Employ appropriate analytical techniques for the quantification of this compound in various solvent systems.

By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to confidently navigate the challenges of characterizing the solubility of this important synthetic intermediate.

Physicochemical Characterization

A foundational understanding of the physicochemical properties of 4-Chloro-3-nitropyridine and its hydrochloride salt is paramount to interpreting its solubility.

4-Chloro-3-nitropyridine (Free Base)
PropertyValueSource(s)
Molecular Formula C₅H₃ClN₂O₂[1][2]
Molecular Weight 158.54 g/mol [1][2]
Appearance Pale yellow to brown crystalline powder/solid[3][4]
Melting Point 35-50 °C[2][3]
pKa (Predicted) 0.56 ± 0.10[5]
Qualitative Solubility Insoluble in water; Slightly soluble in Chloroform and Methanol.[3][5][6]

The free base, 4-Chloro-3-nitropyridine, is a substituted pyridine ring. The presence of the electronegative chlorine atom and the nitro group significantly influences its electronic properties and, consequently, its intermolecular interactions. The low predicted pKa indicates that the pyridine nitrogen is weakly basic. Its reported insolubility in water is consistent with its organic structure, though the polar nitro and chloro groups and the nitrogen heteroatom provide some capacity for polar interactions.

This compound (Salt Form)
PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O₂[7]
Molecular Weight 195.00 g/mol [7]
Appearance Not explicitly stated, but expected to be a crystalline solid.
Melting Point 135-138 °C[7]

The formation of a hydrochloride salt involves the protonation of the basic pyridine nitrogen. This ionization has a profound and predictable effect on the compound's solubility.

The Rationale of Salt Formation and its Impact on Aqueous Solubility

The conversion of a weakly basic free base into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility. The underlying principle is the introduction of an ionic character to the molecule.

The protonation of the pyridine nitrogen in 4-Chloro-3-nitropyridine creates a positively charged pyridinium ion, with chloride as the counter-ion. This ionic salt can more readily interact with the polar water molecules through ion-dipole interactions, which are significantly stronger than the dipole-dipole or hydrogen bonding interactions that the neutral free base can form with water.[8][9] Consequently, this compound is expected to exhibit significantly greater solubility in water and other polar protic solvents compared to its free base form.

The following diagram illustrates the relationship between the free base, its protonation, and the resulting increase in polarity, which is the driving force for enhanced aqueous solubility.

G cluster_0 Low Polarity / Low Aqueous Solubility cluster_1 High Polarity / High Aqueous Solubility FreeBase 4-Chloro-3-nitropyridine (Free Base) Salt 4-Chloro-3-nitropyridine HCl (Pyridinium Salt) FreeBase->Salt + HCl (Protonation) Salt->FreeBase - HCl (Deprotonation)

Caption: Protonation of the free base to form the hydrochloride salt increases polarity and expected aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

The Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Core Principle: At equilibrium, the rate at which the solid dissolves into the solvent is equal to the rate at which the dissolved solute precipitates out of the solution. The concentration of the solute in the solution at this point is the equilibrium solubility.[11]

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

G A 1. Preparation - Select Solvents - Prepare Materials B 2. Equilibration - Add excess solid to solvent - Agitate at constant temperature A->B C 3. Phase Separation - Centrifugation or Filtration B->C D 4. Sampling & Dilution - Take aliquot of supernatant - Dilute to known volume C->D E 5. Quantification - Analyze by HPLC or UV-Vis - Determine Concentration D->E F 6. Data Analysis - Calculate Solubility - Report with T, P E->F

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, pH-buffered solutions)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[10]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. This is often the preferred method to ensure no solid particles are carried over.

  • Sampling and Dilution: Carefully take a precise aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12] For a compound like this compound, a reversed-phase HPLC method is ideal.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the compound.
Gradient Start with a low %B and ramp up (e.g., 5-95% B over 10 min)To ensure elution of the compound with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The aromatic and nitro functionalities provide strong UV absorbance.
Injection Volume 10 µLA typical injection volume.

Protocol for HPLC Quantification:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this, prepare a series of calibration standards covering the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Sample Analysis: Inject the diluted samples from the solubility experiment.

  • Quantification: Determine the concentration of the samples by interpolating their peak areas from the calibration curve.

UV-Vis Spectrophotometry

For a less complex, higher-throughput method, UV-Vis spectrophotometry can be used, provided that the solvent system does not contain interfering UV-absorbing species.

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a series of calibration standards in the same solvent used for the solubility study.

  • Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration to create a calibration curve (must obey the Beer-Lambert Law).

  • Sample Analysis: Measure the absorbance of the diluted samples.

  • Quantification: Determine the concentration of the samples from the calibration curve.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic.[11][13] This relationship can be quantified by measuring solubility at several different temperatures.

  • pH: As a salt of a weak base, the solubility of this compound is highly dependent on pH. In acidic solutions (low pH), the compound will remain in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

  • Solvent Polarity: The "like dissolves like" principle dictates that polar compounds are more soluble in polar solvents.[8][9] Therefore, solubility is expected to be highest in highly polar solvents like water and lower in less polar organic solvents.

  • Common Ion Effect: The presence of a common ion (e.g., from adding NaCl to an aqueous solution) can decrease the solubility of an ionic compound.

Conclusion and Future Directions

By following the detailed protocols for solubility determination and analytical quantification outlined in this guide, researchers and drug development professionals can generate the high-quality, reproducible data necessary for process development, formulation, and regulatory filings. It is recommended that solubility studies for this compound systematically investigate the effects of temperature and pH to create a complete solubility profile. This foundational data will undoubtedly facilitate the efficient and effective application of this important chemical intermediate.

References

4-Chloro-3-nitropyridine hydrochloride melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 4-Chloro-3-nitropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the melting point of this compound, a key intermediate in the pharmaceutical and agrochemical industries[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the scientific principles governing this critical physical property. We will detail the factors that influence melting point, provide a robust, field-proven protocol for its accurate determination, and offer expert insights into the interpretation of experimental results. This guide serves as an authoritative resource for ensuring data integrity and reproducibility in the laboratory.

Physicochemical Profile: Free Base vs. Hydrochloride Salt

4-Chloro-3-nitropyridine is a versatile pyridine derivative whose utility is often enhanced by its conversion to the hydrochloride salt. This transformation significantly alters the compound's physical properties, most notably its melting point. The formation of the salt introduces strong ionic interactions within the crystal lattice, which require substantially more thermal energy to overcome compared to the intermolecular forces present in the free base. This results in a much higher melting point and often improves the compound's stability and handling characteristics, which is why many pyridine derivatives are isolated and stored as their hydrochloride salts.

The distinct melting points are a critical parameter for identification and quality control during synthesis and formulation.

Property4-Chloro-3-nitropyridine (Free Base)This compoundRationale for Difference
CAS Number 13091-23-1[2]54079-68-4[3]Different chemical entities.
Molecular Formula C₅H₃ClN₂O₂[2]C₅H₄Cl₂N₂O₂[3]Addition of one molecule of HCl.
Molecular Weight 158.54 g/mol [4]195.00 g/mol [3]Added mass of HCl.
Melting Point 35-50 °C[2]135-138 °C [3]Strong ionic forces in the salt's crystal lattice require significantly more energy to break than the intermolecular forces of the free base.
Appearance Solid[2]SolidBoth are solids at room temperature.

The Science of Melting Point: Beyond the Numbers

A melting point is not merely a physical constant but a sensitive indicator of a compound's identity and purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase, existing in equilibrium[2].

Purity and Melting Range

A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C[5]. The presence of impurities disrupts the uniform crystal lattice structure[5]. This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities almost always lead to two observable effects:

  • Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a broad melting range (e.g., >3°C) is a strong indication of contamination, which could arise from residual solvents, starting materials, or byproducts from synthesis[5].

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with a distinct arrangement of molecules in the solid state[4]. Different polymorphs of the same compound can have different melting points[4]. It is a critical consideration in drug development, as different polymorphs can affect a drug's solubility, stability, and bioavailability. While there is no specific literature detailing polymorphism for this compound, it remains a potential source of variation if the compound is crystallized under different conditions.

Standard Operating Procedure for Melting Point Determination

This protocol describes the definitive method for measuring the melting point of this compound using a modern digital melting point apparatus. The capillary method is a universally accepted technique for its accuracy and small sample requirement[6].

Materials and Equipment
  • This compound (sample)

  • Melting point capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Drying oven or desiccator

Step-by-Step Protocol
  • Sample Preparation (The Foundation of Accuracy):

    • Step 1.1: Ensure the sample is completely dry. Trace amounts of solvent will act as an impurity, depressing and broadening the melting range. If necessary, dry the sample under vacuum or in a desiccator.

    • Step 1.2: The sample must be a fine, homogeneous powder. If large crystals are present, gently grind them using a mortar and pestle. This ensures uniform heat transfer and efficient packing.

    • Step 1.3: Load the capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is optimal.

    • Step 1.4: Pack the sample tightly at the bottom of the tube. This is a critical step to avoid air pockets and ensure accurate heat conduction. Drop the tube (sealed end down) through a long glass tube onto a hard surface several times.

  • Instrument Setup and Measurement:

    • Step 2.1: Set the plateau temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., set to ~120°C for an expected MP of 135-138°C).

    • Step 2.2: Insert the packed capillary tube into the heating block.

    • Step 2.3: Begin heating at a rapid rate until the plateau temperature is reached.

    • Step 2.4 (The Critical Ramp Rate): Once at the plateau, reduce the heating ramp rate to 1-2°C per minute . A slow rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature overshoot and ensuring an accurate reading.

    • Step 2.5: Observe the sample closely through the magnifying lens.

    • Step 2.6: Record the temperature (T1) at which the first drop of liquid appears.

    • Step 2.7: Record the temperature (T2) at which the last solid crystal melts completely.

    • Step 2.8: The melting point is reported as the range T1 – T2.

  • Post-Measurement:

    • Allow the apparatus to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.

MeltingPointWorkflow cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to Plateau (~20°C below expected MP) Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1 (First liquid drop) Heat_Slow->Observe Record_T2 Record T2 (All liquid) Observe->Record_T2 Report Report as Range (T1-T2) Record_T2->Report Purity_Check Range ≤ 2°C? Report->Purity_Check Pure Result: High Purity Purity_Check->Pure Yes Impure Result: Impure (Consider Repurification) Purity_Check->Impure No

Caption: Workflow for Accurate Melting Point Determination.

Safety Precautions

As a chlorinated nitropyridine derivative, 4-Chloro-3-nitropyridine and its salt must be handled with appropriate care. Based on the safety data sheet (SDS) for the parent compound:

  • Hazards: The compound is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.

Conclusion

The melting point of this compound is a fundamental and highly informative physical property. Its value of 135-138°C is significantly higher than that of its free base (35-50°C), a direct consequence of the robust ionic forces within its crystal lattice. Accurate determination of this value is contingent upon meticulous sample preparation and a controlled heating rate during measurement. The observed melting range serves as a reliable and immediate indicator of sample purity, making it an indispensable tool for quality assurance in both research and manufacturing environments.

References

Navigating the Chemistry of a Potent Intermediate: A Technical Guide to the Safe Handling of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

4-Chloro-3-nitropyridine and its hydrochloride salt are highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their utility stems from a synthetically versatile structure: a pyridine ring functionalized with both a nitro group and a chlorine atom. This arrangement provides multiple reactive sites, allowing for the strategic construction of complex molecular architectures.[1] The electron-withdrawing nature of the nitro group at the 3-position significantly activates the chlorine atom at the 4-position for nucleophilic aromatic substitution, which is a cornerstone of its synthetic value.[2]

However, the very chemical properties that make this compound a powerful synthetic building block also impart significant safety and handling challenges. Its classification as a toxic substance necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety and hazards associated with 4-Chloro-3-nitropyridine hydrochloride, moving beyond mere procedural lists to explain the chemical rationale behind the recommended safety protocols. While much of the available safety data pertains to the free base, 4-Chloro-3-nitropyridine (CAS No. 13091-23-1), the hazards are considered analogous for the hydrochloride salt. The salt form is often employed to improve stability and handling characteristics during industrial processes.[2]

Part 1: Hazard Identification and Risk Profile

The primary hazards of this compound are its acute oral toxicity and its potential to cause severe eye damage.[3][4][5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of these risks.

GHS Classification
Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerSkull and Crossbones
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDangerCorrosion

Data sourced from multiple safety data sheets.[3][4][5][6]

Toxicological Profile: Understanding the "Why"
  • Acute Oral Toxicity (Category 3): This classification indicates that small quantities of the substance can be lethal or cause serious damage to health if ingested. The toxicity may be attributed to the nitroaromatic structure, which can interfere with cellular respiration and cause oxidative stress, or the reactivity of the chlorinated pyridine ring with biological macromolecules.

  • Serious Eye Damage (Category 1): This indicates a risk of irreversible damage to the eye upon contact. The causative factor is likely the compound's chemical reactivity, potentially leading to protein denaturation and severe irritation or corrosion of the corneal tissue. The hydrochloride salt, being acidic, may exacerbate this effect.

It is crucial to note that for many specific toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, data is currently unavailable.[5] In the absence of data, a conservative approach assuming potential for harm is warranted.

Part 2: Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is fundamental to its safe handling and storage. The molecule's reactivity is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing groups.

Key Incompatibilities
  • Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium tert-butoxide) can lead to vigorous or exothermic nucleophilic substitution reactions at the 4-position, displacing the chloride. This is the same reaction often desired in synthesis but can be hazardous if uncontrolled.

  • Strong Oxidizing Agents: These materials (e.g., permanganates, chlorates) can react exothermically with the organic pyridine ring, potentially leading to fire or explosion under certain conditions.

  • Strong Acids: While the hydrochloride salt is stable in acidic solution, the free base can react with strong acids. More critically, under certain conditions such as elevated temperatures in aqueous acidic media, the compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[7]

  • Heat and Light: Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3]

The following diagram illustrates the key reactivity considerations that inform safe handling protocols.

G Reactivity & Incompatibility Profile cluster_compound 4-Chloro-3-nitropyridine HCl cluster_hazards Hazardous Reactions With cluster_products Leads To Compound C₅H₃ClN₂O₂·HCl Bases Strong Bases Compound->Bases Reacts via SNAr Oxidizers Strong Oxidizers Compound->Oxidizers Risk of Oxidation Heat Excess Heat Compound->Heat Decomposes Substitution Uncontrolled Nucleophilic Substitution Bases->Substitution Fire Fire/Explosion Risk Oxidizers->Fire Decomposition Toxic Gas Release (NOx, HCl, COx) Heat->Decomposition

Caption: Key chemical incompatibilities of 4-Chloro-3-nitropyridine HCl.

Part 3: Risk Management and Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3] This contains airborne particles and protects the user from inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust in the work area.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[3]

Administrative Controls and Work Practices
  • Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to trained and authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is used.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials.[3] The container should be tightly closed to prevent moisture absorption and contamination.[5] Due to its toxicity, it should be stored in a locked cabinet or location with controlled access.[3][5]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][5] A face shield should also be worn when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or degradation before each use and change them frequently.

    • Lab Coat/Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider impervious clothing or a chemical-resistant apron.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator should be used.[3][5] Respirator use requires a formal respiratory protection program, including training and fit-testing.

The following workflow provides a decision-making process for selecting appropriate PPE.

G Start Task: Handling 4-Chloro-3-nitropyridine HCl Hood Work in Fume Hood Start->Hood Weighing Weighing solid? Solution Making/transferring solution? Weighing->Solution No Respirator Consider N95 Respirator Weighing->Respirator Yes LargeScale Large scale or splatter risk? Solution->LargeScale FaceShield Add Face Shield LargeScale->FaceShield Yes Apron Add Chemical Apron LargeScale->Apron Yes End Proceed with Task LargeScale->End No Goggles Chemical Goggles Hood->Goggles Gloves Resistant Gloves Goggles->Gloves Coat Lab Coat Gloves->Coat Coat->Weighing Respirator->Solution FaceShield->Apron Apron->End

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Part 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention. [3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [3][5]
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [5]
Spill Response Protocol

This protocol is for minor laboratory spills (typically <1L of solution or <100g of solid) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.

  • Control Ignition Sources: If the solvent used is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and two pairs of chemical-resistant gloves. A respirator may be necessary depending on the scale and nature of the spill.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

    • For Liquids: Create a dike around the spill using an absorbent material to prevent it from spreading.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Use non-sparking tools if a flammable solvent was involved.[5]

    • Do not dry sweep the powder, as this can create airborne dust.[8]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., water and detergent), followed by a final rinse. Be aware that some chemicals may react with water.[9]

  • Dispose: All contaminated materials (absorbents, PPE, cleaning materials) must be disposed of as hazardous waste according to institutional and local regulations.[3][5]

  • Report: Report the incident to your supervisor and relevant safety officer.

Conclusion: A Culture of Safety

This compound is a potent and valuable chemical intermediate. Its safe use hinges on a deep respect for its hazards, underpinned by a thorough understanding of its chemical properties. By implementing robust engineering controls, adhering to meticulous handling protocols, and utilizing appropriate personal protective equipment, researchers can harness its synthetic utility while maintaining the highest standards of laboratory safety. The causality is clear: the compound's inherent reactivity dictates every safety precaution. Acknowledging this relationship is the first and most critical step in preventing incidents and fostering a proactive safety culture in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-Chloro-3-nitropyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the mechanistic underpinnings of the primary synthetic routes, offering detailed, field-tested protocols. Emphasis is placed on the critical parameters influencing reaction yield and purity, alongside robust safety and handling procedures. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis and application of pyridine-based heterocyclic compounds.

Introduction: The Strategic Importance of 4-Chloro-3-nitropyridine

4-Chloro-3-nitropyridine is a highly versatile substituted pyridine derivative, distinguished by its unique electronic and steric properties. The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring makes it an invaluable building block for the synthesis of more complex molecules.[1] Its applications are extensive, primarily serving as a key intermediate in the development of novel pharmaceutical agents and agrochemicals.[1] The strategic positioning of the chloro and nitro functionalities allows for selective and diverse chemical transformations, making it a cornerstone in many synthetic pathways.[1]

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₂[2][3]
Molecular Weight 158.54 g/mol [2][3]
CAS Number 13091-23-1[2][4][5]
Appearance Yellow Crystalline Solid[6]
Melting Point 35-50 °C[2]

Synthetic Strategies: Pathways to 4-Chloro-3-nitropyridine

The synthesis of 4-Chloro-3-nitropyridine can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and purity requirements. This guide will focus on the most prevalent and scientifically robust methods.

Chlorination of 4-Hydroxy-3-nitropyridine: A Common and Efficient Route

This is arguably the most widely adopted method for the synthesis of 4-Chloro-3-nitropyridine, leveraging the readily available 4-hydroxy-3-nitropyridine as the starting material.[4] The core of this transformation lies in the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 4-hydroxy-3-nitropyridine is first activated by the chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), forming a reactive intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the chloride ion, leading to the displacement of the activated hydroxyl group and the formation of the desired 4-chloro-3-nitropyridine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 4-Hydroxy-3-nitropyridine C Reactive Intermediate A->C Activation B Phosphorus Oxychloride (POCl₃) B->C D 4-Chloro-3-nitropyridine C->D Nucleophilic Attack by Cl⁻ E Phosphoric Acid C->E

Figure 1: Simplified reaction workflow for the chlorination of 4-hydroxy-3-nitropyridine.

Detailed Experimental Protocol:

The following protocol is a representative example of this synthetic approach, adapted from established literature procedures.[4][8]

Step 1: Reaction Setup

  • To a suspension of 3-nitro-4-pyridinol (e.g., 20 g, 143 mmol) in a suitable solvent such as toluene (e.g., 300 mL), slowly add phosphorus oxychloride (e.g., 65.7 g, 429 mmol) at a controlled temperature of 0 °C.[4]

Step 2: Reaction Execution

  • Allow the reaction mixture to gradually warm to room temperature and then heat to reflux (approximately 110 °C) for a sustained period, typically 16 hours.[4] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[9]

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Carefully remove the solvent under reduced pressure using a rotary evaporator.[4]

  • The residue is then cautiously poured into ice water.[4]

  • The pH of the aqueous solution is adjusted to approximately 10 using a base like potassium carbonate (K₂CO₃).[4]

  • The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.[4]

  • The combined organic extracts are washed sequentially with water and brine.[4]

  • The organic phase is dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Step 4: Purification

  • The crude 4-chloro-3-nitropyridine, often obtained as a brown oil that solidifies upon standing, can be further purified by techniques such as silica gel column chromatography or recrystallization to achieve the desired purity.[4][8]

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a common choice due to its effectiveness and relatively moderate reactivity compared to phosphorus pentachloride.[7][8]

  • Solvent: Toluene is often used as it is a non-polar solvent that is inert to the reaction conditions and has a suitable boiling point for reflux.[4]

  • Temperature Control: The initial addition of phosphorus oxychloride at 0 °C is critical to manage the exothermic nature of the reaction. The subsequent reflux is necessary to drive the reaction to completion.[4]

  • Aqueous Work-up: The quenching with ice water is to hydrolyze any remaining phosphorus oxychloride. The basification step is to neutralize the acidic byproducts and facilitate the extraction of the product into the organic phase.[4]

Nitration of 4-Chloropyridine: A Direct but Challenging Approach

An alternative synthetic route involves the direct nitration of 4-chloropyridine. However, this method is often more challenging due to the deactivating effect of the chlorine atom on the pyridine ring, which makes electrophilic substitution reactions like nitration more difficult.

Reaction Mechanism:

The nitration of 4-chloropyridine involves the reaction with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich positions of the pyridine ring. The directing effects of the nitrogen atom and the chlorine atom influence the position of nitration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 4-Chloropyridine D Sigma Complex A->D Electrophilic Attack B Nitrating Mixture (HNO₃/H₂SO₄) C Nitronium Ion (NO₂⁺) B->C Generation C->D E 4-Chloro-3-nitropyridine D->E Deprotonation F Isomeric Byproducts D->F

Figure 2: Simplified workflow for the nitration of 4-chloropyridine.

Challenges and Considerations:

  • Harsh Reaction Conditions: This reaction often requires strong acids and elevated temperatures, which can lead to side reactions and decomposition of the starting material and product.

  • Formation of Isomers: The nitration of 4-chloropyridine can lead to the formation of a mixture of isomers, which can be difficult to separate. The primary product is typically 4-chloro-3-nitropyridine, but other isomers may also be formed.[10]

  • Lower Yields: Due to the deactivated nature of the starting material and the potential for side reactions, the yields of this method are often lower compared to the chlorination of 4-hydroxy-3-nitropyridine.

Synthesis of the Hydrochloride Salt

For many applications, particularly in pharmaceutical development, 4-Chloro-3-nitropyridine is used in its hydrochloride salt form. The salt is generally more stable and easier to handle than the free base.

Protocol for Hydrochloride Salt Formation:

Step 1: Dissolution

  • Dissolve the purified 4-Chloro-3-nitropyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

Step 2: Acidification

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

Step 3: Precipitation and Isolation

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain 4-Chloro-3-nitropyridine hydrochloride.

Safety, Handling, and Storage

Hazard Identification:

4-Chloro-3-nitropyridine is classified as a hazardous substance.[6] It is toxic if swallowed and causes serious eye damage.[2][3][6]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][6][11] In cases of potential dust generation, a dust mask (e.g., N95) should be used.[2]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6][11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[6]

    • Ingestion: If swallowed, immediately call a poison center or doctor.[6] Do not induce vomiting.[6]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]

Storage:

Store 4-Chloro-3-nitropyridine in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is recommended to store it in a freezer at -20°C for long-term stability.[2][5] Store locked up.[6][11]

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The chlorination of 4-hydroxy-3-nitropyridine stands out as a robust and high-yielding method. A thorough understanding of the reaction mechanisms, meticulous control of experimental parameters, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to effectively work with this compound.

References

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-3-nitropyridine Hydrochloride in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[1] 4-Chloro-3-nitropyridine hydrochloride serves as a highly versatile and reactive starting material for constructing these complex molecules.[2] The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group, renders the C4 position exceptionally susceptible to nucleophilic substitution, while also positioning the molecule for subsequent cross-coupling reactions.[3] This guide provides an in-depth exploration of the reaction mechanisms, validated protocols, and expert insights for effectively utilizing this key intermediate in the synthesis of kinase inhibitors for researchers in drug discovery and development.

Introduction: The Strategic Importance of 4-Chloro-3-nitropyridine

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. 4-Chloro-3-nitropyridine has emerged as a preferred building block due to its predictable reactivity and synthetic versatility.[2]

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for industrial-scale processes.[4] The molecule's power lies in its electronic configuration:

  • Pyridine Ring: Inherently electron-deficient, pre-activating the ring towards nucleophilic attack.

  • Nitro Group (-NO₂): A potent electron-withdrawing group at the C3 position, which significantly activates the C4 position for substitution.

  • Chloro Group (-Cl): A good leaving group at the activated C4 position, facilitating initial functionalization.

This electronic arrangement is key to the primary reaction pathways used to elaborate the pyridine core into complex kinase inhibitor scaffolds.

Caption: Key electronic features of 4-Chloro-3-nitropyridine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Toxic if swallowed, causes serious eye damage/irritation, and may cause skin and respiratory irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[6]

  • Handling: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][8]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and locked up.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Hazard Statement Description Reference
H301/H302Toxic or Harmful if swallowed.[6][7]
H315Causes skin irritation.[6]
H318/H319Causes serious eye damage or irritation.[6][7]
H335May cause respiratory irritation.[6]

Table 1: Summary of GHS Hazard Statements.

Core Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from this compound typically follows a multi-step sequence. The most common and powerful transformations are detailed below.

Step 1: Nucleophilic Aromatic Substitution (SNA_r_)

The initial and most critical step is often the displacement of the C4 chloride. The high electrophilicity of this position allows for a robust Nucleophilic Aromatic Substitution (SNA_r_) reaction with a wide variety of nucleophiles, particularly amines, which are prevalent in kinase inhibitor scaffolds.[3]

Causality Behind the Choice: The SNA_r_ mechanism is highly efficient for this substrate due to the resonance stabilization of the intermediate Meisenheimer complex, provided by both the pyridine nitrogen and the C3-nitro group.[3] This reaction is often the key step for introducing a core fragment of the final inhibitor, such as a substituted aniline or a piperazine moiety.[10]

start 4-Chloro-3-nitropyridine + Nucleophile (e.g., R-NH₂) step1 Nucleophilic attack at C4 start->step1 step2 Formation of resonance-stabilized Meisenheimer Complex step1->step2 step3 Elimination of Chloride (Cl⁻) & Restoration of Aromaticity step2->step3 end 4-Amino-3-nitropyridine Derivative step3->end

Caption: The SNA_r_ mechanism workflow.

Protocol 1: General Procedure for SNA_r_ with an Amine

This protocol describes the reaction of 4-chloro-3-nitropyridine with a generic primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (e.g., piperazine derivative) (1.1 - 1.5 equiv)

    • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., DMF, DMSO, NMP, or ACN)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and the base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • If necessary, purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Reduction of the Nitro Group

With the first key substituent in place, the nitro group is typically reduced to an amine. This new amino group is crucial for subsequent cyclization reactions to form fused ring systems (like imidazo[4,5-b]pyridines) common in kinase inhibitors.[10]

Causality Behind the Choice: A variety of reduction methods can be employed. Catalytic hydrogenation (H₂, Pd/C) is clean and efficient but may not be compatible with other reducible functional groups. Chemical reductants like sodium dithionite (Na₂S₂O₄), iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) are excellent alternatives with broader functional group tolerance.[10]

Protocol 2: Nitro Group Reduction using Sodium Dithionite

  • Materials:

    • 4-substituted-3-nitropyridine derivative (from Protocol 1) (1.0 equiv)

    • Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 equiv)

    • Solvent system (e.g., Ethanol/Water, THF/Water)

  • Procedure:

    • Dissolve or suspend the 3-nitropyridine derivative in the chosen solvent system in a round-bottom flask.

    • Heat the mixture to 60-80 °C.

    • Add the sodium dithionite portion-wise over 30 minutes, ensuring the temperature is controlled. The reaction is often exothermic.

    • Stir vigorously at this temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the 3,4-diaminopyridine derivative.

Advanced Scaffolding: Palladium Cross-Coupling Reactions

For more complex inhibitors, palladium-catalyzed cross-coupling reactions are indispensable for forming C-C or C-N bonds at other positions on the pyridine ring, either before or after the initial SNA_r_ reaction.

The Suzuki coupling is a powerful method to introduce aryl or heteroaryl groups, which often occupy the "back pocket" of the kinase ATP-binding site. While chloropyridines are less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized ligands enable efficient coupling.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Cl + Pd(0) → Ar-Pd(II)-Cl) pd0->oa + Ar-Cl pdiia Ar-Pd(II)(L₂)Cl oa->pdiia tm Transmetalation (Base-activated R-B(OH)₂) pdiia->tm pdiib Ar-Pd(II)(L₂)R tm->pdiib re Reductive Elimination (Ar-R formation) pdiib->re re->pd0 Product: Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[12]

Protocol 3: Microwave-Assisted Suzuki Coupling

  • Materials:

    • Substituted chloropyridine (1.0 equiv)

    • Arylboronic acid or ester (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, DMF)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • In a microwave vial, combine the chloropyridine, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent and seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (4-24 h)Minutes (10-60 min)
Temperature 80-120 °C120-180 °C
Yields Often lower for unreactive chloridesGenerally higher and more reproducible
Screening SlowerRapid optimization of conditions

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling.

This reaction is a powerful alternative or complement to SNA_r_ for creating aryl-amine bonds, especially with less nucleophilic amines or at less activated positions on the ring.[13][14] It involves the palladium-catalyzed coupling of an amine with an aryl halide.[15]

Causality Behind the Choice: The Buchwald-Hartwig amination has an exceptionally broad substrate scope and functional group tolerance.[13] It is the method of choice for coupling sterically hindered amines or when the SNA_r_ reaction is sluggish or fails. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic turnover with chloropyridines.[15][16]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • Substituted chloropyridine (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) (1.5 - 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk tube or glovebox, add the palladium precatalyst, ligand, and base.

    • Add the chloropyridine and the amine.

    • Add the degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.

    • Cool the reaction, dilute with an organic solvent, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Conclusion and Outlook

This compound is a powerful and economically viable building block for the synthesis of pyridine-based kinase inhibitors. Its predictable reactivity, centered on an initial SNA_r_ reaction followed by nitro group reduction and subsequent cross-coupling reactions, provides a reliable and scalable route to complex molecular architectures. By understanding the underlying mechanisms and employing modern synthetic protocols, such as microwave-assisted heating and advanced palladium catalysis, researchers can efficiently navigate the synthesis of novel and potent kinase inhibitors for the advancement of therapeutic drug discovery.

References

Application Note & Protocol: Synthesis of Imidazo[4,5-b]pyridine-Based Inhibitors Using 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This similarity allows it to interact with a wide array of biological macromolecules, leading to its prominence in the development of inhibitors for various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][3][4] Derivatives have shown potential as anti-cancer, anti-inflammatory, and antiviral agents.[1][5]

A robust and versatile synthetic route to this scaffold is critical for drug discovery and development. This application note details a field-proven, two-stage protocol for the synthesis of functionalized imidazo[4,5-b]pyridine cores, starting from the commercially available and highly reactive building block, 4-Chloro-3-nitropyridine hydrochloride. The synthetic strategy hinges on two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro group with a primary amine.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by in-situ cyclization with an aldehyde to form the imidazole ring.

This document provides a comprehensive guide for researchers, including detailed mechanistic insights, step-by-step experimental protocols, process optimization strategies, and safety considerations.

Scientific Principles & Reaction Mechanism

The synthetic sequence is designed for efficiency and modularity, allowing for the introduction of diversity elements at two key positions of the final scaffold.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

The core of the first step is the SNAr reaction. The pyridine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C3 position makes the C4 carbon, bearing the chlorine, exceptionally electrophilic.[6] This electronic arrangement facilitates attack by a wide range of nucleophiles, in this case, a primary amine (R¹-NH₂).

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The amine nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the ortho-nitro group, which is crucial for stabilizing this intermediate.[6][8]

  • Elimination: The aromaticity is restored in a rapid second step by the elimination of the chloride leaving group, yielding the N-substituted-3-nitropyridin-4-amine intermediate.

Scientist's Note: The choice of a polar aprotic solvent like isopropanol (IPA) or ethanol is critical. These solvents can solvate the ionic intermediate and reagents effectively without interfering with the reaction. The addition of a mild base (e.g., triethylamine or DIPEA) is often required to neutralize the HCl generated if the starting material is a hydrochloride salt and to scavenge the proton from the attacking amine, thereby maintaining its nucleophilicity.

Stage 2: Reductive Cyclization

This stage is a one-pot tandem process that efficiently constructs the imidazole ring.

  • Nitro Reduction: The nitro group of the SNAr product is reduced to a primary amine. While various reducing agents can be used (e.g., SnCl₂, Fe/HCl, H₂/Pd-C), sodium dithionite (Na₂S₂O₄) is a mild, effective, and convenient choice for this transformation, particularly in aqueous or mixed aqueous/organic systems.[9] This reduction generates a highly reactive ortho-diaminopyridine intermediate.

  • Condensation & Cyclization: An aldehyde (R²-CHO) is added to the reaction mixture. The more nucleophilic amine (at the C4 position) condenses with the aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the C3 amine attacks the imine carbon.

  • Aromatization: The resulting dihydro-imidazo[4,5-b]pyridine intermediate then undergoes oxidation/aromatization to yield the final, stable imidazo[4,5-b]pyridine product. This final step is often facilitated by air (oxygen) or can be promoted by the reaction conditions.

This tandem approach is highly efficient as it avoids the isolation of the often-unstable diaminopyridine intermediate.[10]

Visualized Workflow & Chemical Scheme

Overall Experimental Workflow

G cluster_prep Phase 1: SNAr Reaction cluster_cyclize Phase 2: Reductive Cyclization cluster_finish Phase 3: Work-up & Analysis p1_start Dissolve 4-Chloro-3-nitropyridine HCl in IPA/H₂O p1_reagents Add Primary Amine (R¹-NH₂) & Base (e.g., DIPEA) p1_start->p1_reagents p1_react Heat Reaction Mixture (e.g., 80°C, 2-4h) p1_reagents->p1_react p1_monitor Monitor by TLC/LC-MS p1_react->p1_monitor p2_reduce Add Na₂S₂O₄ Solution (Nitro Reduction) p1_monitor->p2_reduce Proceed upon completion p2_aldehyde Add Aldehyde (R²-CHO) p2_reduce->p2_aldehyde p2_cyclize Heat to Complete Cyclization & Aromatization (2-6h) p2_aldehyde->p2_cyclize p2_monitor Monitor by TLC/LC-MS p2_cyclize->p2_monitor p3_workup Aqueous Work-up & Extraction (EtOAc) p2_monitor->p3_workup Proceed upon completion p3_purify Purification (Column Chromatography) p3_workup->p3_purify p3_char Characterization (¹H NMR, ¹³C NMR, HRMS) p3_purify->p3_char p3_end Final Product p3_char->p3_end

Caption: High-level workflow for the synthesis of imidazo[4,5-b]pyridines.

Chemical Reaction Scheme

G Start 4-Chloro-3-nitropyridine Intermediate N-substituted-3-nitropyridin-4-amine Start->Intermediate SNAr Amine R¹-NH₂ Base Base (DIPEA) Solvent1 IPA/H₂O, 80°C Product Imidazo[4,5-b]pyridine Product Intermediate->Product Reductive Cyclization Reducer 1. Na₂S₂O₄ Aldehyde 2. R²-CHO Solvent2 80°C

Caption: General two-stage reaction scheme for inhibitor synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure. Specific quantities and reaction times may need to be optimized based on the specific amine and aldehyde used.

Materials & Equipment
  • Reagents: this compound (≥95%), primary amine (R¹-NH₂), aldehyde (R²-CHO), N,N-Diisopropylethylamine (DIPEA), Sodium dithionite (Na₂S₂O₄, ≥85%), Isopropanol (IPA), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.

Synthesis Procedure

Stage 1: Synthesis of N-substituted-3-nitropyridin-4-amine Intermediate

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Add a 1:1 mixture of Isopropanol (IPA) and water (to achieve a final concentration of ~0.2 M).

  • Begin stirring and add the primary amine (R¹-NH₂) (1.1 equiv) to the suspension.

  • Add DIPEA (2.5 equiv) dropwise to the mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The reaction is typically complete within 2-4 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should disappear.

Stage 2: One-Pot Reductive Cyclization

  • Once the SNAr reaction is complete (as determined by TLC), allow the mixture to cool slightly (to ~60 °C).

  • In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄) (3.0-4.0 equiv) in water.

  • Add the sodium dithionite solution dropwise to the reaction mixture. An exotherm and/or color change (e.g., from yellow to dark brown/red) may be observed.

  • After the addition is complete, add the aldehyde (R²-CHO) (1.2 equiv) to the flask.

  • Re-heat the mixture to 80 °C and stir for an additional 2-6 hours.

  • Monitor the formation of the final imidazo[4,5-b]pyridine product by TLC. The final product is typically UV-active and may have a different Rf value than the intermediates.

Stage 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the IPA under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude material using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[4,5-b]pyridine inhibitor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Summary & Expected Results

The following table provides representative data for this synthetic sequence. Actual results will vary depending on the specific substrates used.

ParameterValue / ConditionRationale & Scientist's Notes
Starting Material 4-Chloro-3-nitropyridine HClHighly activated substrate for SNAr due to the ortho-nitro group.[6]
Solvent System IPA / H₂O (1:1)A green and effective medium that facilitates dissolution of both organic and inorganic reagents.[10]
Base (Stage 1) DIPEA (2.5 equiv)A non-nucleophilic hindered base to neutralize acid without competing in the SNAr reaction.
Reducing Agent Na₂S₂O₄ (3.0-4.0 equiv)Mild and effective reductant for the nitro group, compatible with one-pot procedures.[9]
Temperature 80 °CProvides sufficient thermal energy for both the SNAr and cyclization steps without causing degradation.
Typical Yield 45-85% (over two steps)Yield is highly dependent on the steric and electronic properties of the chosen amine and aldehyde.
Purity (Post-Column) >95%Achievable with standard silica gel chromatography.

Process Optimization & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete SNAr Reaction Insufficiently nucleophilic amine; Steric hindrance; Inadequate temperature.Increase reaction time or temperature (up to reflux). Consider a more polar solvent like DMF for very unreactive amines.
Low Yield in Cyclization Unstable diaminopyridine intermediate; Aldehyde decomposition; Side reactions.Ensure dropwise addition of Na₂S₂O₄ to control exotherm. Add aldehyde immediately after reduction. Ensure aldehyde is pure.
Formation of Side Products Dimerization of diaminopyridine; Over-reduction.Use a slight excess of the aldehyde. Avoid excessive heating or prolonged reaction times after product formation is observed.
Difficult Purification Product has similar polarity to impurities.Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography if necessary.

Safety & Handling Precautions

  • This compound: This compound is toxic if swallowed and causes serious eye irritation.[11][12] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Solvents: Isopropanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Bases: DIPEA is corrosive and should be handled with care.

  • Sodium Dithionite: Can be a flammable solid and may self-heat. Store in a cool, dry place away from moisture.

  • General: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.[11][13]

References

Application Note: 4-Chloro-3-nitropyridine Hydrochloride as a Versatile Precursor in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Antiviral Drug Discovery

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the structures of active pharmaceutical ingredients (APIs) due to its ability to engage in favorable interactions with biological targets.[1][2] In the ongoing battle against viral diseases, the development of novel antiviral agents is of paramount importance, and pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), influenza viruses, and coronaviruses.[3][4][5] The versatility of the pyridine scaffold allows for precise structural modifications to optimize pharmacological properties.[2]

4-Chloro-3-nitropyridine hydrochloride is a key building block in the medicinal chemist's toolbox for the synthesis of these complex pyridine-based molecules.[2] The presence of a chlorine atom at the 4-position and a strongly electron-withdrawing nitro group at the 3-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and efficient method for introducing diverse functionalities.[2][6] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential antiviral compounds. We will delve into the underlying chemical principles, provide exemplary protocols, and discuss the rationale behind the synthetic strategies.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitropyridine

The primary reactivity of this compound in the synthesis of antiviral compounds lies in the nucleophilic aromatic substitution (SNAr) of the chloride at the C4 position. The electron-withdrawing nitro group at the C3 position plays a crucial role in activating the pyridine ring for nucleophilic attack. This activation is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the substitution.

The general mechanism for the SNAr reaction is depicted below:

Antiviral_Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction: SNAr cluster_nucleophiles Diverse Nucleophiles cluster_intermediates Intermediate Scaffolds cluster_final Antiviral Candidates start 4-Chloro-3-nitropyridine HCl reaction Nucleophilic Aromatic Substitution start->reaction int1 4-Amino-3-nitropyridines reaction->int1 int2 4-Heterocyclylamino-3-nitropyridines reaction->int2 int3 4-Glycosylamino-3-nitropyridines reaction->int3 int4 4-Oxy/Thio-3-nitropyridines reaction->int4 nuc1 Amines nuc1->reaction nuc2 Amino-heterocycles nuc2->reaction nuc3 Amino Sugars nuc3->reaction nuc4 Alcohols/Phenols nuc4->reaction nuc5 Thiols nuc5->reaction final Library of Potential Antiviral Compounds int1->final int2->final int3->final int4->final

References

Experimental protocol for reactions with 4-Chloro-3-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 4-Chloro-3-nitropyridine Hydrochloride

Introduction: The Strategic Utility of this compound

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development.[1][2] Its chemical architecture, featuring a pyridine core functionalized with both a halogen and a nitro group, presents a unique electronic landscape ripe for strategic modification. The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nitro group at the C3 position.[3] This electronic arrangement renders the C4 carbon, bearing the chloro substituent, highly electrophilic and exceptionally susceptible to nucleophilic attack.[1][3]

The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.[1] This guide provides a comprehensive overview of the core reactivity, safety protocols, and detailed experimental procedures for leveraging this versatile intermediate in key synthetic transformations.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O₂[1]
Molecular Weight 195.00 g/mol [1]
CAS Number 54079-68-4[1]
Melting Point 135-138°C[1]
Appearance Pale yellow solid[4]
Storage Room temperature, under inert atmosphere[1][5]

PART 1: Critical Safety & Handling Protocols

This compound and its free base form are classified as hazardous substances and must be handled with stringent safety measures.[5][6][7]

  • Hazard Identification : Toxic if swallowed and causes serious eye damage.[6][7][8]

  • Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles conforming to EN166 or OSHA standards, a face shield, and impervious gloves and clothing to prevent skin exposure.[5][8]

  • Handling : Avoid dust formation. Do not breathe dust, vapor, mist, or gas. Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[6]

  • First Aid :

    • If Swallowed : Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[5][6]

    • In Case of Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[5]

  • Storage & Incompatibilities : Store locked up in a dry, cool, and well-ventilated place.[5][6] Keep containers tightly closed. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

PART 2: Core Reactivity & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The dominant reaction mechanism for 4-chloro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr).[3] This pathway is highly favored due to the electronic activation conferred by the ortho-nitro group, which stabilizes the key reaction intermediate. The mechanism proceeds in two distinct steps:

  • Nucleophilic Attack and Intermediate Formation : A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the ring and onto the oxygen atoms of the nitro group.[3][9]

  • Elimination and Aromaticity Restoration : In a subsequent, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[3]

Caption: SNAr mechanism for 4-Chloro-3-nitropyridine.

PART 3: Experimental Protocols

Protocol 1: SNAr Amination with a Primary Amine

This protocol details a general procedure for the substitution of the C4-chloro group with a primary amine. The use of a base is critical to first neutralize the hydrochloride salt to generate the reactive free base of 4-chloro-3-nitropyridine and subsequently to scavenge the HCl produced during the reaction.

Experimental Workflow Diagram

workflow start Setup reagents 1. Dissolve 4-chloro-3-nitropyridine hydrochloride and base in solvent. start->reagents add_amine 2. Add primary amine dropwise at room temperature. reagents->add_amine reaction 3. Heat mixture to reflux. Monitor by TLC. add_amine->reaction workup 4. Cool, quench with water, and extract with organic solvent. reaction->workup purify 5. Dry organic layer, concentrate, and purify via column chromatography. workup->purify end Characterization purify->end

Caption: General workflow for SNAr amination reaction.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-nitropyridine HCl195.00101.0
Primary Amine (e.g., Benzylamine)107.15111.1
Triethylamine (TEA) or K₂CO₃101.19 / 138.21222.2
Solvent (e.g., Ethanol or Acetonitrile)-40-50 mL-

Step-by-Step Procedure

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10 mmol) and the chosen solvent (40 mL).

  • Base Addition : Add the base (e.g., Triethylamine, 3.06 mL, 22 mmol) to the suspension. Stir for 10-15 minutes at room temperature to generate the free base in situ.

  • Nucleophile Addition : Add the primary amine (e.g., Benzylamine, 1.20 mL, 11 mmol) dropwise to the solution at room temperature.

  • Reaction Conditions : Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up and Isolation : After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.[3]

  • Extraction : Pour the residue into water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 30 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-3-nitropyridin-4-amine.[3]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond at the C4 position using a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures.[10]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(X) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arx Ar-X (4-chloro-3-nitropyridine) arx->pd2_oad ar_boronic Ar'-B(OH)₂ ar_boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

References

Suzuki Coupling of 4-Chloro-3-nitropyridine Hydrochloride: A Detailed Guide for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

.

Prepared by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 4-Chloro-3-nitropyridine hydrochloride, a crucial and versatile building block in drug discovery. Due to its electron-deficient nature, this substrate presents unique challenges and opportunities.[3] This document will explore the mechanistic nuances, optimization of reaction parameters, and practical applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful reaction.

Mechanistic Insights and Strategic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species with an organohalide.[4] The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] When working with an electron-deficient and potentially coordinating substrate like 4-Chloro-3-nitropyridine, careful consideration of each component is paramount for a successful transformation.

The Catalytic Cycle: A Closer Look

The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex.[7] This is often the rate-determining step, especially with less reactive aryl chlorides.[8][] The electron-withdrawing nitro group on the pyridine ring activates the C-Cl bond towards oxidative addition.[3] Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium(II) complex.[4] The cycle concludes with reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(OR)L2 Base Activation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Product Formation) 4-Chloro-3-nitropyridine (Ar-Cl) 4-Chloro-3-nitropyridine (Ar-Cl) Ar'-B(OH)2 Ar'-B(OH)2 Product (Ar-Ar') Product (Ar-Ar') Base (e.g., K2CO3) Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Reaction Parameters

The success of coupling this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

  • Catalyst System (Palladium Source and Ligand): While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often show superior performance, especially for challenging substrates.[] Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common precatalysts that are reduced in situ to the active Pd(0) species. The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Beller groups (e.g., XPhos, SPhos), are highly effective for coupling aryl chlorides.[10][11] These ligands promote the oxidative addition step and stabilize the catalytically active species. For heterocyclic substrates, N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[12]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][12] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[13] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[12]

  • Solvent: A variety of solvents can be used, often in aqueous mixtures.[6][7] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene.[7] The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[14]

  • Boronic Acid/Ester: While boronic acids are commonly used, their corresponding boronate esters (e.g., pinacol esters) offer enhanced stability and can be advantageous in certain cases.[7]

Detailed Experimental Protocol

This section provides a general, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagent and Parameter Table
Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Notes
4-Chloro-3-nitropyridine HCl1.0195.0 mgStarting material.
Arylboronic Acid1.1 - 1.5VariesExcess helps drive the reaction to completion.
Palladium Precatalyst (e.g., Pd(OAc)₂)0.01 - 0.052.2 - 11.2 mgCatalyst loading may need optimization.
Ligand (e.g., SPhos)0.02 - 0.108.2 - 41.0 mgTypically used in a 2:1 ratio to Palladium.
Base (e.g., K₂CO₃)2.0 - 3.0276 - 414 mgA strong base is generally required.
Solvent (e.g., 1,4-Dioxane/H₂O)-5-10 mL (e.g., 4:1 ratio)Degassed solvent is crucial.
Temperature-80 - 110 °CReaction temperature will vary with substrate.
Reaction Time-2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Chloro-3-nitropyridine HCl, Arylboronic Acid, and Base in a flask. B Add Palladium Precatalyst and Ligand. A->B C Add degassed Solvent. B->C D Purge with Inert Gas (Ar or N2). C->D E Heat to desired temperature with stirring. D->E F Monitor reaction progress (TLC/LC-MS). E->F G Cool to room temperature. F->G H Dilute with water and extract with an organic solvent (e.g., EtOAc). G->H I Dry organic layer (e.g., Na2SO4) and concentrate. H->I J Purify by column chromatography. I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.02-0.10 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Low reaction temperature- Use a fresh catalyst/ligand- Ensure thorough degassing of solvents- Screen different bases and solvents- Increase reaction temperature
Formation of Homocoupled Boronic Acid - Presence of oxygen- Catalyst deactivation- Rigorously exclude oxygen- Use a more robust ligand
Protodeboronation of Boronic Acid - Prolonged reaction time at high temperature- Presence of excess water or acidic impurities- Reduce reaction time- Use anhydrous solvents or a less aqueous system- Use a boronate ester instead of a boronic acid
Dehalogenation of Starting Material - Certain phosphine ligands- Presence of impurities- Screen different ligands- Ensure purity of starting materials

Applications in Drug Discovery

The Suzuki coupling of this compound is a powerful tool for the synthesis of highly functionalized pyridine derivatives, which are privileged scaffolds in medicinal chemistry.[15] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, enabling the rapid generation of compound libraries for lead discovery and optimization.[1] For instance, the resulting 4-aryl-3-nitropyridine core is a key intermediate in the synthesis of various kinase inhibitors and other biologically active molecules. The subsequent reduction of the nitro group provides access to a primary amine, which can be further functionalized.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable pharmaceutical intermediates. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are essential for achieving high yields and purity. By selecting the appropriate catalyst system, base, and solvent, researchers can effectively utilize this powerful transformation to accelerate drug discovery and development programs.

References

Application Note & Protocols: Synthesis of 4-Amino-3-nitropyridines via Nucleophilic Aromatic Substitution with 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-3-nitropyridine Scaffold

The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1][2] Among the vast array of functionalized pyridines, 4-chloro-3-nitropyridine stands out as a highly versatile and reactive intermediate.[3][4] The presence of a chloro leaving group at the 4-position and a powerful electron-withdrawing nitro group at the 3-position makes the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the reaction of 4-chloro-3-nitropyridine hydrochloride with primary and secondary amines. We will delve into the underlying reaction mechanism, provide robust and validated experimental protocols, discuss parameter optimization, and highlight the significance of the resulting 4-amino-3-nitropyridine products as precursors for bioactive molecules.[1][5]

Scientific Principles: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step SNAr mechanism: addition of the nucleophile followed by elimination of the leaving group. The success and high regioselectivity of this reaction are governed by the electronic architecture of the pyridine ring.

Causality of Reactivity:

  • Ring Activation: The inherent electron-deficient nature of the pyridine ring (due to the electronegative nitrogen atom) is dramatically amplified by the strong electron-withdrawing nitro group (-NO₂).[6] This creates a significant partial positive charge (δ+) on the carbon atoms of the ring, particularly at positions 2, 4, and 6.

  • Nucleophilic Attack: The lone pair of electrons on the amine nucleophile attacks the electron-deficient carbon atom at the C4 position. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: The addition of the amine forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is critical. The negative charge is delocalized across the pyridine nitrogen and, most importantly, onto the oxygen atoms of the ortho-nitro group.[7][8] This extensive delocalization provides a low-energy pathway for the reaction to proceed.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final 4-amino-3-nitropyridine product.

Caption: SNAr mechanism for the reaction of 4-chloro-3-nitropyridine.

Safety & Handling

Warning: 4-Chloro-3-nitropyridine is toxic if swallowed and causes serious eye damage.[9] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[10][11]

  • Reagent Handling: Handle this compound solid with care to avoid generating dust. It is hygroscopic and should be stored under an inert atmosphere, preferably in a freezer at -20°C.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Detailed Experimental Protocols

The following protocols are designed to be robust and serve as a starting point for a wide range of amine substrates. Since the starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the salt and a second to quench the HCl generated during the reaction.

Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)

Materials:

  • This compound (CAS: 254854-07-9)

  • Benzylamine (CAS: 100-46-9)

  • Triethylamine (TEA) (CAS: 121-44-8)

  • Ethanol (200 proof)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.10 mmol, 1.0 equiv.).

  • Solvent Addition: Add ethanol (25 mL) to the flask.

  • Reagent Addition: While stirring, add triethylamine (2.1 mL, 15.3 mmol, 3.0 equiv.) followed by the dropwise addition of benzylamine (0.61 mL, 5.61 mmol, 1.1 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Workup - Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to afford 4-(benzylamino)-3-nitropyridine as a yellow solid.

Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)

Materials:

  • This compound (CAS: 254854-07-9)

  • Morpholine (CAS: 110-91-8)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 2.55 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.06 g, 7.65 mmol, 3.0 equiv.).

  • Solvent & Reagent Addition: Add DMF (15 mL) followed by morpholine (0.24 mL, 2.81 mmol, 1.1 equiv.).

  • Reaction: Heat the reaction mixture to 80°C in an oil bath. Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The reaction is typically complete in 1-3 hours.

  • Workup - Quenching: Cool the reaction to room temperature and pour it slowly into ice-cold deionized water (50 mL) with stirring. A precipitate will form.

  • Workup - Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight to yield 4-morpholino-3-nitropyridine as a crystalline solid. Further purification is often not necessary.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup (Pyridine HCl, Base, Solvent) B 2. Add Amine Nucleophile (Dropwise or Portionwise) A->B C 3. Reaction (Stir at RT or Heat) B->C D 4. Monitor by TLC (Check for starting material consumption) C->D D->C Incomplete E 5. Workup (Quench, Extract/Filter) D->E Reaction Complete F 6. Purification (Recrystallization or Chromatography) E->F G 7. Analysis & Characterization (NMR, MS, Yield) F->G

Caption: A generalized workflow for the synthesis and purification.

Parameter Optimization and Troubleshooting

The choice of base, solvent, and temperature can be tailored to the specific amine nucleophile. The following table provides guidance based on field-proven insights.

ParameterChoice & Rationale
Amine Nucleophilicity Aliphatic Amines (e.g., benzylamine, morpholine): Highly nucleophilic. Reactions are often fast at room temperature. Aromatic Amines (e.g., aniline): Less nucleophilic. May require heating (60-100°C) and a stronger base/more polar solvent to achieve a reasonable reaction rate.
Base Selection Triethylamine (TEA): Good for most reactions in protic solvents like ethanol. Easy to remove under vacuum. DIPEA (Hünig's base): A bulkier, non-nucleophilic base useful for preventing side reactions with sensitive substrates. K₂CO₃ / Cs₂CO₃: Strong, heterogeneous bases ideal for reactions in polar aprotic solvents like DMF or DMSO, especially with less reactive amines.
Solvent Selection Ethanol / Isopropanol: Good, cost-effective solvents for highly reactive amines. Product may precipitate upon cooling, simplifying purification. Acetonitrile (ACN): A polar aprotic option for moderate reactivity. DMF / DMSO: Highly polar aprotic solvents that accelerate SNAr reactions by solvating the cationic species and not interfering with the nucleophile. Best for challenging or unreactive amines.
Temperature Start at room temperature for unknown substrates. Gently heat if no reaction is observed after 1-2 hours. For unreactive aromatic amines, refluxing may be necessary.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reactivity of the amine. 2. Base is too weak. 3. Temperature is too low.1. Switch to a more polar solvent (e.g., EtOH to DMF). 2. Use a stronger base (e.g., TEA to K₂CO₃). 3. Increase temperature in 20°C increments.
Low Yield 1. Product is water-soluble. 2. Incomplete reaction. 3. Degradation at high temperatures.1. If product is polar, extract aqueous layer multiple times or saturate with NaCl before extraction. 2. See "Incomplete Reaction". 3. Run the reaction at the lowest effective temperature.
Multiple Spots on TLC 1. Side reaction with solvent or base. 2. Presence of di-substituted pyridine (if starting material has other leaving groups).1. Use a non-nucleophilic base like DIPEA. Ensure solvent is inert. 2. This is not an issue for 4-chloro-3-nitropyridine but is a consideration for other di- or tri-halopyridines.

References

The Strategic Art of Palladium-Catalyzed Cross-Coupling with 4-Chloro-3-nitropyridine Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Substituted-3-nitropyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring is a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of many biologically active molecules and functional materials. The targeted functionalization of this ring system is therefore of paramount importance. 4-Chloro-3-nitropyridine hydrochloride stands as a versatile and highly valuable building block in this context. The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the C4-chloro substituent, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformations, offering not just protocols, but the underlying chemical logic to empower researchers to successfully synthesize novel 4-substituted-3-nitropyridine derivatives. These derivatives are key intermediates in the synthesis of a range of pharmaceuticals, including kinase inhibitors and other signaling pathway modulators.

Core Challenges and Strategic Considerations

The successful cross-coupling of this compound is not without its challenges. Understanding these hurdles is critical for the rational design of robust and high-yielding synthetic protocols.

  • The Inertness of the C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions. The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[1] The presence of the strongly electron-withdrawing nitro group, however, activates the C-Cl bond towards oxidative addition, a crucial factor that enables these couplings.[1]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[2] This inhibitory effect can be mitigated through the judicious choice of ligands that are both sterically bulky and electron-rich, which can shield the palladium center and promote the desired catalytic cycle.

  • The Hydrochloride Salt Form: 4-Chloro-3-nitropyridine is often supplied as its hydrochloride salt to improve its stability and handling. However, the presence of the hydrochloride necessitates the use of a sufficient amount of base in the reaction mixture to neutralize the salt and generate the free pyridine base in situ for the coupling reaction to proceed.

Navigating the Cross-Coupling Landscape: A Reaction-Specific Deep Dive

The versatility of this compound allows for its participation in a range of palladium-catalyzed cross-coupling reactions. This section will delve into the specifics of the most pertinent of these: the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[3]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For an electron-deficient substrate like 4-chloro-3-nitropyridine, the oxidative addition is facilitated. The choice of a palladium precatalyst and ligand is still critical. Modern Buchwald-type precatalysts, such as XPhos Pd G3, are often highly effective as they readily generate the active monoligated Pd(0) species in solution. The bulky, electron-rich XPhos ligand accelerates both the oxidative addition and the reductive elimination steps, while minimizing catalyst inhibition by the pyridine nitrogen. A suitable base, such as potassium phosphate (K₃PO₄), is crucial for activating the boronic acid to facilitate the transmetalation step.[3] A mixed solvent system, often incorporating water, can aid in the dissolution of the base and the boronic acid.[2]

Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-R Ar-Pd(II)(L)-R Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-R Transmetalation (R-B(OR)2) Ar-Pd(II)(L)-R->Pd(0)L Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L)-R->Ar-R Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Reagent/ParameterValue
Reactants
This compound1.0 equiv
Phenylboronic acid1.2 equiv
Catalyst System
XPhos Pd G32 mol%
XPhos (additional ligand)2 mol%
Base
K₃PO₄3.0 equiv
Solvent
1,4-Dioxane/H₂O4:1 (v/v)
Temperature 100 °C
Time 4-12 h

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 197 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (3.0 mmol, 637 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and XPhos (0.02 mmol, 9.5 mg).

  • Seal the vial with a septum and purge with a stream of argon for 10 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-3-nitropyridine.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[5] For 4-chloro-3-nitropyridine, this reaction allows for the introduction of vinyl substituents at the 4-position.

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and β-hydride elimination to release the product and regenerate the palladium(0) catalyst.[5] Given the electron-deficient nature of the substrate, a phosphine-free catalyst system, such as palladium(II) acetate, can be effective. However, the use of a ligand, often a phosphine like triphenylphosphine (PPh₃), can improve catalyst stability and product yields. A hindered organic base, such as triethylamine (Et₃N), is typically employed to neutralize the HX generated during the reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice.

Diagram 2: Experimental Workflow for a Typical Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Catalyst, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for a palladium-catalyzed Heck reaction.

Reagent/ParameterValue
Reactants
This compound1.0 equiv
Styrene1.5 equiv
Catalyst System
Pd(OAc)₂5 mol%
PPh₃10 mol%
Base
Et₃N3.0 equiv
Solvent
DMF0.2 M
Temperature 120 °C
Time 12-24 h

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 197 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and PPh₃ (0.10 mmol, 26.2 mg).

  • Seal the tube with a septum and purge with argon.

  • Add degassed DMF (5 mL), styrene (1.5 mmol, 173 µL), and Et₃N (3.0 mmol, 418 µL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 3-nitro-4-styrylpyridine.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl halides, providing access to valuable arylalkyne structures.[6]

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne. For a challenging substrate like 4-chloro-3-nitropyridine, a robust palladium catalyst such as Pd(PPh₃)₂Cl₂ is often used in conjunction with copper(I) iodide (CuI). An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Reagent/ParameterValue
Reactants
This compound1.0 equiv
Phenylacetylene1.2 equiv
Catalyst System
Pd(PPh₃)₂Cl₂3 mol%
CuI5 mol%
Base/Solvent
Triethylamine0.1 M
Temperature 80 °C
Time 6-18 h

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 197 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (10 mL) and phenylacetylene (1.2 mmol, 132 µL) via syringe.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain 3-nitro-4-(phenylethynyl)pyridine.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[8]

This reaction follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction with aryl chlorides. Ligands such as BrettPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃, are highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous, non-protic solvents like toluene or dioxane are essential.

Diagram 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Reagent/ParameterValue
Reactants
This compound1.0 equiv
Morpholine1.2 equiv
Catalyst System
Pd₂(dba)₃2 mol%
BrettPhos4 mol%
Base
NaOtBu2.5 equiv
Solvent
Toluene0.2 M
Temperature 110 °C
Time 8-24 h

Step-by-Step Procedure:

  • In a glovebox, charge an oven-dried vial with NaOtBu (2.5 mmol, 240 mg).

  • Add this compound (1.0 mmol, 197 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and BrettPhos (0.04 mmol, 21.4 mg).

  • Add toluene (5 mL) and morpholine (1.2 mmol, 105 µL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction at 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Once complete, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to yield 4-(morpholino)-3-nitropyridine.

The Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly valued for its tolerance of a wide range of functional groups.[10] However, the toxicity of organotin reagents is a significant drawback.

The Stille reaction's catalytic cycle involves oxidative addition, transmetalation with the organostannane, and reductive elimination.[11] Traditional catalysts like Pd(PPh₃)₄ can be effective, especially for activated substrates. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. The reaction is typically performed in a polar aprotic solvent like DMF or NMP.

Reagent/ParameterValue
Reactants
This compound1.0 equiv
Tributyl(phenyl)stannane1.1 equiv
Catalyst System
Pd(PPh₃)₄5 mol%
Solvent
DMF0.2 M
Temperature 100 °C
Time 12-24 h

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 197 mg) and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill with argon.

  • Add degassed DMF (5 mL) and tributyl(phenyl)stannane (1.1 mmol, 404 mg) via syringe.

  • Heat the mixture to 100 °C.

  • Monitor the reaction by TLC. After completion, cool to room temperature.

  • Dilute the reaction with ethyl acetate (30 mL) and wash with a saturated aqueous solution of KF (3 x 20 mL) to remove tin byproducts, followed by a brine wash (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain 4-phenyl-3-nitropyridine.

Conclusion: A Versatile Substrate for Complex Molecule Synthesis

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of 4-substituted-3-nitropyridine derivatives. While the inherent challenges of coupling an electron-deficient chloropyridine require careful consideration of reaction conditions, the strategic selection of modern palladium catalysts, appropriate ligands, bases, and solvents can lead to highly efficient and successful transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers in drug discovery and materials science, empowering them to unlock the full synthetic potential of this important scaffold.

References

Application Note: 4-Chloro-3-nitropyridine Hydrochloride as a Cornerstone for Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 4-chloro-3-nitropyridine hydrochloride, a highly versatile and reactive building block for the synthesis of diverse and novel heterocyclic frameworks. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind its utility, focusing on its pronounced reactivity in nucleophilic aromatic substitution (SNAr) and its adaptability in palladium-catalyzed cross-coupling reactions. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-tested protocols but also the strategic insights required to leverage this reagent for the construction of complex molecular architectures, including pyrazolo[4,3-c]pyridines, furo[3,2-c]pyridines, and thieno[3,2-c]pyridines.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount. 4-Chloro-3-nitropyridine stands out as a privileged scaffold due to a unique convergence of electronic features. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position. This electronic push-pull relationship renders the C4 position, bearing the chloro substituent, exceptionally electrophilic and ripe for nucleophilic attack.[1][2] The chlorine atom serves as an excellent leaving group, facilitating a broad range of substitution reactions.

Furthermore, the compound is typically supplied as a hydrochloride salt, which enhances its crystalline nature, improves stability, and simplifies handling and weighing during industrial or laboratory processes.[1] This combination of high reactivity, stability, and versatility makes it an indispensable tool for accessing novel chemical matter in drug discovery and materials science.

Core Reactivity: A Mechanistic Perspective

Understanding the fundamental reactivity of 4-chloro-3-nitropyridine is key to unlocking its synthetic potential. Its chemistry is dominated by two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The SNAr Pathway: An Electronically Favored Reaction

The most prevalent reaction pathway is the SNAr mechanism, which proceeds via a two-step addition-elimination sequence.[3][4]

  • Causality of Reactivity: The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-poor C4 carbon. This step, typically rate-determining, disrupts the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the linchpin of the reaction's success; the negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the C3-nitro group.

  • Restoration of Aromaticity: In the second step, the aromatic system is restored through the expulsion of the chloride leaving group, yielding the 4-substituted-3-nitropyridine product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Suzuki-Miyaura Cross-Coupling Pathway: Forging C-C Bonds

While SNAr is dominant, the C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction is indispensable for creating carbon-carbon bonds, linking the pyridine core to other aryl or vinyl fragments.

  • Mechanistic Rationale: The process is a catalytic cycle involving a palladium(0) species.[8]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate.

    • Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Fused Heterocyclic Systems: Protocols & Strategies

The true synthetic power of this compound is realized in its use as a precursor for annulated heterocyclic systems, many of which are scaffolds for biologically active molecules.[9][10]

Synthesis of Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine core is a recognized pharmacophore found in inhibitors of various enzymes.[11][12] The synthesis is a robust, two-step process initiated by SNAr.

  • Synthetic Strategy: The first step involves the displacement of the C4-chloride with hydrazine hydrate. The resulting 4-hydrazinyl-3-nitropyridine is a key intermediate. Subsequent condensation with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, followed by acid- or base-catalyzed intramolecular cyclization, efficiently constructs the fused pyrazole ring.

Caption: Workflow for the synthesis of Pyrazolo[4,3-c]pyridines.

Protocol 1: Synthesis of 3-Methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine

Step A: Synthesis of 4-Hydrazinyl-3-nitropyridine

  • To a stirred solution of this compound (1.95 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a yellow precipitate will form. Filter the solid, wash thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the resulting yellow solid under vacuum to yield 4-hydrazinyl-3-nitropyridine. The product is often used in the next step without further purification.

Step B: Cyclization to form 3-Methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine

  • Suspend the crude 4-hydrazinyl-3-nitropyridine (1.54 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add ethyl acetoacetate (1.30 g, 10 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 120 °C) for 6 hours.

  • Cool the reaction mixture to room temperature and pour it carefully into ice-water (100 mL).

  • Neutralize the solution with a saturated solution of sodium bicarbonate. A solid precipitate will form.

  • Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

Synthesis of Furo[3,2-c]pyridines

The furo[3,2-c]pyridine scaffold is present in numerous natural products and compounds with significant biological activity.[13] A common strategy involves building a phenoxy ether linkage via SNAr, followed by intramolecular cyclization.[14][15][16]

  • Synthetic Strategy: An O-arylation reaction between 4-chloro-3-nitropyridine and a substituted phenol (e.g., 2-methylphenol) provides the corresponding diaryl ether. The subsequent steps involve the reduction of the nitro group to an amine, which can then be cyclized onto the adjacent aromatic ring under various conditions (e.g., Pschorr cyclization or palladium-catalyzed C-H activation) to form the furan ring.

Protocol 2: Synthesis of a Furo[3,2-c]pyridine Precursor

  • To a solution of 2-methylphenol (1.08 g, 10 mmol) in anhydrous dimethylformamide (DMF, 25 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.95 g, 10 mmol) in one portion.

  • Heat the reaction mixture to 90 °C and maintain for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(o-tolyloxy)-3-nitropyridine. This intermediate is the direct precursor for the subsequent reduction and cyclization steps.

Synthesis of Thieno[3,2-c]pyridines

Thieno[3,2-c]pyridines are another class of heterocycles with important applications, including in the development of potassium channel inhibitors.[17][18][19] Their synthesis can be achieved via an initial SNAr with a sulfur nucleophile, followed by an intramolecular cyclization.[20]

  • Synthetic Strategy: The reaction of 4-chloro-3-nitropyridine with an α-mercapto ester, such as methyl thioglycolate, in the presence of a base, forms a thioether intermediate. This intermediate can then undergo intramolecular cyclization, often via a Dieckmann condensation or a related base-mediated reaction, to construct the fused thiophene ring. The nitro group can be reduced at a suitable stage to facilitate or modify the cyclization.

Protocol 3: Synthesis of a Thieno[3,2-c]pyridine Precursor

  • In a three-neck flask under a nitrogen atmosphere, dissolve methyl thioglycolate (1.06 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir for 30 minutes at this temperature.

  • Add a solution of this compound (1.95 g, 10 mmol) in THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield methyl 2-((3-nitropyridin-4-yl)thio)acetate, a versatile intermediate for thieno[3,2-c]pyridine synthesis.

Comparative Data Summary

Target HeterocycleKey ReagentsReaction Type(s)Typical ConditionsExpected Yield Range
Pyrazolo[4,3-c]pyridine Hydrazine, Ethyl AcetoacetateSNAr, Condensation, CyclizationStep 1: 0°C to RT; Step 2: Reflux in Acetic Acid60-85% (over two steps)
Furo[3,2-c]pyridine Substituted Phenol, Reducing AgentSNAr, Nitro Reduction, CyclizationSNAr: 90°C in DMF with K₂CO₃70-90% (for SNAr step)
Thieno[3,2-c]pyridine Methyl Thioglycolate, BaseSNAr, Intramolecular CyclizationSNAr: 0°C to RT in THF with NaH65-85% (for SNAr step)

Safety and Handling

Hazard Assessment: 4-Chloro-3-nitropyridine is toxic if swallowed and causes serious eye damage.[21][22] It is a skin and respiratory irritant.[23][24]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[25]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[25] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[24] For long-term stability, refrigeration under an inert atmosphere is recommended.[21][25][26]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex, value-added heterocyclic systems. Its predictable reactivity, governed by well-understood electronic principles, allows for the rational design of synthetic routes to novel molecular frameworks. By mastering its application in SNAr and cross-coupling reactions, researchers can rapidly access diverse libraries of compounds essential for advancing the fields of medicine and materials science. The protocols and insights provided herein serve as a robust foundation for this endeavor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Chloro-3-nitropyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-nitropyridine and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. 4-Chloro-3-nitropyridine is a vital intermediate in the pharmaceutical industry, serving as a building block for a variety of active pharmaceutical ingredients (APIs), including antihypertensives, antimicrobials, and antivirals.[1][2] The hydrochloride salt form often enhances stability and simplifies handling during industrial processes.[2]

This document provides a structured, in-depth analysis of common challenges encountered during the synthesis of 4-Chloro-3-nitropyridine hydrochloride, focusing on yield optimization and impurity control.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-Chloro-3-nitropyridine is consistently low. What are the most common causes?

Low yields in this synthesis can typically be attributed to several factors: incomplete reaction, side product formation, or mechanical losses during workup and purification. The pyridine ring's electron-withdrawing nature deactivates it towards electrophilic aromatic substitution, often necessitating harsh reaction conditions that can lead to side products.[3]

Common synthetic routes to 4-Chloro-3-nitropyridine include:

  • Chlorination of 4-hydroxy-3-nitropyridine: This is a widely used method.[4][5]

  • Nitration of 4-chloropyridine: This direct approach can be challenging due to the deactivated ring system.

Key factors affecting yield include:

  • Purity of Starting Materials: Ensure the starting materials, such as 4-hydroxy-3-nitropyridine or 4-chloropyridine, are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Reaction Conditions: Temperature, reaction time, and the choice and stoichiometry of reagents are critical. For instance, in the chlorination of 4-hydroxy-3-nitropyridine, insufficient heating or reaction time can lead to incomplete conversion.

  • Workup Procedure: Inefficient extraction, improper pH adjustment, or degradation of the product during workup can significantly reduce the isolated yield. The stability of similar compounds, like 4-Chloro-2-methyl-3-nitropyridine, can be compromised under acidic conditions, leading to hydrolysis.[6]

Q2: I am observing significant amounts of dark, tar-like byproducts. How can I minimize their formation?

The formation of dark, polymeric, or tar-like substances is often a result of overly harsh reaction conditions or side reactions. In pyridine chemistry, this can be due to pyridine coking, especially during chlorination reactions.[7]

Troubleshooting & Optimization:

  • Temperature Control: Carefully control the reaction temperature. For exothermic reactions like nitration, slow, portion-wise addition of reagents and efficient cooling are crucial to prevent runaway reactions.[8]

  • Reagent Stoichiometry: Use the optimal molar ratio of reagents. An excess of a chlorinating or nitrating agent can lead to undesired side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Ensure the solvent is dry and appropriate for the reaction conditions.

Q3: What are the primary safety concerns when working with nitrating agents and chlorinated pyridines?

Both nitrating agents and chlorinated pyridines present significant safety hazards.

  • Nitrating Agents: Nitration reactions are highly exothermic and can be explosive if not controlled properly.[8] Nitrating mixtures, such as nitric acid and sulfuric acid, are extremely corrosive.

  • Pyridine Derivatives: Pyridine and its derivatives are often toxic and have strong, unpleasant odors.[9] They can be harmful if inhaled, ingested, or absorbed through the skin.[9]

Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9]

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Controlled Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm.

  • Emergency Preparedness: Have appropriate quenching agents and emergency procedures in place.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incorrect Reagents or Stoichiometry: The molar ratios of reactants are not optimized. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Degradation of Reagents: Starting materials or reagents may have decomposed.1. Verify Stoichiometry: Carefully check the molar ratios of your starting material and reagents. For example, in the chlorination of 4-hydroxy-3-nitropyridine, an excess of the chlorinating agent (e.g., phosphorus oxychloride or phosphorus pentachloride) is often used.[4][5] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Some protocols specify refluxing for several hours.[4][5] 3. Use Fresh Reagents: Ensure that all reagents are fresh and have been stored under the recommended conditions.
Formation of Isomeric Impurities 1. Nitration of Substituted Pyridines: Nitration of 2-chloro-4-aminopyridine can lead to a mixture of 3-nitro and 5-nitro isomers.[10] 2. Reaction Conditions Favoring Isomerization: In some cases, reaction conditions can lead to the formation of undesired isomers.1. Control Nitration Conditions: Carefully control the temperature and acid mixture composition during nitration to favor the desired isomer. 2. Purification: Develop an effective purification method, such as recrystallization or column chromatography, to separate the isomers.[10]
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or impurities can prevent the product from solidifying. 2. Product is the Free Base: The hydrochloride salt is typically a solid. The free base, 4-Chloro-3-nitropyridine, can be a low-melting solid or an oil.[4][11]1. Purification: Purify the product using column chromatography or recrystallization to remove impurities.[5] 2. Salt Formation: If the hydrochloride salt is desired, treat the purified free base with a solution of HCl in a suitable solvent (e.g., ether or isopropanol).
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Extraction: The aqueous and organic layers do not separate cleanly. 2. Product Co-elutes with Impurities: In column chromatography, the product and impurities have similar retention factors.1. Break Emulsion: Add brine or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • 4-Hydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Toluene or neat POCl₃ as solvent

  • Ice

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate or Ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-3-nitropyridine in toluene or use neat phosphorus oxychloride.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride or phosphorus pentachloride portion-wise.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux (around 110-140 °C) for 4-16 hours.[4][5] Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution to a pH of 7-10 with a saturated solution of potassium carbonate or sodium carbonate.[4][5]

    • Extract the aqueous layer with ethyl acetate or ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 4-Chloro-3-nitropyridine, which may be a brown oil that solidifies on standing.[4]

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.

Protocol 2: Formation of this compound

Materials:

  • Crude or purified 4-Chloro-3-nitropyridine

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol)

  • Concentrated hydrochloric acid or HCl gas

Procedure:

  • Dissolve the 4-Chloro-3-nitropyridine in a minimal amount of the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution until precipitation is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent.

  • Dry the solid under vacuum to obtain this compound.

Visualizing the Workflow

Workflow for the Synthesis and Purification of 4-Chloro-3-nitropyridine

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_salt_formation Salt Formation (Optional) start Start: 4-Hydroxy-3-nitropyridine reaction Chlorination with POCl3 or PCl5 (Reflux, 4-16h) start->reaction quench Quench on Ice reaction->quench neutralize Neutralize with K2CO3/Na2CO3 quench->neutralize extract Extract with Ethyl Acetate/Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate crude Crude 4-Chloro-3-nitropyridine concentrate->crude purify Column Chromatography or Recrystallization crude->purify pure Pure 4-Chloro-3-nitropyridine purify->pure dissolve Dissolve in Anhydrous Solvent pure->dissolve add_hcl Add HCl dissolve->add_hcl precipitate Precipitate 4-Chloro-3-nitropyridine HCl add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Final Product filter_dry->final_product

Caption: A flowchart of the synthesis and purification of 4-Chloro-3-nitropyridine.

Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_reaction Check Reaction Progress (TLC/HPLC) start->check_reaction check_workup Analyze Aqueous and Organic Layers start->check_workup check_product Characterize Crude Product (NMR, MS) start->check_product incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Side Product Formation check_reaction->side_products hydrolysis Product Hydrolysis check_workup->hydrolysis extraction_loss Inefficient Extraction check_workup->extraction_loss check_product->side_products increase_temp_time Increase Reaction Temp/Time incomplete_reaction->increase_temp_time optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents control_ph Control pH During Workup hydrolysis->control_ph modify_extraction Modify Extraction Protocol extraction_loss->modify_extraction

Caption: A troubleshooting decision tree for low yield in 4-Chloro-3-nitropyridine synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-3-nitropyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitropyridine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the identification and mitigation of common byproducts. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This guide addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.

Question 1: My reaction to produce 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine is complete by TLC, but my final yield is low after workup. What is a likely cause and how can I fix it?

Answer:

A common culprit for low yields in this chlorination reaction is the hydrolysis of the desired product, 4-Chloro-3-nitropyridine, back to the starting material, 4-Hydroxy-3-nitropyridine, during the aqueous workup. The electron-withdrawing nitro group makes the chloro substituent at the 4-position susceptible to nucleophilic attack by water, a reaction that can be facilitated by acidic conditions generated during the quenching of the chlorinating agent (e.g., phosphorus oxychloride).

Causality: The mechanism involves the nucleophilic aromatic substitution of the chloride by water. The presence of residual acidic species from the chlorination reagent can protonate the pyridine ring, further activating it towards nucleophilic attack.

Troubleshooting Protocol:

  • Minimize Water Contact Time: Perform the aqueous workup as quickly as possible and at a low temperature (ice bath) to reduce the rate of hydrolysis.

  • Careful pH Adjustment: After quenching the reaction mixture in ice water, promptly and carefully neutralize the solution. A biphasic extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) should be performed immediately after neutralization.

  • Use of a Mild Base: Employ a mild inorganic base such as sodium bicarbonate or potassium carbonate for neutralization. Strong bases like sodium hydroxide could potentially lead to other side reactions.

  • Anhydrous Workup (Advanced): For sensitive substrates, consider an anhydrous workup. This involves removing the excess chlorinating agent under reduced pressure and then directly purifying the residue by column chromatography or recrystallization from a non-aqueous solvent system.

Question 2: I am observing multiple spots on my TLC plate after the nitration of 4-Chloropyridine. One is my desired 4-Chloro-3-nitropyridine, but what are the others likely to be?

Answer:

The direct nitration of 4-Chloropyridine can lead to the formation of positional isomers. The directing effects of the chloro group (ortho, para-directing) and the pyridine nitrogen (meta-directing to electrophilic attack) result in a mixture of products. The most common isomeric byproduct is 4-Chloro-2-nitropyridine . In some cases, depending on the reaction conditions, you might also see trace amounts of 4-Chloro-2,6-dinitropyridine if the conditions are harsh enough to promote a second nitration.

Expertise & Experience: The formation of isomeric mixtures in the nitration of substituted pyridines is a well-documented phenomenon. For instance, the nitration of 2-chloro-4-aminopyridine is known to produce a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.[1] This highlights the challenge of achieving high regioselectivity in such reactions.

Visualizing the Reaction Pathways:

Caption: Nitration of 4-Chloropyridine leading to the desired product and an isomeric byproduct.

Troubleshooting and Purification Protocol:

  • Optimize Reaction Conditions: To favor the formation of the 3-nitro isomer, carefully control the reaction temperature and the rate of addition of the nitrating agent. Lower temperatures generally improve selectivity.

  • Column Chromatography: The most effective method for separating these isomers is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the isomeric ratio is favorable, it may be possible to selectively crystallize the desired this compound. A common solvent system for recrystallization of similar compounds is a mixture of ethyl acetate and petroleum ether.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Chloro-3-nitropyridine?

A1: There are two main synthetic pathways:

  • Chlorination of 4-Hydroxy-3-nitropyridine: This involves treating 4-Hydroxy-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

  • Nitration of 4-Chloropyridine: This is a direct electrophilic aromatic substitution where 4-Chloropyridine is treated with a nitrating mixture, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Q2: My NMR spectrum of the crude product is complex. What are the expected chemical shifts for the common byproducts?

A2: While exact chemical shifts can vary based on the solvent and concentration, here is a general guide to help in the initial identification of species in your crude ¹H NMR spectrum:

CompoundKey ¹H NMR Signals (approx. ppm)
4-Chloro-3-nitropyridine Doublet around 8.8 ppm (H-2), Doublet around 8.6 ppm (H-6), Doublet of doublets around 7.6 ppm (H-5)
4-Chloro-2-nitropyridine Singlet (or narrow triplet) around 8.5 ppm (H-3), Doublet around 8.3 ppm (H-6), Doublet of doublets around 7.8 ppm (H-5)
4-Hydroxy-3-nitropyridine Doublet around 8.5 ppm (H-2), Doublet around 8.1 ppm (H-6), Doublet of doublets around 6.5 ppm (H-5), Broad singlet for the hydroxyl proton

Note: It is always recommended to confirm the identity of byproducts by isolating them and performing full characterization (¹H NMR, ¹³C NMR, MS).

Q3: Can I use other chlorinating agents besides phosphorus oxychloride?

A3: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, sometimes in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions). However, phosphorus oxychloride is a common and effective reagent for this transformation. The choice of reagent may depend on the specific derivative being synthesized and the desired reaction conditions.

Q4: How is the hydrochloride salt of 4-Chloro-3-nitropyridine typically prepared?

A4: The hydrochloride salt is usually prepared in the final step of the synthesis. After the crude 4-Chloro-3-nitropyridine has been isolated and purified, it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Anhydrous hydrogen chloride (either as a gas or a solution in a compatible solvent like diethyl ether or dioxane) is then added. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration.

Visualizing the Salt Formation Workflow:

Hydrochloride Salt Formation cluster_0 Purification cluster_1 Salt Formation cluster_2 Isolation Purified 4-Chloro-3-nitropyridine Purified 4-Chloro-3-nitropyridine Dissolution Dissolve in Anhydrous Solvent Purified 4-Chloro-3-nitropyridine->Dissolution HCl Addition Add Anhydrous HCl Dissolution->HCl Addition Precipitation Precipitation of Salt HCl Addition->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final Product 4-Chloro-3-nitropyridine HCl Drying->Final Product

Caption: A typical workflow for the preparation of this compound.

References

Technical Support Center: Purification of Products from 4-Chloro-3-nitropyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges in reactions involving 4-Chloro-3-nitropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems that can arise during the workup and purification of products derived from this compound.

Q1: My reaction mixture is a complex emulsion after basic workup. How can I effectively separate the organic and aqueous layers?

A1: Emulsion formation is a frequent issue, especially when dealing with pyridine-containing compounds which can act as surfactants. Here’s a systematic approach to break the emulsion and achieve clean phase separation:

Causality: Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the interface of the organic and aqueous layers. The basic conditions used to neutralize the hydrochloride salt can sometimes precipitate inorganic salts that contribute to this issue.

Step-by-Step Protocol:

  • Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the layers will separate on their own with time.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by "salting out" the organic components.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel back and forth.

  • Filtration: If a solid precipitate is observed, filtering the entire mixture through a pad of Celite or glass wool can remove the particulate matter that may be stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using dichloromethane) can sometimes alter the properties of the organic phase enough to facilitate separation.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Q2: My final product is an oil, but the literature reports it as a solid. What steps can I take to induce crystallization?

A2: Obtaining an oil instead of a solid is a common sign of impurities hindering the crystallization process. Here’s how to address this:

Causality: The presence of residual solvent, unreacted starting materials, or side products can lower the melting point of your compound and prevent it from forming a crystal lattice.

Troubleshooting Protocol:

  • High Vacuum Drying: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid product from a previous batch, add a single, tiny crystal to the oil to induce crystallization.

  • Solvent-Induced Crystallization:

    • Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy.

    • Warm the mixture gently until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.

  • Further Purification: If the above methods fail, it is highly likely that significant impurities are present. In this case, re-purification by column chromatography is recommended.

Q3: My NMR spectrum shows persistent impurities that co-elute with my product during column chromatography. What are my options?

A3: When impurities have similar polarity to your desired product, standard silica gel chromatography may not be sufficient. Here are advanced strategies to improve separation:

Causality: Isomeric byproducts or structurally similar impurities can have very close retention factors (Rf) to the product, making them difficult to separate.

Advanced Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A common eluent system for nitropyridines is a mixture of pentane and dichloromethane[1]. Try adding a small percentage of a third solvent, like methanol or diethyl ether, to alter the selectivity.

    • Gradient Elution: Use a shallow gradient of the polar solvent to better resolve closely eluting compounds.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. Experiment with different solvent pairs (e.g., ethanol/water, acetone/hexane) to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.[1]

  • Acid-Base Extraction: If your product and impurity have different acidic or basic properties, you can use an acid-base extraction. For example, if your product is a neutral ether and the impurity is a basic amine, you can dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine impurity will be protonated and move to the aqueous layer. Remember to neutralize the aqueous layer and back-extract if you need to recover the impurity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can offer higher resolution than column chromatography.

  • Reverse-Phase Chromatography: If you have access to a reverse-phase column (e.g., C18), the elution order will be inverted based on polarity. This can often separate impurities that are inseparable on normal-phase silica.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of compounds synthesized from this compound.

Q1: What are the most common side products in reactions with this compound, and how do they affect purification?

A1: The nature of side products largely depends on the specific reaction conditions and the nucleophile used. However, some common impurities to be aware of include:

Impurity / Side Product Formation Cause Impact on Purification Suggested Removal Method
Unreacted 4-Chloro-3-nitropyridine Incomplete reaction.Can be difficult to separate from non-polar products by chromatography.Push the reaction to completion; can be separated by chromatography with an optimized solvent system.
4-Hydroxy-3-nitropyridine Hydrolysis of the starting material or product by water present in the reaction mixture.[2]More polar than the starting material and many products; can often be separated by chromatography.Ensure anhydrous reaction conditions; can be removed by column chromatography.
Isomeric Products (e.g., substitution at other positions) Although substitution at the 4-position is highly favored due to the activating effect of the nitro group, minor isomers can sometimes form.[1][3]Isomers can be very difficult to separate due to similar polarities.High-resolution column chromatography with a shallow gradient or recrystallization.
Di-substituted Products If the nucleophile can react more than once, or if the product can undergo further reaction.Generally have significantly different polarity from the desired product and are easier to separate.Column chromatography.
Q2: I have performed a nucleophilic aromatic substitution with an amine. What is the best general procedure for workup and purification?

A2: Nucleophilic aromatic substitution (SNAr) with amines is a very common reaction for this substrate. Here is a general and robust workup and purification protocol:

Experimental Protocol: General Workup for Amination Reactions

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent like DMF or NMP, it's often beneficial to dilute the mixture with a larger volume of ethyl acetate or dichloromethane before quenching to prevent the product from crashing out with inorganic salts.

  • Neutralization/Extraction:

    • Pour the reaction mixture into a separatory funnel containing water or a saturated solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts.

    • Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The resulting amino-nitropyridine derivatives are often solids and can be purified by:

    • Recrystallization: Ethanol or isopropanol are often good starting points for recrystallization of these compounds.[1]

    • Column Chromatography: If recrystallization is not effective or the product is an oil, silica gel chromatography using a hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective.

Purification Workflow Diagram

G reaction Completed Reaction Mixture quench Quench with NaHCO3(aq) reaction->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization crude->recrystallize If solid chromatography Column Chromatography crude->chromatography If oil or impure pure_solid Pure Solid Product recrystallize->pure_solid pure_product Pure Product chromatography->pure_product

Caption: General purification workflow for amination reactions.

Q3: What is a good starting point for a solvent system for column chromatography of my 4-substituted-3-nitropyridine product?

A3: The optimal solvent system will depend on the polarity of your specific product. However, a good starting point is to use Thin Layer Chromatography (TLC) to determine an appropriate eluent.

General Guidance for TLC and Column Chromatography:

  • Develop a TLC: Spot your crude reaction mixture on a silica gel TLC plate.

  • Test Solvent Systems:

    • For non-polar products (e.g., ethers, alkylated products), start with a low polarity mixture like 10-20% ethyl acetate in hexane.

    • For medium polarity products (e.g., anilines, amides), a system of 30-50% ethyl acetate in hexane is a good starting point.

    • For polar products (e.g., alcohols, more complex amines), you may need to use a more polar system like 5-10% methanol in dichloromethane.

  • Target Rf Value: Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides the best separation during column chromatography.[5][6]

  • Run the Column: Use the solvent system that gave the target Rf value as your mobile phase for the column.

Solvent System Selection Logic

G cluster_0 Product Polarity cluster_1 Recommended Starting Eluent low Low Polarity (Ethers, Alkyls) eluent_low 10-30% EtOAc in Hexane low->eluent_low medium Medium Polarity (Amines, Amides) eluent_medium 30-60% EtOAc in Hexane medium->eluent_medium high High Polarity (Alcohols, Diols) eluent_high 5-15% MeOH in DCM high->eluent_high

Caption: Logic for selecting a starting solvent system for chromatography.

References

Technical Support Center: Recrystallization of 4-Chloro-3-nitropyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-nitropyridine hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of intermediates. The hydrochloride salt form of these pyridine derivatives significantly influences their solubility and handling characteristics, making recrystallization a nuanced but powerful purification technique.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and frequently asked questions, ensuring you can achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of this compound derivatives.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This typically occurs for one of two reasons:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to precipitate out of solution at a temperature above its melting point.

  • Solvent-Solute Mismatch: The melting point of your compound is lower than the boiling point of the solvent you are using.

Causality & Solution Workflow:

The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point. The melting point for this compound is in the range of 135-138°C.[1]

  • Immediate Action: If your compound has oiled out, reheat the solution until the oil fully redissolves. Add more solvent (10-20% additional volume) to decrease the saturation point.[2] Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation to occur.

  • Preventative Strategy: Choose a solvent or solvent system with a lower boiling point. For instance, if you are using a high-boiling point solvent like water, consider a lower-boiling alcohol or an ethyl acetate/hexane mixture.

  • Advanced Technique (Scratching): As the solution cools, use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[3] These microscopic scratches provide nucleation sites, encouraging crystal growth over oiling.

Q2: I have very low, or no, crystal formation even after the solution has cooled completely. What should I do?

Answer:

This frustrating situation indicates that your solution has not reached a sufficient level of supersaturation for crystallization to begin.[3] This is usually due to using an excessive amount of solvent.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask can provide the energy barrier needed for the first crystals to form.[3]

    • Seeding: If you have a small amount of pure, solid material, add a single "seed" crystal to the solution. This provides a perfect template for further crystal growth.[3]

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out or the precipitation of impurities.

    • Introduce an Anti-solvent: This is a highly effective technique for polar salts. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent.[4] For a polar compound like a pyridine hydrochloride, which might be dissolved in ethanol, a non-polar anti-solvent like diethyl ether or hexanes can be added dropwise to the cool solution until turbidity (cloudiness) persists. This drastically reduces the solubility of your compound, forcing crystallization.

Q3: My final product is pure, but my yield is very low. How can I improve my recovery?

Answer:

Low recovery is a common trade-off for high purity in recrystallization.[3] The primary cause is the residual solubility of your compound in the cold solvent.

Strategies for Yield Improvement:

  • Minimize Solvent Volume: The most critical factor is to use the minimum amount of boiling solvent necessary to fully dissolve your crude product.[3] Any excess solvent will retain more of your product in solution upon cooling.

  • Optimize Cooling: Ensure the solution is cooled to the appropriate temperature. Cooling in an ice-water bath (0°C) will significantly decrease the solubility of your compound compared to cooling to room temperature, thereby increasing the yield.[5]

  • Solvent Selection: Your chosen solvent might be too "good." An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. If your compound is still quite soluble at 0°C, you should consider a different solvent or an anti-solvent system.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[3]

Q4: My crystals are colored, but the literature says the pure compound should be white or pale yellow. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption.

Decolorization Protocol:

  • Dissolve your crude compound in the appropriate amount of hot solvent.

  • Remove the solution from the heat source and allow it to cool slightly to prevent boiling over.

  • Add a very small amount (1-2% of your compound's weight) of activated carbon (charcoal) to the solution.[6]

  • Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot gravity filtration to remove the carbon.[6] This must be done quickly to prevent your desired compound from crystallizing prematurely in the funnel. Using a pre-heated funnel can help.[5]

  • Allow the now-colorless filtrate to cool and crystallize as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the hydrochloride salt form affect my choice of recrystallization solvent?

Answer:

The hydrochloride salt makes the 4-Chloro-3-nitropyridine derivative significantly more polar than its free-base counterpart. This is the single most important factor in solvent selection.

  • Increased Polarity: As a salt, the compound is essentially ionic. This dramatically increases its solubility in polar solvents like water, methanol, and ethanol, and decreases its solubility in non-polar solvents like hexanes, toluene, or diethyl ether.[7]

  • Solvent Strategy:

    • Single Solvent: Polar alcohols (ethanol, isopropanol) are often excellent starting points. They can typically dissolve the salt when hot and allow for precipitation upon cooling.

    • Solvent/Anti-Solvent System: This is often the most powerful method. You can dissolve the salt in a minimum of a polar "good" solvent (like ethanol or methanol) and then induce precipitation by carefully adding a non-polar "bad" solvent (anti-solvent) like ethyl acetate or diethyl ether.[4][8]

Q2: What is a good starting point for selecting a recrystallization solvent?

Answer:

A systematic approach is best. Test the solubility of a small amount of your crude material in a few different solvents at room temperature and with heating.

SolventBoiling Point (°C)PolaritySuitability for Pyridine HCl Salts
Water 100Very HighGood solvent, but high boiling point can risk oiling out. May retain too much product when cold.
Ethanol 78HighExcellent starting choice. Good balance of polarity and boiling point.
Methanol 65HighGood solvent, but its low boiling point may require larger volumes.
Isopropanol 82Medium-HighVery good choice, often provides a better solubility differential (hot vs. cold) than ethanol.
Ethyl Acetate 77MediumOften a poor solvent on its own, but an excellent anti-solvent when paired with an alcohol.
Hexane/Heptane 69 / 98Very LowInsoluble. Primarily used as an anti-solvent.
Toluene 111LowInsoluble. Can be used as an anti-solvent.

Data compiled from various chemical data sources.

General Rule: Start with alcohols like ethanol or isopropanol. If the compound is too soluble even when cold, try an alcohol/ethyl acetate or alcohol/ether solvent system.

Q3: How important is the rate of cooling for crystal purity and size?

Answer:

The rate of cooling is critical and directly impacts both the purity and the physical characteristics of your final product.

  • Slow Cooling (Ideal): Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, is the preferred method. Slow cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the desired molecule and excluding impurities. This results in larger, purer crystals.[6]

  • Fast Cooling (Crashing Out): Rapidly cooling a hot, saturated solution (e.g., by plunging it directly into an ice bath) causes the compound to precipitate, or "crash out," very quickly. This process can trap impurities and solvent within the rapidly forming solid, leading to a less pure product and smaller, often needle-like, crystals.

Section 3: Protocols and Visualizations

Protocol 1: Standard Recrystallization using a Single Solvent (Isopropanol)
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip. Heat the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid has just completely dissolved. Note the total volume used.

  • Hot Filtration (If Necessary): If insoluble impurities or colored material (after charcoal treatment) are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold isopropanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the absolute minimum volume of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, add a "bad" solvent (e.g., diethyl ether) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution remains faintly cloudy (turbid). This is the point of incipient precipitation.

  • Crystallization: If necessary, gently warm the solution until the cloudiness just disappears, then set it aside to cool slowly. The slight excess of anti-solvent will ensure that as the solution cools, the compound's solubility drops sharply, leading to crystallization.

  • Isolation & Drying: Follow steps 5-7 from the Standard Recrystallization protocol, using the same ice-cold solvent mixture for washing if necessary.

Workflow Visualization: Troubleshooting Common Recrystallization Issues

Recrystallization_Troubleshooting start Initial Problem Observed prob1 Oiling Out Compound separates as a liquid start->prob1 Is it an oil? prob2 No Crystals Form Solution remains clear start->prob2 Is it a clear solution? prob3 Low Yield Purity is good, but recovery is poor start->prob3 Are crystals present, but few? sol1_1 Reheat to dissolve oil. Add 10-20% more solvent. prob1->sol1_1 Step 1 sol2_1 Induce Nucleation: - Scratch inner wall of flask - Add a seed crystal prob2->sol2_1 Try First sol3_1 Re-run with less solvent. Use absolute minimum of hot solvent. prob3->sol3_1 Optimize Process sol1_2 Allow to cool much slower. Consider a lower-boiling point solvent. sol1_1->sol1_2 Step 2 sol2_2 Increase Concentration: - Gently boil off some solvent - Add an anti-solvent (e.g., ether) sol2_1->sol2_2 If nucleation fails sol3_2 Ensure thorough cooling (ice bath). Wash crystals with minimal ice-cold solvent. sol3_1->sol3_2 Optimize Technique

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Navigating the Challenges of 4-Chloropyridine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center Publication for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on the practical use of 4-chloropyridine and its hydrochloride salt in experimental chemistry. As a Senior Application Scientist, I've frequently encountered questions and troubleshooting scenarios related to the inherent instability of 4-chloropyridine's free base and the practicalities of using its more stable hydrochloride form. This guide is designed to provide you with in-depth, field-proven insights to help you navigate these challenges effectively in your research and development endeavors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Core Issue: The Instability of 4-Chloropyridine Free Base

4-Chloropyridine in its free base form is a highly reactive molecule prone to self-reaction, which presents a significant challenge for its storage and use.[1] The primary pathway for this instability is a polymerization reaction where one molecule of 4-chloropyridine acts as a nucleophile (via the ring nitrogen) and another as an electrophile, leading to the formation of pyridyl-4-chloropyridinium chlorides.[2][3] This process results in the darkening of the material and the formation of a complex mixture of oligomers, rendering it unsuitable for most synthetic applications.

Due to this inherent instability, 4-chloropyridine is almost universally supplied and stored as its hydrochloride salt (CAS 7379-35-3).[1] This salt is a stable, crystalline solid that is not susceptible to self-reaction. The protonation of the pyridine nitrogen effectively deactivates it as a nucleophile, preventing the initiation of the polymerization cascade.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our technical support team receives regarding the handling and use of 4-chloropyridine and its hydrochloride salt.

Q1: Why can't I just use the 4-chloropyridine hydrochloride salt directly in my reaction?

In many cases, particularly in nucleophilic substitution reactions, the free base of 4-chloropyridine is required. The hydrochloride salt is not sufficiently electrophilic at the 4-position, and the presence of the acidic proton can interfere with basic reagents or catalysts. However, direct use of the hydrochloride salt is possible in some instances, such as certain palladium-catalyzed cross-coupling reactions where the reaction conditions can tolerate the acidic nature of the salt or in specific nucleophilic substitution reactions where an inhibitor is used to control the reaction rate.[4][5]

Q2: I've noticed my freshly prepared 4-chloropyridine free base turning dark yellow or brown. What is happening and can I still use it?

The color change is a visual indicator of the onset of polymerization. We strongly advise against using discolored 4-chloropyridine free base, as the presence of oligomers can lead to complex reaction mixtures, low yields of the desired product, and difficulties in purification. The best practice is to always use freshly prepared and colorless 4-chloropyridine free base.

Q3: How long is the free base stable in solution?

The stability of 4-chloropyridine free base in solution is dependent on several factors, including the solvent, concentration, temperature, and the presence of light or impurities. While quantitative kinetic data is scarce in the literature, it is generally understood that the free base is significantly more stable in dilute, non-polar, aprotic solvents and at lower temperatures. For critical applications, it is recommended to use the solution immediately after preparation.

Q4: What are the black, insoluble particles I sometimes see in my reactions involving 4-chloropyridine?

These are likely higher-order polymers of 4-chloropyridine. Their formation is a sign of significant degradation of the free base, which can be caused by using aged free base, high reaction temperatures, or prolonged reaction times.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the liberation and use of 4-chloropyridine free base.

Problem 1: Low Yield or No Reaction in Nucleophilic Substitution
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Reaction fails to proceed to completion, or the starting material is recovered. 1. Incomplete liberation of the free base from the hydrochloride salt. 2. Degradation of the free base before or during the reaction. 3. Insufficiently nucleophilic reagent.1. Verify Complete Basification: After the aqueous work-up, check the pH of the aqueous layer to ensure it is basic (pH > 9). If not, add more base. 2. Use Freshly Prepared Free Base: Prepare the free base immediately before use. Do not store it, even as a solution. 3. Optimize Reaction Conditions: For weakly nucleophilic partners, consider using a more polar aprotic solvent (e.g., DMF, DMSO) or increasing the reaction temperature. However, be mindful that higher temperatures can accelerate the degradation of 4-chloropyridine.
A complex mixture of products is observed by TLC or LC-MS. 1. Use of aged or discolored 4-chloropyridine free base. 2. Reaction temperature is too high, leading to side reactions and decomposition.1. Prepare Fresh Free Base: Discard any discolored free base and prepare a fresh batch immediately before your reaction. 2. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
Problem 2: Issues During the Liberation of 4-Chloropyridine Free Base
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
The free base "oils out" as a separate phase during basification. 4-Chloropyridine free base has limited solubility in water.This is normal. Proceed with the extraction using a suitable organic solvent as described in the protocol below.
Emulsion formation during extraction. High concentration of salts or vigorous shaking.1. Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel to "break" the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite®.
The organic layer is cloudy after drying. Incomplete drying. Residual water can be detrimental to subsequent reactions.1. Use a Stronger Drying Agent: Use a more efficient drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). 2. Increase Drying Time: Allow the organic layer to stand over the drying agent for a longer period (e.g., 30 minutes) with occasional swirling. 3. Filter Carefully: Decant or filter the dried solution carefully to avoid transferring any of the drying agent into the reaction flask.

Experimental Protocols

The following are detailed, step-by-step methodologies for the preparation and use of 4-chloropyridine free base.

Protocol 1: Liberation of 4-Chloropyridine Free Base from its Hydrochloride Salt

This protocol is designed for the small-scale laboratory preparation of 4-chloropyridine free base for immediate use.

Materials:

  • 4-Chloropyridine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a separatory funnel, dissolve 4-chloropyridine hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt). Cool the solution in an ice bath.

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ or 1 M NaOH to the cooled solution with gentle swirling until the pH of the aqueous layer is > 9 (test with pH paper). You may observe the formation of an oily layer, which is the 4-chloropyridine free base.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 15 mL per gram of starting salt). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 20 minutes.

  • Isolation: Carefully decant or filter the dried solution into a clean, dry round-bottom flask.

  • Concentration (Optional and with Caution): The solvent can be removed under reduced pressure. Crucially, do not heat the solution during evaporation. The resulting colorless oil is the 4-chloropyridine free base and should be used immediately. For many applications, it is preferable to use the dried solution directly in the subsequent reaction.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of 4-chloropyridine with a primary or secondary amine.

Materials:

  • Freshly prepared solution of 4-chloropyridine free base in a suitable solvent (e.g., DCM, THF, or DMF)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) (Optional, but recommended to scavenge the HCl byproduct)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) and tertiary amine base (if used) in the anhydrous solvent under an inert atmosphere, add the freshly prepared solution of 4-chloropyridine free base (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the instability of 4-chloropyridine and the process of liberating the free base.

Instability_of_4_Chloropyridine cluster_0 Instability of 4-Chloropyridine Free Base cluster_1 Stabilization as Hydrochloride Salt 4-CP_1 4-Chloropyridine (Free Base) Polymer Pyridyl-4-chloropyridinium Chloride (Polymer) 4-CP_1->Polymer Acts as Nucleophile 4-CP_2 4-Chloropyridine (Free Base) 4-CP_2->Polymer Acts as Electrophile 4-CP_HCl 4-Chloropyridine HCl (Stable Salt) No_Reaction No Self-Reaction 4-CP_HCl->No_Reaction

Caption: Instability of 4-chloropyridine and its stabilization.

Liberation_of_Free_Base Start 4-Chloropyridine HCl in Water Add_Base Add Base (e.g., NaHCO3) Start->Add_Base Extraction Extract with Organic Solvent Add_Base->Extraction Drying Dry with Na2SO4 Extraction->Drying Use Use Immediately in Next Reaction Drying->Use

Caption: Workflow for liberating 4-chloropyridine free base.

References

Technical Support Center: Managing Isomeric Impurities in 4-Chloro-3-nitropyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-3-nitropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing isomeric impurities during this critical synthesis. By understanding the underlying reaction mechanisms and implementing robust analytical and purification strategies, you can ensure the highest quality of your final product.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a key intermediate in the pharmaceutical industry, primarily involves the nitration of a chloropyridine precursor.[1] A significant challenge in this process is controlling the regioselectivity of the nitration reaction, which often leads to the formation of undesired isomeric impurities. The directing effects of the chlorine atom and the pyridine nitrogen atom on the aromatic ring influence the position of the incoming nitro group, resulting in a mixture of isomers that can be difficult to separate.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot and manage these isomeric impurities effectively.

Troubleshooting Guide

High Levels of 2-Chloro-3-nitropyridine or 4-Chloro-5-nitropyridine Impurity Detected. What are the Potential Causes and Solutions?

Answer:

The formation of significant amounts of 2-Chloro-3-nitropyridine or 4-Chloro-5-nitropyridine isomers typically points to issues with the control of the nitration reaction conditions. The primary cause is often related to the directing effects of the substituents on the pyridine ring not being adequately managed.

Causality:

  • Reaction Temperature: Higher reaction temperatures can lead to decreased regioselectivity, favoring the formation of thermodynamically stable, but undesired, isomers.

  • Nitrating Agent Concentration: The strength and composition of the nitrating mixture (e.g., mixed acid of nitric and sulfuric acid) play a crucial role. An overly aggressive nitrating agent can reduce selectivity.[2][3]

  • Addition Rate: A rapid addition of the nitrating agent can create localized "hot spots" of high concentration and temperature, leading to a loss of regiochemical control.

  • Starting Material: The choice of starting material, for instance, 2-chloropyridine, will inherently produce a mixture of isomers upon nitration. The directing effects of the chloro group (ortho-, para-directing) and the pyridine nitrogen (meta-directing) are in competition.

Solutions:

  • Optimize Reaction Temperature: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction period. This helps to favor the kinetically controlled product, which is often the desired 4-Chloro-3-nitropyridine.

  • Control Nitrating Agent Composition:

    • Carefully prepare the mixed acid (concentrated sulfuric acid and nitric acid) to the optimal ratio. The sulfuric acid acts as a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[4][5]

    • Consider using a milder nitrating agent if high levels of impurities persist.

  • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of the chloropyridine precursor with vigorous stirring to ensure uniform distribution and temperature control.

  • Strategic Choice of Starting Material: If possible, starting with a precursor that has a stronger directing group favoring the desired substitution pattern can be beneficial. For example, nitration of 2-chloro-4-aminopyridine will primarily yield 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine due to the strong directing effect of the amino group.[6][7]

Experimental Protocol: Temperature-Controlled Nitration of 2-Chloropyridine

  • Cool a solution of 2-chloropyridine in concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC to determine the ratio of isomers.

  • Quench the reaction by pouring it slowly onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product mixture.

  • Filter, wash with cold water, and dry the crude product.

What are the Optimal Recrystallization Conditions to Separate 4-Chloro-3-nitropyridine from its Isomers?

Answer:

Recrystallization is a powerful technique for purifying 4-Chloro-3-nitropyridine from its isomers, leveraging the differences in their solubility in various solvents.

Causality:

The solubility of each isomer is dependent on its crystal lattice energy and its interaction with the solvent. Finding a solvent system where the desired isomer has significantly lower solubility at a lower temperature compared to the impurities is key to a successful separation.

Solutions:

  • Solvent Screening: A systematic solvent screening is recommended. Common solvents for the recrystallization of nitropyridine derivatives include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl acetate

    • Toluene

    • Hexane/Ethyl acetate mixtures

    • Ethanol/Water mixtures

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.

  • Example Protocol (from literature for a related compound): A mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine was effectively separated by recrystallization from a mixture of ethyl acetate and petroleum ether.[6] This suggests that a solvent/anti-solvent system can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in the synthesis of this compound?

A1: The most common isomeric impurities encountered during the synthesis of this compound, particularly when starting from 2-chloropyridine, are:

  • 2-Chloro-3-nitropyridine: Forms due to nitration at the 3-position.

  • 2-Chloro-5-nitropyridine: Forms due to nitration at the 5-position.

  • 4-Chloro-5-nitropyridine: Can be formed from certain precursors or under specific reaction conditions.

  • Dinitro species: Over-nitration can lead to the formation of dichlorodinitropyridines or chlorodinitropyridines, especially under harsh conditions.

Q2: Which analytical techniques are best suited for quantifying isomeric purity?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of isomeric impurities in 4-Chloro-3-nitropyridine synthesis.[8][9]

  • Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid for better peak shape) is typically effective.

  • Detection: UV detection is suitable as the nitroaromatic compounds have strong chromophores.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of volatile isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.[7]

Q3: How does the choice of chlorinating agent impact impurity formation?

A3: The choice of chlorinating agent is critical when the synthesis route involves chlorination of a pyridine precursor. Common chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[10][11][12]

  • Harshness of the Reagent: More reactive chlorinating agents can lead to over-chlorination or side reactions, introducing additional impurities that need to be removed in subsequent steps.

  • Reaction Conditions: The temperature and reaction time of the chlorination step must be carefully controlled to minimize the formation of byproducts. For example, using phosphorus oxychloride to convert a hydroxypyridine to a chloropyridine often requires elevated temperatures, which can promote side reactions.[10]

Q4: Can column chromatography be used for the purification of 4-Chloro-3-nitropyridine?

A4: Yes, silica gel column chromatography is a viable method for separating isomeric mixtures of chloronitropyridines, especially at the laboratory scale.[7]

  • Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the isomers based on their differential adsorption to the silica gel.

  • Limitations: While effective, column chromatography can be less practical for large-scale industrial production due to the cost of the stationary phase and the large volumes of solvent required.[6]

Visualization of Troubleshooting Workflow

Troubleshooting_Isomeric_Impurities Troubleshooting Workflow for Isomeric Impurities cluster_optimization Reaction Optimization cluster_purification Purification Strategy start High Isomeric Impurity Detected check_temp Review Reaction Temperature Profile start->check_temp check_reagents Analyze Nitrating Agent Composition & Addition Rate start->check_reagents check_starting_material Evaluate Starting Material Purity & Structure start->check_starting_material optimize_temp Lower & Maintain Reaction Temperature (e.g., 0-5 °C) check_temp->optimize_temp optimize_reagents Adjust Mixed Acid Ratio / Slow Dropwise Addition check_reagents->optimize_reagents consider_alternative Consider Alternative Starting Material check_starting_material->consider_alternative re_run Re-run Synthesis with Optimized Parameters optimize_temp->re_run optimize_reagents->re_run consider_alternative->re_run analyze Analyze Purity of Crude Product (HPLC/GC-MS) re_run->analyze purification_decision Impurity Level Acceptable for Purification? analyze->purification_decision purification_path Proceed to Purification purification_decision->purification_path Yes further_optimization Further Reaction Optimization Required purification_decision->further_optimization No recrystallization Recrystallization (Solvent Screening) purification_path->recrystallization column_chrom Column Chromatography (Lab Scale) purification_path->column_chrom further_optimization->check_temp final_product High Purity 4-Chloro-3-nitropyridine HCl recrystallization->final_product column_chrom->final_product

Caption: Troubleshooting workflow for managing isomeric impurities.

Summary of Key Isomeric Impurities

IsomerFormation PathwayAnalytical Distinction (Relative Elution in RP-HPLC)
4-Chloro-3-nitropyridine Desired Product Intermediate polarity
2-Chloro-3-nitropyridine Nitration of 2-chloropyridineTypically elutes close to the desired product, may require optimized HPLC method for baseline separation.
2-Chloro-5-nitropyridine Nitration of 2-chloropyridineGenerally has a different polarity compared to the 3-nitro isomers, often easier to separate.
4-Chloro-5-nitropyridine Can arise from specific precursors or reaction conditionsElution order will depend on the specific HPLC conditions.

References

Technical Support Center: Temperature Control in Reactions with 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-nitropyridine hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices for managing reaction temperatures when working with this highly reactive pyridine derivative. As researchers and drug development professionals, achieving precise control over reaction parameters is paramount for ensuring safety, maximizing yield, and obtaining high purity. The electronic nature of 4-Chloro-3-nitropyridine makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), but this same reactivity necessitates rigorous temperature management to prevent undesirable outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal behavior and handling of this compound in common synthetic applications.

Q1: Why is temperature control so critical when using this compound?

A1: The criticality of temperature control stems directly from the molecule's structure. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1][2] This electronic arrangement renders the carbon atom at the C4 position (bearing the chloro leaving group) highly electrophilic and thus extremely susceptible to attack by nucleophiles.[1] Consequently, the ensuing Nucleophilic Aromatic Substitution (SNAr) reaction is often highly exothermic. Without proper cooling and controlled reagent addition, the rate of heat generation can easily exceed the system's capacity for heat removal, leading to a dangerous thermal runaway.

Q2: How does the hydrochloride salt form affect the initial reaction setup and thermal profile?

A2: The hydrochloride salt is a stable, solid form of the reagent, making it easier to handle and store. However, for the SNAr reaction to proceed, the pyridine nitrogen must be in its free base form. This requires the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. This initial acid-base neutralization is itself an exothermic event that must be managed. It is crucial to perform this neutralization at a reduced temperature (e.g., 0 °C) before the primary nucleophile is introduced to avoid a cumulative exotherm.

Q3: What is a safe starting temperature range for a typical Nucleophilic Aromatic Substitution (SNAr) reaction?

A3: The optimal temperature depends heavily on the nucleophilicity of the reacting partner. A universal recommendation is to start all reactions at a reduced temperature.

  • For highly reactive nucleophiles (e.g., primary amines, thiols): Begin at 0 °C or even in a dry ice/acetone bath (-78 °C) for particularly vigorous reactions. The nucleophile should be added dropwise, allowing the internal temperature to be carefully monitored.

  • For less reactive nucleophiles (e.g., alcohols, hindered amines): Starting at 0 °C to room temperature is often sufficient. If the reaction is sluggish, it can be gently warmed after the initial addition is complete. Many reactions proceed smoothly at room temperature.[3][4]

Q4: What are the primary risks associated with poor temperature control?

A4: The consequences of inadequate temperature management range from compromised experimental results to significant safety hazards.

  • Safety Risks: Uncontrolled exotherms can cause the reaction solvent to boil violently, leading to a pressure buildup in sealed systems or a "boil-over" in open flasks. This can release toxic vapors and create a fire hazard.[5]

  • Purity & Yield Reduction: High temperatures can promote the formation of side-products or lead to the thermal decomposition of the starting material or the desired product.[5] Hydrolysis of the chloro-group to a hydroxyl group is a known degradation pathway, especially in the presence of water at elevated temperatures.[6]

  • Poor Reproducibility: Inconsistent temperature profiles between batches will lead to variable yields and purity, making process scale-up and validation impossible.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common temperature-related issues during your experiment.

Problem Observable Symptom(s) Probable Cause(s) Corrective Actions & Preventative Measures
Uncontrolled Exotherm / Runaway Reaction Rapid, unexpected temperature spike; vigorous, uncontrolled boiling of solvent; noticeable gas evolution; change in reaction color to dark brown/black.1. Reagent addition was too rapid.2. Insufficient external cooling.3. Reaction concentration is too high.4. Initial temperature was not low enough.Immediate Action: 1. Cease all reagent addition.2. Remove any external heating source.3. Immerse the flask deeper into the cooling bath or add more coolant (e.g., dry ice).4. If safe and compatible, add pre-chilled solvent to dilute the reaction.Prevention: • Always use a dropping funnel for slow, controlled addition.• Ensure your cooling bath has sufficient volume and is at the target temperature before starting.• Conduct initial trials on a small scale to gauge exothermicity.
Low or No Product Conversion TLC or HPLC analysis shows a high proportion of unreacted 4-Chloro-3-nitropyridine starting material after the expected reaction time.1. Reaction temperature is too low.2. Insufficient reaction time.3. The nucleophile is too weak for the chosen conditions.4. Failure to add a base to neutralize the HCl salt.Corrective Action: 1. Allow the reaction to slowly warm to room temperature and monitor progress.2. If still no reaction, gently heat the mixture (e.g., to 40-50 °C) and continue monitoring.3. Verify that the required equivalents of base were added at the start.Prevention: • Consult literature for similar nucleophiles to select an appropriate temperature profile.• Ensure the stoichiometry of all reagents, including the base, is correct.
Significant Impurity Formation TLC shows multiple new spots; isolated product yield is low and/or purification is difficult.1. Reaction temperature was too high, causing thermal decomposition or side reactions.2. Presence of water leading to the formation of 4-hydroxy-3-nitropyridine.[6]3. The chosen base is nucleophilic and competes with the primary nucleophile.Corrective Action: 1. Repeat the reaction at a lower temperature.2. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.Prevention: • Maintain the reaction at the lowest feasible temperature that provides a reasonable rate.• Use a non-nucleophilic base like triethylamine or diisopropylethylamine.

Section 3: Data Tables & Experimental Protocols

Data Presentation

For quick reference, key physical and safety data are summarized below.

Table 1: Physical and Thermal Properties of 4-Chloro-3-nitropyridine

Property Value Source(s)
Molecular Formula C₅H₃ClN₂O₂ [7]
Molecular Weight 158.54 g/mol
Melting Point 36 - 37.5 °C / 96.8 - 99.5 °F [5]
Boiling Point ~247 °C / 476.6 °F [5]
Flash Point 103 °C / 217.4 °F [5]

| Recommended Storage | Store under an inert atmosphere, refrigerated (-20°C). |[8] |

Mandatory Visualization

The following diagrams illustrate critical decision-making processes and conceptual relationships for temperature control.

G start Uncontrolled Exotherm Detected (Rapid T ↑, Boiling) q1 Is Reagent Addition Ongoing? start->q1 stop_addition IMMEDIATELY STOP ADDITION q1->stop_addition Yes enhance_cooling Enhance Cooling (Lower Bath, Add Coolant) q1->enhance_cooling No stop_addition->enhance_cooling q2 Is Temperature Still Rising? enhance_cooling->q2 dilute Quench/Dilute with Pre-Chilled Solvent q2->dilute Yes monitor Monitor Temperature Until Stable q2->monitor No dilute->monitor end Situation Controlled. Re-evaluate Procedure. monitor->end G cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature low_rate Low Reaction Rate high_purity High Purity / Minimal Side Products good_rate Good Reaction Rate good_purity High Yield & High Purity fast_rate Very Fast Rate / Risk of Runaway low_purity Decomposition & Impurity Formation increase_temp Increasing Temperature → cluster_1 cluster_1 cluster_2 cluster_2 cluster_0 cluster_0

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-3-nitropyridine Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research and development. 4-Chloro-3-nitropyridine hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity and structural integrity are paramount, making robust analytical techniques indispensable. This guide provides an in-depth analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, comparing it with other analytical methods and offering expert insights into the experimental nuances.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a substituted pyridine derivative like this compound, NMR is crucial for confirming the substitution pattern and assessing the impact of the electron-withdrawing nitro and chloro groups, as well as the effect of protonation on the pyridine ring's electron density.

The formation of the hydrochloride salt, achieved by treating the pyridine nitrogen with hydrochloric acid, significantly influences the NMR spectrum. The protonation of the nitrogen atom introduces a positive charge, which deshields the ring protons and carbons, causing their signals to shift to a lower field (higher ppm values)[1][2][3]. This effect is a key diagnostic feature in the NMR analysis of pyridine salts.

Predicted ¹H and ¹³C NMR Spectral Data Analysis

While experimental spectra for every compound are not always publicly available, we can predict the NMR spectra of this compound with a high degree of confidence based on established substituent effects and the known impact of protonation on the pyridine ring[1][4][5].

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~9.2Doublet~1-2The proton at the 2-position is strongly deshielded by the adjacent protonated nitrogen and the ortho-nitro group. It will appear as a doublet due to coupling with H-6.
H-6~9.0Doublet~5-6The proton at the 6-position is deshielded by the adjacent protonated nitrogen. It will appear as a doublet due to coupling with H-5.
H-5~8.3Doublet of DoubletsJ(H5-H6) = ~5-6, J(H5-H2) = ~0The proton at the 5-position is influenced by the adjacent C-4 chloro and C-6 proton. It will appear as a doublet of doublets.
N-H~14-16Broad Singlet-The proton on the nitrogen is acidic and often appears as a broad singlet that can exchange with residual water in the solvent.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150This carbon is adjacent to the protonated nitrogen and is significantly deshielded.
C-6~148Similar to C-2, this carbon is adjacent to the protonated nitrogen and is deshielded.
C-4~145The carbon bearing the chloro group is deshielded by the electronegative chlorine atom.
C-3~135The carbon attached to the nitro group is deshielded due to the electron-withdrawing nature of the nitro group.
C-5~125This carbon is the least deshielded of the ring carbons.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 10-20 mg of 4-Chloro-3-nitropyridine HCl solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->solvent vortex Vortex to ensure complete dissolution solvent->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim H1_acq Acquire ¹H spectrum shim->H1_acq C13_acq Acquire ¹³C spectrum (with proton decoupling) H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to residual solvent peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Standard workflow for NMR analysis of this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for hydrochloride salts due to its high polarity, which aids in dissolution. Its residual proton and carbon signals (δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) are well-defined and can be used for chemical shift referencing[6].

  • Spectrometer Frequency: A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic signals of substituted pyridines[1].

  • Proton Decoupling in ¹³C NMR: Proton decoupling is a standard technique used to simplify the ¹³C NMR spectrum by removing the C-H coupling. This results in a single sharp peak for each unique carbon atom, making the spectrum easier to interpret.

Comparison with Alternative Analytical Techniques

While NMR is the primary tool for structural elucidation, a multi-technique approach provides a more complete characterization of the compound.

TechniqueAdvantagesLimitationsApplication for 4-Chloro-3-nitropyridine HCl
Mass Spectrometry (MS) High sensitivity, provides molecular weight information, and fragmentation patterns can offer structural clues.Does not provide detailed information on atom connectivity or stereochemistry.Confirms the molecular weight of the free base after loss of HCl. High-resolution MS can confirm the elemental composition.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Complex spectra can be difficult to interpret fully, especially in the fingerprint region.Confirms the presence of the N-O bonds of the nitro group and C-Cl bond. The N-H stretch of the hydrochloride can also be observed.
X-ray Crystallography Provides the definitive, unambiguous 3D structure of the molecule in the solid state.Requires a single crystal of suitable quality, which can be challenging to grow.Would provide precise bond lengths and angles, confirming the substitution pattern and the geometry of the pyridinium ring.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) in the compound.Does not provide structural information, only the empirical formula.Confirms the purity and elemental composition of the synthesized compound.

Conclusion

The comprehensive analysis of this compound relies heavily on the power of ¹H and ¹³C NMR spectroscopy. By understanding the influence of the chloro and nitro substituents, as well as the effect of protonation on the pyridine nucleus, researchers can confidently interpret the resulting spectra to verify the structure and purity of this important synthetic intermediate. While NMR is the cornerstone of structural elucidation, its data should be complemented by other analytical techniques such as mass spectrometry and infrared spectroscopy to provide a holistic and robust characterization. This multi-faceted analytical approach ensures the quality and reliability of the compound, which is critical for its application in pharmaceutical research and development.

References

Comparing reactivity of 4-Chloro-3-nitropyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halopyridines are indispensable building blocks.[1] Their utility stems from the pyridine ring's unique electronic properties and its susceptibility to functionalization.[1] Among these, 4-Chloro-3-nitropyridine stands out due to its heightened reactivity, making it a valuable intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth comparison of the reactivity of 4-Chloro-3-nitropyridine against other halopyridines, supported by mechanistic insights and quantitative data, to inform efficient synthetic strategy.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for halopyridines is Nucleophilic Aromatic Substitution (SNAr).[2] Unlike common SN2 reactions, the SNAr mechanism is a two-step process uniquely suited to aromatic systems.[3]

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the carbon atom bearing the halogen. This step is typically rate-determining as it disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][5]

  • Elimination & Aromatization: The aromaticity is then restored in a faster second step by the expulsion of the halide leaving group.[2]

The stability of the Meisenheimer complex is the critical factor governing the reaction rate.[5] Factors that stabilize this intermediate will accelerate the SNAr reaction.

Factors Influencing Halopyridine Reactivity

A. The Power of Electron-Withdrawing Groups (EWGs)

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it more amenable to nucleophilic attack than benzene.[6] This effect is dramatically amplified by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂).[2]

In 4-Chloro-3-nitropyridine , the nitro group is positioned ortho to the chlorine leaving group. This strategic placement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance.[2] This powerful stabilizing effect significantly lowers the activation energy of the reaction, making the C4-carbon highly electrophilic and ripe for substitution.[2]

Caption: General SNAr mechanism and resonance stabilization in 4-Chloro-3-nitropyridine.

B. Position of the Leaving Group

The location of the halogen on the pyridine ring profoundly impacts reactivity. The established order for non-activated chloropyridines is:

4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine [5]

Substitution at the 2-(ortho) and 4-(para) positions relative to the ring nitrogen is favored because the nitrogen atom can directly participate in stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6] In contrast, the 3-(meta) position lacks this direct stabilization, rendering 3-halopyridines significantly less reactive.[6][7]

C. Nature of the Leaving Group

In SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order of halogens is often F > Cl > Br > I .[4] This is because the high electronegativity of fluorine provides a strong inductive effect, stabilizing the developing negative charge in the intermediate.[4] This contrasts with SN2 reactions where C-X bond strength is paramount (I > Br > Cl > F). However, this trend can invert with certain nucleophiles where the expulsion of the leaving group becomes rate-limiting.[4]

Quantitative Reactivity Comparison

The presence of the ortho-nitro group makes 4-Chloro-3-nitropyridine exceptionally more reactive than its non-activated counterparts. While direct kinetic data under identical conditions is sparse, computational studies and data from analogous systems provide a clear hierarchy.

CompoundKey FeaturesRelative ReactivityRationale
4-Chloro-3-nitropyridine Subject. Activating -NO₂ group ortho to Cl.Very High Strong resonance stabilization of the Meisenheimer complex by the nitro group.[2]
2-Chloro-5-nitropyridine Activating -NO₂ group para to Cl.High Strong resonance stabilization, comparable to the subject compound.
4-Chloropyridine Non-activated. Cl is para to ring N.Moderate Activated by the ring nitrogen's ability to stabilize the intermediate.[5][7]
2-Chloropyridine Non-activated. Cl is ortho to ring N.Moderate Activated by the ring nitrogen, but generally slightly less reactive than the 4-isomer.[5][7]
3-Chloropyridine Non-activated. Cl is meta to ring N.Very Low Lacks direct resonance stabilization from the ring nitrogen, resulting in very slow reaction rates.[5][6]

Note: Relative reactivities are for illustrative purposes to demonstrate the trend. Actual rates depend heavily on the specific nucleophile, solvent, and temperature.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

This protocol outlines a robust method for quantitatively comparing the reactivity of two halopyridines (e.g., 4-Chloro-3-nitropyridine vs. 4-Chloropyridine) using High-Performance Liquid Chromatography (HPLC) for at-line reaction monitoring.[8][9]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction of a halopyridine with a nucleophile (e.g., benzylamine).

Materials & Reagents:
  • 4-Chloro-3-nitropyridine

  • 4-Chloropyridine

  • Benzylamine (nucleophile)

  • Absolute Ethanol (solvent)

  • Dodecane (internal standard)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Thermostatted reaction vessel with magnetic stirring

  • Autosampler or manual syringes for sampling

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 4-Chloro-3-nitropyridine in ethanol containing a known concentration (e.g., 0.05 M) of dodecane as an internal standard.

    • Prepare a separate, identical stock solution for 4-Chloropyridine.

    • Prepare a 1.0 M solution of benzylamine in ethanol. This 10-fold excess ensures pseudo-first-order kinetics.

  • HPLC Method Development:

    • Develop an isocratic HPLC method that achieves baseline separation of the starting halopyridine, the amine product, and the internal standard.

    • Typical Parameters: C18 column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

  • Reaction Setup & Execution:

    • Equilibrate the reaction vessel containing the halopyridine stock solution (e.g., 10 mL) to the desired temperature (e.g., 50°C).

    • Inject a sample of the starting solution into the HPLC to establish the t=0 concentration ratio.

    • Initiate the reaction by adding the benzylamine solution (1.1 mL for a 1.1 equivalent final concentration relative to the initial halopyridine concentration) and start the timer.

    • At fixed time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL), quench it in a vial containing mobile phase (e.g., 950 µL) to stop the reaction, and inject it into the HPLC.[9]

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the halopyridine to the peak area of the internal standard.

    • Plot the natural logarithm of this ratio (ln(Area_Ratio)) against time (in seconds).

    • The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the entire experiment for the second halopyridine under identical conditions.

  • Comparison:

    • The ratio of the k_obs values provides a quantitative measure of the relative reactivity of the two compounds.

Caption: Workflow for kinetic study of an SNAr reaction using at-line HPLC.

Synthetic Implications and Conclusion

The enhanced reactivity of 4-Chloro-3-nitropyridine is not merely a theoretical curiosity; it is a cornerstone of its utility in synthesis.[1] This property allows for:

  • Mild Reaction Conditions: Reactions can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Broad Nucleophile Scope: A wide array of nucleophiles (O-, N-, S-, and C-based) can effectively displace the chloride.[2]

  • High Efficiency: Reactions typically proceed to high conversion, simplifying purification and improving overall yield.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the quality control of 4-Chloro-3-nitropyridine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the validation of a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against other potential techniques, with a focus on the scientific rationale behind each validation parameter as stipulated by international regulatory bodies.

The Critical Role of Method Validation

Before delving into the specifics of methodology, it is crucial to understand the "why" of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process to ensure the reliability and accuracy of analytical data.[4][5][6]

This compound's role as a pharmaceutical intermediate necessitates stringent quality control to ensure the purity and safety of the final API. A validated analytical method is the cornerstone of this quality control, providing the necessary assurance that the intermediate meets its specifications.

Comparative Overview of Analytical Techniques

While several analytical techniques can be employed for the analysis of this compound, their suitability varies based on the specific analytical need (e.g., identification, purity, assay). Here, we compare three common techniques:

Technique Principle Strengths for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase.High specificity, sensitivity, and precision for both assay and impurity profiling. Can be readily adapted to be a stability-indicating method.Requires more complex instrumentation and skilled operators compared to UV-Vis spectroscopy.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Suitable for the analysis of volatile impurities.This compound is a salt and has a relatively high melting point, making it non-volatile and requiring derivatization, which can introduce variability.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective for quantitative analysis (assay).Lacks specificity; cannot distinguish between the active ingredient and impurities that absorb at the same wavelength. Not suitable for impurity profiling.

For the comprehensive quality control of this compound, HPLC is the superior choice due to its ability to perform both the assay of the main component and the quantification of potential impurities in a single run. The remainder of this guide will focus on the validation of a hypothetical, yet representative, HPLC method for this purpose.

Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and impurities. The validation of such a method is a multi-faceted process, with each parameter providing a piece of the puzzle to demonstrate the method's reliability.

The validation process can be visualized as a structured workflow:

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol & Acceptance Criteria Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: A streamlined workflow for analytical method validation.

Experimental Protocol: HPLC Method for this compound
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Specificity (Including Forced Degradation)

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is demonstrated through forced degradation studies, which intentionally degrade the sample to ensure that the degradation products do not interfere with the quantification of the active ingredient.[8][9]

Experimental Protocol: A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The pyridine ring, activated by the electron-withdrawing nitro group, can be susceptible to hydrolysis under acidic conditions.[10]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Hypothetical Results & Comparison:

Stress Condition HPLC Result GC-MS (Comparative) UV-Vis (Comparative)
Acid Hydrolysis Significant degradation observed with a distinct degradation peak at a different retention time from the parent peak. Peak purity of the parent peak is maintained.Not suitable for direct analysis. Derivatization would be required, and the degradation products may not be amenable to this process.Significant change in absorbance, but unable to resolve the parent compound from the degradant.
Base Hydrolysis Moderate degradation with a well-resolved degradation peak.N/AChange in absorbance, but no specificity.
Oxidation Minor degradation observed.N/AMinimal change in absorbance.
Thermal Minimal degradation.N/ANo significant change.
Photolytic Negligible degradation.N/ANo significant change.
Linearity and Range

The "Why": Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]

Experimental Protocol: A series of at least five concentrations of this compound reference standard are prepared, typically ranging from 50% to 150% of the target assay concentration. The peak area response is plotted against the concentration, and a linear regression analysis is performed.

Hypothetical Data & Comparison:

Parameter HPLC GC (Hypothetical Derivatized Method) UV-Vis
Range 50 - 150 µg/mL50 - 150 µg/mL5 - 25 µg/mL (Limited by Beer's Law)
Correlation Coefficient (r²) > 0.999> 0.995> 0.998
Y-intercept Close to zeroVaries with derivatization efficiencyClose to zero
Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[7][13] It is often determined by a recovery study, where a known amount of analyte is added to a placebo (a mixture of all excipients without the active ingredient) and the recovery is calculated.

Experimental Protocol: Accuracy is assessed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicate preparations at each level.

Hypothetical Data:

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision

The "Why": Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Six replicate preparations of the same sample at 100% of the target concentration.

  • Intermediate Precision: The same procedure is repeated on a different day by a different analyst.

Hypothetical Data:

Precision Level % Relative Standard Deviation (%RSD) Acceptance Criteria
Repeatability 0.8%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These are critical parameters for the analysis of impurities.

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Hypothetical Data:

Parameter HPLC UV-Vis (Comparative)
LOD 0.05 µg/mL0.5 µg/mL
LOQ 0.15 µg/mL1.5 µg/mL
Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol: Small, deliberate changes are made to the HPLC method parameters, and the effect on the results is evaluated.

  • Change in mobile phase composition (e.g., ± 2%)

  • Change in pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Change in column temperature (e.g., ± 5 °C)

  • Change in flow rate (e.g., ± 0.1 mL/min)

Hypothetical Results: In all cases, the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) remain within the acceptance criteria, and the assay results are not significantly affected.

Interrelationship of Validation Parameters

The validation parameters are not independent but are interconnected. This relationship underscores the comprehensive nature of the validation process.

Validation_Parameters_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision

Caption: The interconnected nature of key analytical validation parameters.

Final Recommendation

Based on this comprehensive validation guide, an HPLC method is unequivocally the most suitable choice for the quality control of this compound. It offers the necessary specificity to function as a stability-indicating method, along with the sensitivity, accuracy, and precision required for both the assay of the main component and the quantification of impurities. While simpler techniques like UV-Vis spectroscopy may have a role in very specific, limited applications (e.g., in-process checks where impurity profiles are well-understood), they lack the comprehensive capabilities required for full quality control of a pharmaceutical intermediate.

This guide provides a robust framework for approaching the validation of analytical methods for this compound. It is imperative that all validation activities are conducted in accordance with a pre-approved protocol and that all results are thoroughly documented in a validation report.[11] This ensures compliance with regulatory expectations and, most importantly, the quality and safety of the medicines that rely on this critical intermediate.

References

A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of leaving groups in nucleophilic aromatic substitution (SNAr) reactions on nitropyridine scaffolds. The objective is to move beyond simple reactivity trends and delve into the mechanistic causality that governs experimental outcomes. This document is designed to empower researchers in medicinal chemistry and synthetic organic chemistry to make informed decisions for efficient and predictable molecular design.

The Fundamental Principles of SNAr on Nitropyridines

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups. The reaction is particularly efficient on nitropyridines due to the powerful electron-withdrawing nature of the nitro (–NO₂) group, which, in concert with the inherent electron deficiency of the pyridine nitrogen, activates the aromatic ring toward nucleophilic attack.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism.[3] The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is crucial, and it is significantly enhanced when the negative charge can be delocalized onto the electronegative pyridine nitrogen and the oxygen atoms of the nitro group. For this reason, SNAr reactions are most favorable when the leaving group is positioned at the C2 (ortho) or C4 (para) positions relative to the ring nitrogen.[5][6][7] The second step involves the expulsion of the leaving group, which restores the aromaticity of the ring.[4]

Figure 1: General SNAr Mechanism on a Nitropyridine

While the Meisenheimer complex has long been considered a true intermediate, recent studies suggest that in some cases, the SNAr reaction may follow a more concerted pathway, with the Meisenheimer complex representing a transition state rather than a distinct intermediate.[8][9] This highlights the complexity of the reaction and the subtle interplay of electronic and steric factors.

A Comparative Analysis of Leaving Group Reactivity

The identity of the leaving group (LG) is a critical parameter that directly influences the reaction rate. The "element effect" is a well-documented phenomenon in SNAr reactions where the rate-determining step is the initial nucleophilic attack.[10][11]

The Halogen Leaving Group Series: The "Element Effect"

For many SNAr reactions on activated aromatic systems, the typical reactivity order for halide leaving groups is:

F > Cl > Br > I

This trend is often counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. The rationale lies in the rate-determining step. In SNAr, the initial attack of the nucleophile is typically the slowest step.[12] The highly electronegative fluorine atom strongly polarizes the C–F bond, rendering the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[6] This inductive electron withdrawal also stabilizes the developing negative charge in the Meisenheimer complex. Therefore, the factor that accelerates the first step (electronegativity) has a greater impact on the overall rate than the factor that influences the second step (C-LG bond strength).[4]

Quantitative Comparison of Leaving Group Performance

The relative rates of substitution are highly dependent on the nucleophile and solvent conditions. The following table synthesizes data from studies on various halopyridines to provide a quantitative comparison.

Leaving Group (LG)Substrate ExampleNucleophileSolventRelative Rate Constant (krel)Typical Reactivity Order
-F 2-Fluoro-5-nitropyridinePiperidineEthanol~300F > Cl > Br > I[4]
-Cl 2-Chloro-5-nitropyridinePiperidineEthanol1(Reference)
-Br 2-Bromo-5-nitropyridinePiperidineEthanol~0.8
-I 2-Iodo-5-nitropyridinePiperidineEthanol~0.4
-F 2-FluoropyridineSodium EthoxideEthanol~6,000,000F >> Cl, Br, I[4]
-Cl 2-ChloropyridineSodium EthoxideEthanol1(Reference)
-NO₂ 2,4-DinitropyridineAnilineAcetonitrileVaries; can be displaced[10][13]Often comparable to halogens

Note: Relative rates are approximate and compiled for comparative purposes. The exact values can vary significantly with specific reaction conditions.[4]

When the Trend Inverts: The Role of the Nucleophile

The classic F > Cl > Br > I reactivity order is not universal. It can be inverted when the second step—the expulsion of the leaving group—becomes rate-limiting. This scenario is often observed with highly charged, localized nucleophiles such as thiolates or in situations where the Meisenheimer complex is exceptionally stable.[4] In such cases, the C-LG bond strength becomes the dominant factor, and the reactivity order shifts to favor the best leaving groups in the traditional sense: I > Br > Cl > F .[4]

The Nitro Group as a Leaving Group

Interestingly, the activating nitro group itself can function as a leaving group in SNAr reactions, particularly when the pyridine ring is highly electron-deficient or when chelation-assisted substitution is possible.[13] While less common than halogen displacement, this reactivity pattern is an important consideration in complex heterocyclic systems.

Experimental Design and Methodologies

A robust experimental protocol is essential for achieving reproducible and high-yielding SNAr reactions. Below is a representative procedure for the substitution of a chlorine atom on a nitropyridine with an amine nucleophile, followed by a workflow for kinetic analysis.

Protocol 1: General Procedure for Amination of 2-Chloro-5-nitropyridine

This protocol describes a standard method for the synthesis of 2-(alkylamino)-5-nitropyridines.

Materials:

  • 2-Chloro-5-nitropyridine (1 equiv)

  • Primary or Secondary Amine (1.1-1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyridine (1 equiv) and the chosen polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2 equiv) to the stirring solution. Subsequently, add the amine nucleophile (1.1 equiv) dropwise at room temperature.

    • Causality: A polar aprotic solvent is used to solvate the cation of the base, enhancing the nucleophilicity of the amine.[6] The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

    • Causality: Elevated temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex, especially with less reactive substrates or moderately strong nucleophiles.[5]

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will often precipitate the product and quench the reaction.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Experimental_Workflow Figure 2: Experimental Workflow for SNAr A 1. Reaction Setup (Substrate, Solvent, Inert Atm.) B 2. Reagent Addition (Base, Nucleophile) A->B C 3. Heating & Monitoring (TLC / LCMS) B->C D 4. Quench & Workup (Ice-water) C->D E 5. Extraction (Organic Solvent) D->E F 6. Purification (Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Figure 2: Experimental Workflow for SNAr

Selecting the Optimal Leaving Group: A Decision-Making Framework

The choice of leaving group extends beyond theoretical reactivity. Practical considerations such as substrate availability, cost, and downstream reactivity are paramount. The following decision tree provides a logical framework for selecting an appropriate leaving group for your specific synthetic challenge.

Decision_Tree Figure 3: Decision Tree for Leaving Group Selection A What is the primary goal? B Maximize Reaction Rate A->B High Reactivity C Cost-Effectiveness & Scalability A->C Practicality D Specific Downstream Transformation A->D Synthetic Strategy B1 Is the nucleophile weak or neutral? B->B1 D1 Is the LG site needed for subsequent cross-coupling? D->D1 B2 Use Fluorine (-F) - Maximizes electrophilicity - Accelerates rate-limiting attack B1->B2 Yes B3 Is the nucleophile strong and charged (e.g., RS⁻)? B1->B3 No B4 Consider Br or I - Expulsion may be rate-limiting - Weaker C-X bond is favorable B3->B4 C1 Use Chlorine (-Cl) - Widely available starting materials - Good balance of reactivity and cost - Well-documented procedures D2 Use Br or I - Ideal for Suzuki, Buchwald-Hartwig, etc. D1->D2 Yes D3 Is the reaction part of a one-pot, multi-step sequence? D1->D3 No D4 Choice depends on compatibility. -Cl offers moderate reactivity, often preventing undesired side reactions. D3->D4

Figure 3: Decision Tree for Leaving Group Selection

Conclusion

The reactivity of leaving groups in SNAr reactions on nitropyridines is a nuanced interplay between the electronegativity of the leaving group, the strength of the carbon-leaving group bond, and the nature of the incoming nucleophile. While fluorine typically provides the highest reaction rates due to its powerful inductive effect, chloro- and bromo-pyridines offer a practical and cost-effective alternative with broad utility, especially when considering downstream applications like cross-coupling reactions. A thorough understanding of the underlying mechanistic principles is crucial for troubleshooting, optimizing reaction conditions, and ultimately, for the successful design of complex molecular architectures.

References

A Senior Application Scientist's Comparative Guide to the Mechanistic Pathways of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the reaction mechanisms involving 4-Chloro-3-nitropyridine hydrochloride, a pivotal intermediate in modern organic and medicinal chemistry. We move beyond simple procedural outlines to explore the causal factors governing experimental choices, offering a self-validating framework for protocol design. By comparing the dominant Nucleophilic Aromatic Substitution (SNAr) pathway with alternative synthetic strategies, this document serves as a comprehensive resource for selecting and optimizing reaction pathways in pharmaceutical and materials science research.

The Unique Reactivity of this compound

4-Chloro-3-nitropyridine is a highly versatile building block, primarily due to the specific electronic arrangement of its functional groups on the pyridine scaffold.[1][2] The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.[3] The core of its reactivity lies in the interplay between the electron-deficient pyridine ring, the powerful electron-withdrawing nitro group (-NO₂), and the chloro (-Cl) leaving group.

The nitrogen atom in the pyridine ring inductively withdraws electron density, making the entire aromatic system electrophilic. This effect is dramatically amplified by the nitro group at the C-3 position. The combined electron-withdrawing potential of the ring nitrogen and the nitro group makes the carbon atoms at the ortho (C-2) and para (C-4) positions exceptionally electron-poor and thus highly susceptible to nucleophilic attack.[4] With a good leaving group like chlorine at the C-4 position, the stage is set for the primary and most synthetically useful reaction: Nucleophilic Aromatic Substitution (SNAr).

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of 4-chloro-3-nitropyridine's utility. It is not a single-step displacement but a two-step addition-elimination process.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

Mechanism Breakdown:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic carbon at the C-4 position. This step disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the adjacent nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial attack.[4]

  • Elimination and Aromaticity Restoration (Fast Step): The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the final substituted product.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 4-Chloro-3-nitropyridine HCl in absolute ethanol in a round-bottom flask. B Equip with magnetic stirrer and reflux condenser. A->B C Add benzylamine (1.1 eq.) dropwise at room temperature. B->C D Heat mixture to reflux (~78°C) and maintain for 4 hours. C->D E Monitor reaction completion by TLC. D->E F Cool mixture to room temperature. E->F G Evaporate solvent under reduced pressure. F->G H Redissolve residue in ethyl acetate and wash with water and brine. G->H I Dry organic layer over anhydrous Na₂SO₄. H->I J Purify by column chromatography (silica gel, hexane/ethyl acetate). I->J K Obtain pure N-Benzyl-3-nitro-pyridin-4-amine. J->K

References

A Comparative Guide to the Characterization of Intermediates in 4-Chloro-3-nitropyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-Chloro-3-nitropyridine hydrochloride stands as a pivotal building block.[1][2][3] Its utility stems from a strategically functionalized pyridine ring, featuring a nitro group that activates an adjacent chlorine atom for nucleophilic aromatic substitution (SNAr), alongside a reducible nitro group.[1] These reactive sites open gateways to a vast array of complex pharmaceutical and agrochemical compounds.[2] However, the path from starting material to final product is often populated by transient, elusive intermediates. Understanding and characterizing these species is not merely an academic exercise; it is fundamental to reaction optimization, impurity profiling, and ensuring the kinetic and thermodynamic viability of a synthetic route.

This guide provides an in-depth comparison of methodologies for the identification and structural elucidation of key intermediates formed during the primary reactions of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust, self-validating analytical strategies.

Dominant Reaction Pathways and Their Intermediates

The reactivity of 4-Chloro-3-nitropyridine is dominated by two primary pathways: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and reduction of the C3-nitro group. Each pathway generates distinct, characterizable intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The most prevalent reaction is the SNAr mechanism. The pyridine ring's inherent electron deficiency is amplified by the potent electron-withdrawing nitro group, rendering the C4 carbon highly electrophilic.[4] The reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is a resonance-stabilized anionic intermediate.[4]

  • Key Intermediate: The Meisenheimer Complex The rate-determining step is the nucleophilic attack on the C4 carbon, which breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is crucial for the reaction to proceed. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.[4] Detecting this short-lived species provides direct evidence of the SNAr mechanism.

Reduction of the Nitro Group

The transformation of the nitro group into an amino group is a multi-step process involving several intermediate species. The exact intermediates observed depend on the reducing agent and reaction conditions, but typically follow a well-established pathway:

  • Key Intermediates: Nitroso and Hydroxylamino Species

    • Nitro-to-Nitroso Reduction: The initial two-electron reduction yields a nitroso-pyridine derivative.

    • Nitroso-to-Hydroxylamino Reduction: A further two-electron reduction converts the nitroso intermediate into a hydroxylaminopyridine.

    • Hydroxylamino-to-Amino Reduction: The final two-electron reduction furnishes the target 3-aminopyridine derivative.

These intermediates are often highly reactive and can be challenging to isolate, making in-situ analytical techniques indispensable for their characterization.

Reaction_Pathways cluster_0 SNAг Pathway cluster_1 Reduction Pathway Start 4-Chloro-3-nitropyridine Hydrochloride Meisenheimer Meisenheimer Complex (SNAг Intermediate) Start->Meisenheimer + Nucleophile (Addition) Nitroso 4-Chloro-3-nitrosopyridine (Reduction Intermediate) Start->Nitroso + [2e-, 2H+] Nuc Nucleophile (e.g., R-NH2) Reducer Reducing Agent (e.g., H2/Pd, SnCl2) SNAr_Product 4-Substituted-3-nitropyridine Meisenheimer->SNAr_Product - Cl- (Elimination) Hydroxylamino 4-Chloro-3-hydroxylaminopyridine (Reduction Intermediate) Nitroso->Hydroxylamino + [2e-, 2H+] Amino_Product 4-Chloro-3-aminopyridine Hydroxylamino->Amino_Product + [2e-, 2H+]

Caption: Primary reaction pathways of 4-Chloro-3-nitropyridine.

A Comparative Guide to Analytical Techniques

The choice of analytical technique is dictated by the stability and concentration of the intermediate. A multi-faceted approach, combining separation with sensitive detection, is often the most effective strategy. Reactive intermediates are often short-lived and present in low concentrations, demanding highly sensitive analytical methods for their detection.[5]

Technique Application for Intermediates Strengths Limitations Relative Cost
Mass Spectrometry (MS) Direct detection of charged (Meisenheimer) or neutral intermediates. Ideal for LC-MS to track species over time.Unparalleled sensitivity for low-abundance species[5]; provides molecular weight confirmation. MS/MS aids in structural elucidation.[6]Provides limited structural information alone; ionization can sometimes induce fragmentation.High
NMR Spectroscopy In-situ monitoring of reactions to observe the appearance and disappearance of intermediate signals.Provides definitive structural information[7]; can quantify species. 2D NMR (COSY, HMBC) can fully resolve complex structures.Lower sensitivity compared to MS; requires relatively higher intermediate concentrations. Can be slow for fast reactions.High
HPLC / UPLC Separation of reaction components for quantification and subsequent identification by coupled detectors (UV, MS).Excellent for resolving complex mixtures[8]; robust and quantitative.Intermediates must be stable enough to survive the chromatographic run.Medium
FTIR / Raman Spectroscopy In-situ monitoring of functional group transformations (e.g., -NO₂ to -NHOH).Provides real-time kinetic data; non-invasive. Raman is excellent for detecting specific species like NO₂+[9].Provides functional group data, not full structure; can be difficult to interpret in complex mixtures.Medium-Low
UV-Vis Spectroscopy Monitoring the formation of colored intermediates (like many Meisenheimer complexes) to study reaction kinetics.Simple, inexpensive, and excellent for kinetic analysis.[7]Low specificity; provides very limited structural information.Low

Experimental Protocols: A Self-Validating System

Trustworthy protocols must include checkpoints to validate that the reaction and analysis are proceeding as expected. Here, we detail a workflow for an SNAr reaction, incorporating analytical validation at its core.

Protocol: Synthesis and In-Situ Monitoring of N-Benzyl-3-nitro-pyridin-4-amine

This protocol is adapted from established procedures for SNAr reactions on similar substrates.[4]

Materials:

  • This compound (1 eq.)

  • Benzylamine (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq., to neutralize HCl salt)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Magnetic stirrer, round-bottom flask, condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (e.g., 1.95 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.67 mL, 12 mmol) to the suspension and stir for 5 minutes to form the free base in situ.

  • Initial Sample (t=0): Withdraw a small aliquot (~50 µL) of the suspension, quench it in a vial containing 1 mL of mobile phase (e.g., 50:50 Acetonitrile:Water), and label it as the t=0 sample for LC-MS analysis. This validates the starting material's identity.

  • Nucleophile Addition: Add benzylamine (1.20 mL, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to a controlled temperature (e.g., 60°C). At regular intervals (e.g., t=15 min, 60 min, 120 min, and 240 min), withdraw aliquots, quench as in step 3, and analyze immediately by LC-MS.

  • Work-up and Isolation: Upon reaction completion (as determined by LC-MS analysis showing consumption of starting material), cool the mixture. The product may precipitate. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography.[4]

Analytical Workflow: Characterizing the Meisenheimer Complex

The key to identifying the intermediate is a rapid, sensitive analysis of the quenched aliquots.

Analytical_Workflow Start Start: Quenched Reaction Aliquot (t=x) LCMS Inject into LC-MS System (Fast Gradient) Start->LCMS EIC Extract Ion Chromatograms (EIC) for Expected Masses LCMS->EIC Masses Expected m/z Values: - Starting Material - Meisenheimer Intermediate - Product - Benzylamine EIC->Masses Decision Is Intermediate Peak Observed in EIC? EIC->Decision MS2 Acquire High-Resolution MS/MS (Tandem MS) on Intermediate's m/z Decision->MS2 Yes Kinetics Plot Peak Areas vs. Time to Determine Kinetics Decision->Kinetics Yes End Characterization Complete Decision->End No (Reaction may be too fast or intermediate is not ionizable) Structure Propose Structure Based on Fragmentation Pattern MS2->Structure Structure->End Kinetics->End

Caption: A logical workflow for identifying intermediates using LC-MS.

Execution of the Workflow:

  • LC-MS Analysis: Use a fast gradient on a C18 column to quickly separate components. Set the mass spectrometer to scan a relevant mass range in negative ion mode, as the Meisenheimer complex is anionic.

  • Extracted Ion Chromatogram (EIC): The power of this technique lies in selectively looking for the expected mass-to-charge ratio (m/z) of the intermediate.

    • Starting Material (Free Base): C₅H₃ClN₂O₂ = 158.5 g/mol

    • Product (N-Benzyl-3-nitro-pyridin-4-amine): C₁₂H₁₁N₃O₂ = 229.2 g/mol

    • Meisenheimer Intermediate: [C₁₂H₁₄N₃O₂]⁻ (from addition of Benzylamine C₇H₉N) = 232.2 m/z. This is the key signal to monitor.

  • Validation: The observation of a peak at m/z 232.2 that appears early in the reaction and then diminishes as the product peak (m/z 229.2) grows is strong evidence for the transient Meisenheimer complex.

  • Structural Confirmation: If the intermediate is sufficiently concentrated, MS/MS fragmentation can be performed. The fragmentation pattern (e.g., loss of the benzylamine moiety) can help confirm its structure.

By systematically applying this combined synthetic-analytical approach, researchers can gain profound insight into the reaction mechanism, enabling more effective process development and control.

References

A Crystallographic Guide to 4-Chloro-3-nitropyridine Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed comparative guide on the X-ray crystallography of 4-chloro-3-nitropyridine hydrochloride derivatives has been published, offering critical structural insights for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the crystallographic features of this important class of molecules, which are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][2]

The guide addresses a notable gap in publicly available crystallographic data for 4-chloro-3-nitropyridine and its hydrochloride salt. While these compounds are crucial building blocks in medicinal chemistry, a comprehensive understanding of their three-dimensional structure at the atomic level has been limited. To overcome this, the guide presents a thorough examination of a closely related derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, for which single-crystal X-ray diffraction data is available.[3] This analysis serves as a valuable proxy, allowing for informed predictions about the structural properties of the title compounds.

The Significance of Structural Elucidation

The precise arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its chemical behavior and biological activity.[4] For drug development professionals, this information is invaluable for designing and synthesizing new therapeutic agents with improved efficacy and fewer side effects. The guide underscores the importance of this technique in characterizing the intermediates used in pharmaceutical synthesis, such as 4-chloro-3-nitropyridine derivatives.

Experimental Approach and Comparative Analysis

The publication provides a detailed, step-by-step methodology for the synthesis of 4-chloro-3-nitropyridine and its conversion to the hydrochloride salt. Furthermore, it outlines the general principles of single-crystal X-ray diffraction, from crystal growth to data analysis.

A central feature of the guide is a comprehensive table summarizing the key crystallographic data for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. This includes unit cell parameters, space group, and significant bond lengths and angles, providing a quantitative basis for structural comparison.

Crystallographic Parameter (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide
Chemical FormulaC₉H₈ClN₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value from study
b (Å)Value from study
c (Å)Value from study
α (°)90
β (°)Value from study
γ (°)90
Volume (ų)Value from study
Z4
Key Bond Lengths (Å)C-Cl, C-N(nitro), N-O
Key Bond Angles (°)O-N-O, C-C-Cl
(Note: Specific numerical values from the crystallographic study of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide would be inserted here based on the primary literature.)

The guide further delves into a comparative analysis of the intermolecular interactions observed in the crystal lattice of the derivative. Understanding these non-covalent interactions is crucial for predicting the crystal packing and solid-state properties of the target compounds.

Visualizing Molecular and Experimental Frameworks

To enhance comprehension, the guide incorporates visualizations generated using Graphviz. These diagrams illustrate both the molecular structure of the analyzed derivative and the logical workflow of an X-ray crystallography experiment.

Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Chloro-3-nitropyridine Derivative Purification Purification of Compound Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction Mounting->Xray_Source Data_Collection Diffraction Pattern Collection Xray_Source->Data_Collection Indexing Indexing & Integration Data_Collection->Indexing Structure_Solution Structure Solution (e.g., Direct Methods) Indexing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Model

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Future Outlook

The guide concludes by emphasizing the need for further research to determine the crystal structures of 4-chloro-3-nitropyridine and its hydrochloride salt. Such studies would provide a more complete picture of the structural landscape of these important pharmaceutical intermediates and facilitate more rational drug design.

This comprehensive guide serves as an essential resource for scientists in the pharmaceutical and chemical industries, providing both practical experimental guidance and a deep understanding of the structural chemistry of 4-chloro-3-nitropyridine derivatives.

References

A Comparative Review of Synthetic Routes to Substituted 3-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 3-nitropyridines are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis, however, is complicated by the intrinsic electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable class of compounds. We will delve into the mechanistic underpinnings, practical advantages, and limitations of direct nitration, functional group interconversion, and ring-closing methodologies. This review is intended to equip researchers, chemists, and drug development professionals with the critical knowledge to select and optimize the most suitable synthetic route for their specific target molecule.

The Challenge of Synthesizing 3-Nitropyridines

The direct nitration of pyridine is notoriously difficult. Under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is readily protonated. This forms a pyridinium cation, which is strongly deactivated towards electrophilic attack, leading to very low yields of the desired 3-nitropyridine.[2] Consequently, a variety of alternative and modified strategies have been developed to overcome this hurdle.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted 3-nitropyridines can be broadly categorized into three main approaches:

  • Direct C-H Nitration: Introducing the nitro group directly onto a pre-existing pyridine ring.

  • Functional Group Interconversion (FGI): Transforming an existing functional group on the pyridine ring into a nitro group or synthesizing the 3-nitropyridine from another substituted pyridine.

  • Ring Synthesis: Constructing the 3-nitropyridine core from acyclic precursors.

Below is a workflow diagram illustrating these general approaches.

Synthetic_Strategies Start Target: Substituted 3-Nitropyridine Direct Direct C-H Nitration Start->Direct Pyridine Precursor FGI Functional Group Interconversion (FGI) Start->FGI Substituted Pyridine Ring Ring Synthesis Start->Ring Acyclic Precursors sub_direct Modified Nitrating Agents (e.g., N2O5) Dearomatization-Rearomatization Direct->sub_direct sub_fgi From 3-Aminopyridines From 3-Halopyridines FGI->sub_fgi sub_ring Hantzsch-type reactions Ring transformation Ring->sub_ring

Caption: Overview of major synthetic approaches to 3-nitropyridines.

Direct C-H Nitration

While challenging, direct nitration remains an attractive, atom-economical approach. Success often hinges on using modified nitrating agents or innovative strategies to circumvent the deactivation of the pyridine ring.

Bakke's Procedure (N₂O₅): A significant advancement in direct nitration involves the use of dinitrogen pentoxide (N₂O₅). In this method, the reaction of pyridine with N₂O₅ initially forms an N-nitropyridinium salt.[2][3] Subsequent treatment with aqueous sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine in good yields (up to 77% for the parent pyridine).[2][4] The mechanism is not a direct electrophilic substitution but is believed to involve a[4][5] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[2][4]

Dearomatization-Rearomatization Strategy: A more recent and powerful method involves a dearomatization-rearomatization sequence. This strategy allows for the highly regioselective meta-nitration of pyridines and quinolines under mild, catalyst-free conditions.[6] This approach has been successfully applied to the late-stage nitration of complex molecules, including drug precursors.[6]

Functional Group Interconversion (FGI)

FGI represents a robust and often more reliable set of methods, starting from readily available substituted pyridines.

From 3-Aminopyridines: One of the most common FGI routes begins with 3-aminopyridine. The amino group can be converted to a diazonium salt, which is then displaced by a nitro group. This is typically achieved using sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction). While effective, this multi-step process can sometimes be laborious.[7] An alternative is the oxidation of the 3-amino group to a nitro group.

From 3-Halopyridines: 3-Halopyridines, particularly those activated by other electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr) with a nitrite source to yield 3-nitropyridines. For example, 2-chloro-5-nitropyridine is a common starting material for the synthesis of various substituted 3-nitropyridines.[5][8]

Ring Synthesis

Constructing the pyridine ring with the nitro group already in place is a powerful strategy for accessing highly substituted derivatives that are difficult to obtain by other means.

Hantzsch-type Synthesis: Modified Hantzsch 1,4-dihydropyridine synthesis can be employed, using precursors like 2-nitroacetophenone. The resulting dihydropyridine is then oxidized to the corresponding 3-nitropyridine.[5]

Ring Transformation: Ring transformation reactions provide an elegant route to complex pyridines. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source in a three-component ring transformation (TCRT) to afford substituted 5-nitropyridines.[9] This method is particularly useful for preparing compounds not easily accessible through other routes.[9]

Comparative Data Summary

The following table provides a comparative overview of the different synthetic strategies.

StrategyKey ReagentsTypical YieldsAdvantagesDisadvantages
Direct Nitration (Bakke) N₂O₅, SO₂/NaHSO₃Moderate to Good (up to 77%)[2]Atom economical, direct.Requires specialized reagents (N₂O₅), SO₂ is toxic.
Direct Nitration (Dearomatization) TBN, TEMPO, O₂Good to Excellent (43-86%)[6]Mild conditions, high regioselectivity, good for late-stage functionalization.Multi-step one-pot procedure, may require protecting groups.[6]
FGI (from 3-Aminopyridine) NaNO₂, H⁺, Cu catalystVariableUtilizes readily available starting materials.Multi-step, potential for side reactions.
FGI (from 3-Halopyridine) NaNO₂, heatModerate to GoodGood for specific substitution patterns.Requires activated substrates for SNAr.
Ring Synthesis (Hantzsch-type) β-dicarbonyl, aldehyde, NH₃Moderate[5]Builds complexity quickly, good for polysubstituted rings.Requires subsequent oxidation step.
Ring Synthesis (Ring Transformation) Dinitropyridone, ketone, NH₃Low to Good[9]Access to unique substitution patterns.Starting materials can be complex to synthesize.

Featured Experimental Protocols

Protocol 1: Synthesis of 3-Nitropyridine via Bakke's Procedure

This protocol is adapted from the general principles described by Bakke.[2][4]

Materials:

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Sulfur dioxide (SO₂) or Sodium bisulfite (NaHSO₃)

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Water

  • Sodium bicarbonate solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂), dissolve pyridine in the anhydrous organic solvent and cool the solution to -20 °C.

  • Carefully add a solution of dinitrogen pentoxide in the same solvent dropwise, maintaining the temperature below -15 °C. The formation of the N-nitropyridinium salt may be observed as a precipitate.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • In a separate flask, prepare an aqueous solution of sodium bisulfite (or saturate cold water with SO₂ gas).

  • Slowly transfer the reaction mixture from step 3 into the aqueous bisulfite solution, ensuring the temperature is kept low (0-5 °C) with an ice bath.

  • Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Neutralize the aqueous solution by carefully adding sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 3-nitropyridine.

Protocol 2: Synthesis of a Substituted 5-Nitropyridine via Ring Transformation

This protocol is based on the three-component reaction described for dinitropyridones.[9]

Ring_Transformation_Workflow Reactants 1. 1-Methyl-3,5-dinitro-2-pyridone 2. Ketone (e.g., Acetophenone) 3. Ammonia/Ammonium Acetate Reaction Mix reactants in a sealed vessel (Autoclave) Reactants->Reaction Heating Heat at elevated temperature (e.g., 120 °C) Reaction->Heating Workup Cool, dilute, and extract product Heating->Workup Purification Purify via Column Chromatography Workup->Purification Product Substituted 5-Nitropyridine Purification->Product

Caption: Workflow for the three-component ring transformation synthesis.

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • A suitable ketone (e.g., acetophenone)

  • Ammonia/Ammonium acetate

  • High-pressure reaction vessel (autoclave)

  • Solvent (e.g., ethanol)

Procedure:

  • To a high-pressure reaction vessel, add 1-methyl-3,5-dinitro-2-pyridone, the ketone, and the ammonia/ammonium acetate source in a suitable solvent.

  • Seal the vessel securely.

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C) for several hours.[9] The reaction progress should be monitored if possible.

  • After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a flask and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup, which may involve partitioning the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product using column chromatography on silica gel to isolate the desired substituted nitropyridine.

Conclusion and Future Outlook

The synthesis of substituted 3-nitropyridines has evolved significantly from the early, low-yielding direct nitration methods. Modern strategies, including Bakke's procedure and dearomatization-rearomatization techniques, offer more efficient and selective direct routes.[2][6] For complex or highly substituted targets, functional group interconversions and de novo ring synthesis methodologies remain indispensable tools.[5][9] The choice of synthetic route ultimately depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. Future developments will likely focus on catalytic and more environmentally benign methods to access these crucial heterocyclic building blocks.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 4-Chloro-3-nitropyridine Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridine core is a cornerstone of modern synthesis. Among the myriad of pyridine building blocks, 4-chloro-3-nitropyridine hydrochloride stands out as a readily available and versatile intermediate.[1] Its unique electronic properties, characterized by an electron-deficient ring system due to the nitro group and the pyridine nitrogen, present both a challenge and an opportunity for catalytic cross-coupling reactions. The chloro-substituent, while being the most economical, is also the most challenging to activate among the halogens.[2]

This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Landscape of Cross-Coupling on an Electron-Deficient Pyridine

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3] For a substrate like 4-chloro-3-nitropyridine, the primary challenge lies in the oxidative addition step of the catalytic cycle, which can be sluggish for a C-Cl bond. This necessitates the use of sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote this difficult step.[3][4]

This guide will focus on four key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Comparative Analysis of Catalyst Efficiency

The following sections provide a comparative overview of different catalyst systems for each reaction type. The data presented is collated from various sources to provide a comprehensive, albeit not head-to-head, comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[3] The choice of ligand is critical for the successful coupling of the inert 4-chloro-3-nitropyridine.

Catalyst System (Pd Precursor / Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5K₃PO₄1,4-Dioxane/H₂O8018-22Good[5]
Pd(OAc)₂ / SPhos1-2K₃PO₄Toluene1001-2High[6]
Pd(OAc)₂ / XPhos0.5-1K₃PO₄t-BuOH801-3High[6]
PdCl₂(dppf)3-5Na₂CO₃DMF10012Moderate[2]

Expert Insights:

For routine couplings of more reactive aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ can be effective.[2] However, for the challenging 4-chloropyridine substrate, more advanced catalyst systems are generally required.[2] Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos (the "Buchwald ligands"), have demonstrated broad utility, particularly with challenging substrates.[3][7] These ligands facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step.[8] N-heterocyclic carbene (NHC) ligands also show great promise due to their strong σ-donating ability, which forms a very stable bond with the palladium center, often leading to higher catalyst turnover numbers (TONs).[1][4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine 4-chloro-3-nitropyridine HCl, boronic acid, and base in a reaction vessel. atmosphere Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->atmosphere solvent Add degassed solvent. atmosphere->solvent catalyst_add Add Palladium precursor and ligand. solvent->catalyst_add heating Heat to specified temperature with vigorous stirring. catalyst_add->heating monitoring Monitor reaction progress (TLC, LC-MS). heating->monitoring quench Cool and quench the reaction. monitoring->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Figure 1: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are key components in many drug molecules.[3][9] The reaction is sensitive to the choice of ligand, base, and solvent, especially with electron-deficient substrates.

Catalyst System (Pd Precursor / Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAP1-2NaOtBuToluene80-1002-8High[1]
Pd(OAc)₂ / RuPhos1-2Cs₂CO₃1,4-Dioxane100-11012-24High[10]
[Pd(IPr*)(acac)Cl]1-3NaOtBuToluene804-16High[5]
Pd₂(dba)₃ / Xantphos2Cs₂CO₃THF140 (µW)0.75High[1]

Expert Insights:

The choice of base is critical in Buchwald-Hartwig amination. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures. For challenging substrates, bulky electron-rich dialkylbiaryl phosphine ligands such as RuPhos and BrettPhos often provide the best results. These ligands promote both oxidative addition and reductive elimination while minimizing catalyst inhibition by the nitrogen-containing substrate and product.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Amine Coordination (R₂NH) PdII_ArX->Ligand_Exch PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to arylethynes, valuable intermediates in materials science and medicinal chemistry.[7] This reaction typically employs a dual catalyst system of palladium and copper.[7][12]

Catalyst System (Pd/Cu)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI2 / 1Et₃NTHF5012Moderate-Good[13]
Pd(PPh₃)₄ / CuI1-5 / 1-10PiperidineDMF80-1002-6Good[14]
Pd/C / CuI (Copper-free)10 (w/w)Et₃NH₂O801Good[15]
[DTBNpP]Pd(crotyl)Cl (Copper-free)2.5TMPDMSOrt2-3High[16]

Expert Insights:

A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling). This can often be suppressed by running the reaction under an inert atmosphere and using an appropriate base, such as an amine base which also acts as a solvent. Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst. For electron-deficient substrates like 4-chloro-3-nitropyridine, milder reaction conditions are often preferred to avoid potential side reactions involving the nitro group.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction allows for the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[17][18] The regioselectivity and stereoselectivity of the reaction are important considerations.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂2-5K₂CO₃DMF6012Moderate[2]
Pd(OAc)₂ / PPh₃1-3Et₃NAcetonitrile80-10012-24Good[17]
PdCl{C₆H₃-2,6-(OPiPr₂)₂}0.06K₂CO₃DMF/H₂O12012Good[19]
Pd(acac)₂5NaHCO₃DMF9024High[20]

Expert Insights:

The Heck reaction often requires higher temperatures compared to other cross-coupling reactions, particularly for less reactive aryl chlorides.[21] The choice of base and solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF and DMAc are commonly used.[2] For electron-deficient alkenes, the reaction generally proceeds with high regioselectivity. The use of phosphine-free palladium catalysts or palladacycles can offer advantages in terms of catalyst stability and activity.[4][19]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][22]

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., RuPhos, 2 mol%), and cesium carbonate (Cs₂CO₃, 1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 110 °C.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After cooling, dilute the reaction with an organic solvent and filter through a plug of silica gel or celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[1][10]

Protocol 3: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Evacuate and backfill with argon.

  • Add degassed triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13][14]

Protocol 4: Heck Coupling
  • To a pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), the desired alkene (e.g., styrene, 1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS (typically 12-24 hours).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[2][17]

Conclusion

The cross-coupling of this compound is a challenging yet rewarding transformation that opens the door to a wide array of functionalized pyridine derivatives. The choice of catalyst is paramount to success, with modern bulky phosphine ligands and N-heterocyclic carbene-based systems demonstrating superior performance for this electron-deficient and sterically demanding substrate. This guide provides a framework for rational catalyst selection and a starting point for experimental optimization. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can unlock the full synthetic potential of this valuable building block.

References

A Comparative Guide to the Reactivity of 4-Chloro-3-nitropyridine Hydrochloride: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 4-Chloro-3-nitropyridine hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2] By leveraging Density Functional Theory (DFT) studies, we will dissect the electronic properties and reaction mechanisms that govern its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the reactivity of this versatile building block, comparing it objectively with relevant alternatives and providing a framework for computational validation.

Introduction: The Strategic Importance of 4-Chloro-3-nitropyridine

Pyridine derivatives are foundational scaffolds in medicinal chemistry, and 4-Chloro-3-nitropyridine is a standout example of a highly functionalized and reactive intermediate.[1] Its utility stems from the specific arrangement of its substituents. The pyridine ring is inherently electron-deficient, an effect dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C3 position.[3] This electronic configuration renders the carbon atom at the C4 position, which bears the chloro leaving group, exceptionally electrophilic and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4]

Understanding the precise nature of this reactivity is paramount for designing efficient synthetic routes. Density Functional Theory (DFT) has emerged as an indispensable computational tool for this purpose. It allows us to move beyond empirical observations and probe the electronic structure, transition states, and reaction energetics that are often challenging to measure experimentally.[5][6] This guide will demonstrate how DFT not only validates experimental outcomes but also provides predictive insights to guide future synthetic endeavors.

The DFT Approach: Why Computational Modeling is Essential

As a senior application scientist, my experience has consistently shown that a purely experimental approach to reaction optimization can be resource-intensive. DFT calculations provide a powerful, cost-effective alternative to predict molecular behavior before a single reagent is weighed.

The core principle of DFT is that the ground-state properties of a molecule can be accurately determined from its electron density, which is a much simpler function to handle than the multi-electron wavefunction.[5] This makes DFT a computationally tractable yet highly accurate method for organic molecules. The key insights we gain from DFT studies include:

  • Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The LUMO's energy and location indicate where a nucleophile is most likely to attack.[5]

  • Molecular Electrostatic Potential (MEP): This provides a color-coded map of charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[7]

  • Reaction Pathway Modeling: Calculating the energy changes along a reaction coordinate, including the identification of transition states and the determination of activation energy barriers, which directly relates to reaction rates.

A Validated Protocol for DFT Reactivity Studies

To ensure trustworthiness and reproducibility, we employ a self-validating computational workflow. The following protocol outlines the standard steps for analyzing the reactivity of a molecule like 4-Chloro-3-nitropyridine using DFT.

Experimental Protocol: Standard DFT Calculation Workflow
  • Structure Preparation: A 3D model of 4-Chloro-3-nitropyridine is constructed using molecular modeling software. For the hydrochloride salt, a proton is added to the pyridine nitrogen.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.

    • Causality: This step is critical because all subsequent electronic properties are dependent on the molecule's correct, stable geometry.

    • Method: The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted standard that provides a robust balance of accuracy and computational efficiency for organic systems.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized structure.

    • Causality: This is a crucial validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Analysis: A single-point energy calculation is performed on the validated structure to derive key reactivity descriptors.

    • Outputs: This step yields HOMO-LUMO energies, the full molecular orbital picture, the Molecular Electrostatic Potential (MEP) map, and atomic charges (e.g., Mulliken charges). These outputs form the basis of our reactivity analysis.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis A 1. Build 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Imaginary Frequencies? C->D D->B No E 4. Single-Point Energy Calc. D->E Yes F Extract Properties: HOMO/LUMO, MEP, Charges E->F

Caption: Standard workflow for a DFT reactivity study.

Reactivity Analysis of 4-Chloro-3-nitropyridine

DFT calculations reveal a molecule primed for nucleophilic attack. The synergistic electron-withdrawing effects of the ring nitrogen and the C3-nitro group create a highly electron-deficient aromatic system.

  • Molecular Electrostatic Potential (MEP): The MEP map clearly shows significant positive potential (blue regions) around the C4 carbon, identifying it as the primary site for nucleophilic attack. The oxygen atoms of the nitro group exhibit strong negative potential (red regions), indicating their role in stabilizing the negative charge in the reaction intermediate.

  • Frontier Molecular Orbitals (HOMO-LUMO): The LUMO is predominantly localized over the pyridine ring, with large orbital coefficients on the C4 and C6 carbons. An incoming nucleophile's HOMO will interact with this LUMO, and the large coefficient at C4 confirms it as the kinetically favored site of attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity.

The Dominant Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for 4-Chloro-3-nitropyridine is the SNAr mechanism.[3] This is a two-step addition-elimination process that DFT calculations can model with high accuracy.

  • Addition (Rate-Determining Step): A nucleophile attacks the highly electrophilic C4 carbon. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the key to the reaction's feasibility. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which is why the nitro group is considered a powerful activating group for SNAr reactions.[3][8]

  • Elimination (Fast Step): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[4]

Caption: The two-step SNAr mechanism pathway.

Comparative Reactivity Guide

To contextualize the reactivity of 4-Chloro-3-nitropyridine, it is essential to compare it with related pyridine derivatives. The following table summarizes their predicted performance in SNAr reactions based on the principles elucidated by DFT.

CompoundKey SubstituentsPredicted Relative Rate of SNAr at C4Key DFT IndicatorsMechanistic Rationale
4-Chloro-3-nitropyridine C4-Cl, C3-NO₂Very HighLow LUMO Energy, High Positive Charge on C4The chloro leaving group and the powerful activating nitro group work in concert to create a highly electrophilic C4 position.
4-Chloropyridine C4-ClLowModerate LUMO Energy, Moderate Positive Charge on C4Possesses a good leaving group, but lacks the strong activation from an electron-withdrawing group, making the ring less electrophilic.
3-Nitropyridine C3-NO₂Negligible (via SNAr)N/A (No leaving group at C4)While the ring is activated by the nitro group, it lacks a leaving group at the 4-position for a standard SNAr reaction to proceed.
2,4-Dichloropyridine C2-Cl, C4-ClModerateLower LUMO than 4-chloropyridineThe second chloro group adds some electron-withdrawing character, making it more reactive than 4-chloropyridine but less than the nitro-substituted version.
4-Nitro-pyridine-N-oxide C4-NO₂High (NO₂ as leaving group)Very Low LUMO EnergyIn some cases, the nitro group itself can be displaced, especially when the ring is highly activated by the N-oxide functionality.[9]

Conclusion

DFT studies provide unequivocal evidence that this compound is a substrate that is exceptionally well-activated for nucleophilic aromatic substitution. The combination of an electron-deficient pyridine ring, a strong ortho-nitro activating group, and a good C4-chloro leaving group makes it a highly reliable and predictable intermediate for synthetic chemistry.

The computational workflows and comparative data presented in this guide demonstrate the power of DFT to not only explain observed reactivity but also to predict the behavior of novel structures. For researchers in drug development and materials science, integrating these computational tools into the research pipeline is a strategic imperative, enabling the rational design of molecules and the efficient optimization of synthetic pathways.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-nitropyridine hydrochloride, ensuring compliance with safety regulations and environmental stewardship. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a hazardous substance that requires careful handling to mitigate risks.

Inherent Hazards: This compound is classified as acutely toxic if ingested and can cause serious, irreversible eye damage.[1][2] It is also known to cause skin and respiratory irritation.[3][4] The primary routes of exposure are ingestion, inhalation, and direct contact with skin and eyes.

Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense. When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (such as nitrile) are required. Always inspect gloves for tears or punctures before use.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate cartridge should be used in a well-ventilated area or chemical fume hood.[1][5]

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 3H301: Toxic if swallowed.[1][2]
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation.[3]

The Core Principle: Segregation of Hazardous Waste

The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-halogen bond, this compound is defined as a halogenated organic compound .[6][7]

Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[8][9] Improper disposal can lead to significant environmental contamination, severe penalties, and potential criminal liability under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]

Waste streams in a laboratory must be meticulously separated. The rationale for this is twofold:

  • Safety: Mixing incompatible waste streams can lead to violent chemical reactions, fires, or the generation of toxic gases.[11] For instance, this compound is incompatible with strong oxidizing agents, acids, and bases.[2][3][4]

  • Disposal Method: Halogenated and non-halogenated wastes are treated differently. Non-halogenated solvents may be recycled or used in fuel blending, whereas halogenated wastes require high-temperature incineration to ensure complete destruction.[7][9] Mixing these streams increases disposal costs and complicates the treatment process.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol outlines the lifecycle of this compound waste, from the point of generation to its final removal by a licensed professional service.

Step 1: Waste Characterization and Segregation

Immediately upon generation, identify the waste as "Halogenated Organic Waste." This applies to the pure compound, solutions containing it, and any materials (e.g., weighing paper, contaminated paper towels) used in its handling.

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a designated hazardous waste container that is free from damage and has a secure, leak-proof screw cap.[8][11] The container must be chemically compatible with the waste; for organic solvents, this is typically a high-density polyethylene (HDPE) or glass container.

  • Proper Labeling: Before any waste is added, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste ".[9][13]

    • The full chemical name: "This compound " and any other components in the waste mixture. Do not use abbreviations or chemical formulas.[12]

    • An indication of the hazards (e.g., "Toxic," "Corrosive").[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[10][11][13]

  • Safe Storage: Keep the waste container closed at all times, except when actively adding waste.[11][12] Store it in a well-ventilated location away from incompatible materials. Utilize secondary containment (such as a chemical-resistant tray) to prevent spills from spreading.[8]

  • Volume Limits: An SAA may hold up to 55 gallons of waste, although for practical laboratory purposes, smaller volumes are managed more frequently.[13]

Step 4: Arranging for Final Disposal

Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the waste to be moved to a Central Accumulation Area (CAA) and subsequently picked up by a licensed hazardous waste disposal vendor.[10][13] This vendor is responsible for the legal transport and final destruction of the material.

G cluster_0 Waste Management Workflow A Waste Generated (e.g., 4-Chloro-3-nitropyridine HCl) B Characterize Waste: Is there a Carbon-Halogen bond? A->B C YES: Halogenated Organic Waste B->C C-Cl bond present D NO: Non-Halogenated Organic Waste B->D No C-X bond E Select & Label 'HALOGENATED WASTE' Container C->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full: Contact EHS for Disposal F->G H Licensed Vendor Transports for Incineration G->H

Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.

Decontamination and Spill Management

Glassware and Equipment: Any equipment contaminated with this compound must be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone, ethanol). This rinse solvent must then be collected and disposed of as halogenated organic waste. Do not wash it down the drain. After the initial solvent rinse, the glassware can be washed normally.

Spill Cleanup: In the event of a small spill, alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3] Carefully sweep or scoop the absorbent material into a designated waste container. Label this container as hazardous waste containing this compound and manage it according to the protocol above. For large spills, evacuate the area and contact your institution's emergency response team.

The Science of Disposal: The Rationale for High-Temperature Incineration

The insistence on segregating and properly managing halogenated compounds is grounded in chemical principles. Chlorinated organic wastes cannot be safely disposed of through conventional means because of their potential to form highly toxic and persistent organic pollutants, such as dioxins, during incomplete combustion.[14]

The authoritative method for destroying these compounds is high-temperature incineration .[15][16]

  • Process: The waste is injected into a specialized incinerator operating at temperatures between 900°C and 1400°C.[15] For highly chlorinated wastes, temperatures of at least 1100°C are often required to ensure complete destruction.[16][17]

  • Chemical Transformation: At these temperatures, the organic molecule is broken down. The chlorine atoms are primarily converted into hydrogen chloride (HCl) gas.[15][18]

  • Emission Control: The resulting flue gas, which is highly acidic due to the HCl, is passed through a series of scrubbers. These scrubbers typically use an aqueous spray to neutralize the HCl, preventing its release into the atmosphere and thus avoiding the formation of acid rain.[15][18]

By following the correct disposal procedures, you are not just complying with regulations; you are participating in a critical process that safely deconstructs a hazardous molecule into manageable, neutral components, thereby protecting both human health and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 4-Chloro-3-nitropyridine hydrochloride (CAS No. 13091-23-1). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific precautions are necessary. This chemical, while a valuable intermediate in pharmaceutical research and development, presents significant hazards that demand a rigorous and well-understood safety protocol.[1][2] This guide is structured to empower you, the researcher, to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the specific risks associated with this compound is the critical first step in establishing a robust PPE protocol. The primary hazards, as defined by the Globally Harmonized System (GHS), dictate the necessary layers of protection.[3] This compound is not merely an irritant; it poses a risk of severe, irreversible damage and acute toxicity.

The two most critical GHS classifications for this compound are:

  • Acute Toxicity, Oral (Category 3): With the hazard statement H301, "Toxic if swallowed," this classification signifies that even small quantities can be lethal or cause significant harm if ingested.[1][3][4][5][6] This elevates the importance of preventing hand-to-mouth contamination through meticulous glove work and hygiene.

  • Serious Eye Damage (Category 1): The H318 classification, "Causes serious eye damage," indicates a risk of irreversible damage, including blindness.[1][3][4][5][6] This mandates protection far exceeding standard safety glasses.

Some sources also indicate the potential for skin and respiratory irritation (H315 and H335), reinforcing the need for comprehensive barrier protection.[2][3][7]

Table 1: Hazard Identification Summary for this compound

GHS Classification Hazard Code Hazard Statement Significance for PPE Selection
Acute Toxicity, Oral H301 Toxic if swallowed Requires stringent measures to prevent ingestion, including proper glove use, no eating/drinking in the lab, and thorough hand washing.[1][2][5]
Serious Eye Damage H318 Causes serious eye damage Mandates the use of tightly sealed chemical goggles and a full-face shield to prevent any contact with the eyes.[1][5]
Skin Irritation (Potential) H315 Causes skin irritation Necessitates the use of impermeable gloves and a lab coat to prevent direct skin contact.[2][7]

| Respiratory Irritation (Potential) | H335 | May cause respiratory irritation | Requires handling in a ventilated area and the use of respiratory protection, especially when handling the solid powder.[2][7] |

Core PPE Requirements: A Multi-Barrier Defense System

Your PPE is not a single item but a system of engineered controls and personal barriers. The primary goal is to minimize exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Primary Engineering Controls: Your First and Best Defense

Before any personal equipment is considered, the environment must be controlled.

  • Chemical Fume Hood: All handling of this compound, especially the weighing of the solid powder, must be performed inside a certified chemical fume hood.[5] This is non-negotiable as it contains aerosols and dust at the source.

  • Safety Showers & Eyewash Stations: Ensure that a functional and recently tested safety shower and eyewash station are immediately accessible and unobstructed.[2][5][8]

Personal Protective Equipment: Your Last Line of Defense

The following PPE is mandatory for all personnel handling this compound. The level of protection is dictated by the high-consequence hazards identified above.

Table 2: Recommended PPE for Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid / Aliquoting Chemical splash goggles and a full-face shield Double-gloving with nitrile gloves Impermeable, closed-cuff lab coat; closed-toe shoes N95-rated dust mask (minimum)
Preparing Solutions Chemical splash goggles and a full-face shield Double-gloving with nitrile gloves Impermeable, closed-cuff lab coat; closed-toe shoes Not required if performed entirely within a fume hood

| Handling Spills | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant apron over lab coat | Full-face respirator with P100 filter |

  • Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient. Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required.[1][5] Furthermore, a full-face shield must be worn over the goggles to protect the entire face from splashes and airborne particles.[4]

  • Hand Protection: The "Toxic if swallowed" (H301) hazard makes hand protection a critical control point.

    • Glove Type: Wear appropriate protective gloves to prevent skin exposure.[2][8] Nitrile gloves are a common and effective choice.

    • Double-Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier and allows for the safe removal of the outer, contaminated pair without exposing the inner glove or your skin.

  • Body Protection: Wear a long-sleeved, impermeable lab coat with knit or elastic cuffs that close securely.[9] Ensure the coat is fully buttoned. Do not wear street clothes that expose skin below the coat. Closed-toe shoes are mandatory.

  • Respiratory Protection: Since the material is a powder, dust formation is a primary risk.[1][7] When handling the solid, a minimum of a NIOSH-approved N95 dust mask is required to prevent inhalation.[4] If there is any indication of airborne dust outside of a fume hood or if irritation is experienced, escalate to a full-face respirator with a multi-gas cartridge and P100 filter.[1][9]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for creating a self-validating system of safety.

Experimental Protocol: Donning and Doffing PPE
  • Donning (Putting On) Sequence:

    • Wash hands thoroughly with soap and water.

    • Don the inner pair of nitrile gloves.

    • Don the lab coat, ensuring full coverage.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don respiratory protection (e.g., N95 mask), ensuring a proper seal.

    • Don chemical splash goggles.

    • Don the full-face shield.

  • Doffing (Removing) Sequence - The Critical Contamination Control Step:

    • Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Place it in a designated receptacle for hazardous laundry or disposal.

    • Remove goggles.

    • With the inner "clean" gloves still on, wash your hands and forearms thoroughly.

    • Remove the inner pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.

    • Wash hands and forearms again with soap and water.

Disposal Plan
  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.[1][2][5]

  • Contaminated PPE: All disposable PPE, including gloves, masks, and any contaminated wipes, must be placed in a sealed, clearly labeled hazardous waste container for incineration. Do not mix with general laboratory trash.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate, emergency medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek emergency medical help immediately.[1][5]

  • Spill Cleanup: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).[2] Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5][7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_caption PPE Selection for 4-Chloro-3-nitropyridine HCl start_node Start: Task Assessment decision_node1 Handling Solid Powder? start_node->decision_node1 Identify Task decision_node decision_node process_node process_node ppe_node ppe_node decision_node2 Working in Fume Hood? decision_node1->decision_node2 Yes decision_node3 Risk of Splash or Aerosol? decision_node1->decision_node3 No (Handling Dilute Solution) ppe_level3 Maximum Containment: - Full-Face Respirator - Chem-Resistant Suit - Double Gloves - STOP WORK & REASSESS decision_node2->ppe_level3 No (HIGH RISK) ppe_level2 Standard PPE: - Fume Hood - Lab Coat - Double Gloves - Goggles + Faceshield - N95 Mask (if solid) decision_node2->ppe_level2 Yes decision_node3->ppe_level2 Yes ppe_level1 Minimum PPE: - Lab Coat - Single Gloves - Goggles decision_node3->ppe_level1 No caption_node

Caption: PPE Selection Workflow for 4-Chloro-3-nitropyridine HCl.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.